molecular formula C6H11N3S B1178479 poneratoxin CAS No. 137084-94-7

poneratoxin

カタログ番号: B1178479
CAS番号: 137084-94-7
注意: 研究専用です。人間または獣医用ではありません。
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説明

Poneratoxin is a 25-amino acid, paralyzing neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata citation:2 . As a modulator of voltage-gated sodium (NaV) channels, it is a valuable tool for neuroscientific research. Its primary mechanism of action involves binding to NaV channels, which lowers the voltage threshold for activation and potently inhibits channel inactivation citation:6 . This action results in prolonged action potentials, repetitive firing, and hyperexcitability in neuronal cells, ultimately blocking synaptic transmission in the central nervous system citation:2 citation:5 . Research applications for this compound are extensive. It exhibits high potency and selectivity for specific NaV channel subtypes, with an EC50 of 97 nM for NaV1.6 and 2.3 µM for NaV1.7, and also shows activity on NaV1.2 and NaV1.3 subtypes citation:3 citation:4 . This makes it an essential compound for pain research and for investigating channelopathies linked to these subtypes. Recent studies also highlight its utility as a tool to investigate the relationship between sodium channel hypersensitivity and impaired nerve cell function, including mechanisms underlying cellular senescence and neurodegenerative disease pathways citation:3 . Furthermore, its ability to induce immediate and long-lasting nocifensive behaviors in murine models solidifies its relevance in vivo citation:4 . The product is supplied as a synthetic, >95% pure lyophilized powder. It is C-terminally amidated, a modification critical for its full biological activity citation:8 . This peptide is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

CAS番号

137084-94-7

分子式

C6H11N3S

同義語

poneratoxin

製品の起源

United States

Foundational & Exploratory

Poneratoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Paraponera clavata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. Renowned for causing excruciatingly painful stings, the venom of this ant has been a subject of scientific curiosity, leading to the discovery of PoTX as its principal active component. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of this compound, with a focus on the experimental methodologies and its mechanism of action on voltage-gated sodium channels.

Discovery and Initial Characterization

This compound was first identified and sequenced in 1991 by Piek and his colleagues.[1] Their work laid the foundation for understanding the molecular basis of the intense pain induced by the bullet ant's sting. The originally identified peptide consists of 25 amino acid residues.[2] Subsequent investigations using more advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-TMS) have revealed a more complex picture, identifying the originally sequenced this compound alongside a glycyl pro-peptide and other natural analogs.[3]

Isolation and Purification of this compound from Paraponera clavata Venom

The isolation of this compound from its natural source is a multi-step process that requires careful optimization of extraction and chromatographic techniques.

Venom Collection

Two primary methods are employed for the collection of venom from Paraponera clavata:

  • Manual Dissection: This method involves the careful dissection of the venom glands from individual ants. It is a labor-intensive process but yields a clean venom sample.

  • Electrical Stimulation: This technique involves applying a mild electrical stimulus to the ant, which induces the release of venom. This method is less invasive and allows for the collection of venom from multiple ants.

Experimental Protocol: Venom Extraction and Fractionation

The crude venom, a complex mixture of peptides, proteins, and other small molecules, is subjected to a series of purification steps to isolate this compound. The venom has been found to contain at least three toxic fractions that can block synaptic transmission in the insect central nervous system.[2][4]

1. Initial Extraction:

  • Venom glands are homogenized in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water) to extract the peptides.

  • The homogenate is then centrifuged to remove cellular debris, and the supernatant containing the venom peptides is collected.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • RP-HPLC is the primary method for purifying this compound. A C18 column is typically used for this purpose.

  • Sample Preparation: The venom extract is filtered through a 0.22 µm filter before injection into the HPLC system.

  • Chromatographic Conditions: A gradient of increasing organic solvent concentration (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.085% trifluoroacetic acid) is used to elute the peptides. A common gradient is a 1% per minute increase in acetonitrile concentration.[5] this compound, being a hydrophobic peptide, elutes at higher acetonitrile concentrations.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G cluster_collection Venom Collection cluster_extraction Extraction & Clarification cluster_purification Purification cluster_analysis Analysis & Characterization manual_dissection Manual Dissection of Venom Gland homogenization Homogenization in Buffer manual_dissection->homogenization electrical_stimulation Electrical Stimulation electrical_stimulation->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant rphplc Reverse-Phase HPLC (C18 Column) supernatant->rphplc fraction_collection Fraction Collection rphplc->fraction_collection ms_analysis Mass Spectrometry fraction_collection->ms_analysis nmr_analysis NMR Spectroscopy fraction_collection->nmr_analysis edman_degradation Edman Degradation fraction_collection->edman_degradation

Figure 1. Experimental workflow for this compound isolation.

Structural Characterization of this compound

The determination of the primary, secondary, and tertiary structure of this compound is crucial for understanding its function and for potential drug development applications.

Primary Structure Determination
  • Edman Degradation: This classical method was used in the initial sequencing of this compound.[3] It involves the sequential removal and identification of amino acid residues from the N-terminus of the peptide.[6]

  • Mass Spectrometry (MS): Modern MS techniques, such as MALDI-TOF and LC-MS/MS, are now the preferred methods for determining the amino acid sequence of peptides like this compound.[7][8] These methods provide high accuracy and sensitivity.

The amino acid sequence of the primary form of this compound is: Phe-Leu-Pro-Leu-Leu-Ile-Leu-Gly-Ser-Leu-Leu-Met-Thr-Pro-Pro-Val-Ile-Gln-Ala-Ile-His-Asp-Ala-Gln-Arg-NH2 [2]

Secondary and Tertiary Structure
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[9] Studies on synthetic this compound in a membrane-mimicking environment have shown that it adopts a V-shaped structure, consisting of two α-helices connected by a β-turn.[9]

Quantitative Data

The biological activity and abundance of this compound have been quantified in several studies.

ParameterValueReference
Molecular Weight~2756 Da[8]
Amino Acid Residues25[2]
Lethal Dose (mammals)30 µg/kg[1]
EC50 on Nav1.60.097 ± 0.010 µM[10]
EC50 on Nav1.72.3 ± 0.4 µM[10]
A23E Analog Potency8-fold reduction compared to native PoTX[3]
D22N; A23V Analog Potency~5-fold increase compared to native PoTX[3]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. The primary target of this compound is the Nav1.7 subtype, a channel that plays a key role in pain signaling pathways.

The binding of this compound to the Nav1.7 channel leads to a modification of its gating properties. Specifically, it is thought to trap the channel's voltage sensor in its resting state, thereby preventing the channel from inactivating.[11] This results in a prolonged influx of sodium ions upon membrane depolarization, leading to a prolongation of the action potential and repetitive firing of the neuron, which manifests as intense pain.

The following diagram illustrates the proposed mechanism of action of this compound on a voltage-gated sodium channel.

G resting Resting State activated Activated State (Open) resting->activated Depolarization inactivated Inactivated State (Closed) activated->inactivated Inactivation inactivated->resting Repolarization potx_resting This compound-Bound Resting State potx_activated Activated State (Prolonged Opening) potx_resting->potx_activated Depolarization potx_inactivated Inactivation Prevented potx_activated->potx_inactivated Inactivation Blocked

Figure 2. This compound's effect on sodium channel gating.

Conclusion and Future Directions

This compound stands out as a fascinating and potent neurotoxin with a well-defined mechanism of action on a clinically relevant ion channel. The detailed understanding of its structure and function, achieved through a combination of classical and modern analytical techniques, has paved the way for its use as a pharmacological tool to study the role of Nav1.7 in pain perception. Furthermore, the unique modulatory action of this compound on this specific sodium channel subtype makes it and its analogs promising lead compounds for the development of novel analgesics. Future research will likely focus on elucidating the precise binding site of this compound on the Nav1.7 channel and on designing synthetic analogs with improved selectivity and therapeutic potential.

References

An In-Depth Technical Guide to Poneratoxin: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. This 25-residue peptide is a valuable tool for neuroscience research due to its specific action on voltage-gated sodium channels (Nav). By preventing the inactivation of these channels, this compound leads to a prolongation of action potentials and sustained neuronal firing, which underlies the intense pain associated with the ant's sting. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as its application in electrophysiological studies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with or interested in this potent neurotoxin.

Peptide Structure

This compound is a linear peptide composed of 25 amino acid residues with the following sequence:

Phe-Leu-Pro-Leu-Leu-Ile-Leu-Gly-Ser-Leu-Leu-Met-Thr-Pro-Pro-Val-Ile-Gln-Ala-Ile-His-Asp-Ala-Gln-Arg-NH₂ [1]

The C-terminus of the peptide is amidated. In its inactive state within the ant's venom reservoir, this compound exists as a random coil. However, upon introduction to a lipid bilayer environment, it adopts a distinct V-shaped, helix-turn-helix secondary structure. This conformational change is crucial for its biological activity.[1]

The structure consists of two α-helices connected by a β-turn:

  • N-terminal α-helix: Residues 3-9

  • β-turn: Residues 11-16

  • C-terminal α-helix: Residues 17-24[1]

The N-terminal helix is largely apolar and hydrophobic, facilitating its insertion into the cell membrane. In contrast, the C-terminal helix is amphipathic, with both polar and non-polar residues, which is also important for its interaction with the membrane and subsequent effects on embedded ion channels.[1]

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Amino Acid Sequence FLPLLILGSLLMTPPVIQAIHDAQR-NH₂[1]
Molecular Formula C₁₂₉H₂₁₅N₃₃O₃₁SNovoPro Bioscience
Molecular Weight 2756.35 DaNovoPro Bioscience
Predicted Isoelectric Point (pI) 6.80IPC 2.0 Server
Solubility Soluble in aqueous solutions below pH 4.5. TFA salts can enhance solubility.[1]
Stability Stored in lyophilized form at or below -20°C for long-term stability.NovoPro Bioscience
Appearance White to off-white powder in lyophilized form.NovoPro Bioscience

Biological Activity and Mechanism of Action

This compound's primary biological effect is the modulation of voltage-gated sodium channels (Nav). It acts as a potent agonist, binding to the channels and preventing their inactivation.[1] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane and repetitive firing of action potentials. This sustained neuronal activity is the underlying cause of the intense and long-lasting pain experienced from a bullet ant sting.[1]

This compound has been shown to be active on several subtypes of sodium channels, with a particularly high potency for Nav1.6.

Channel SubtypeEC₅₀Reference
Nav1.6 (human) 97 nMUniProt
Nav1.7 (human) 2.3 µMUniProt
Nav1.7 (mouse) 1.8 µMUniProt

The interaction of this compound with the sodium channel is a multi-step process. The peptide first binds to the cell membrane, a process facilitated by its hydrophobic and amphipathic nature. The acidic environment of the venom reservoir keeps the peptide in an inactive conformation. Upon injection and exposure to the more basic physiological pH at the target site, this compound undergoes a conformational change to its active, V-shaped structure, allowing it to interact with and modulate the voltage-gated sodium channels.[1]

cluster_0 This compound Activation and Binding cluster_1 Cellular Effect Inactive PoTX Inactive PoTX Active PoTX Active PoTX Inactive PoTX->Active PoTX pH increase Membrane Insertion Membrane Insertion Active PoTX->Membrane Insertion NaV Channel Binding NaV Channel Binding Membrane Insertion->NaV Channel Binding NaV Channel Modulation NaV Channel Modulation NaV Channel Binding->NaV Channel Modulation Persistent Na+ Influx Persistent Na+ Influx NaV Channel Modulation->Persistent Na+ Influx Prolonged Depolarization Prolonged Depolarization Persistent Na+ Influx->Prolonged Depolarization Sustained Action Potentials Sustained Action Potentials Prolonged Depolarization->Sustained Action Potentials

Fig. 1: this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Solid-Phase Peptide Synthesis

This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry.

Start Start Resin Preparation Resin Preparation Start->Resin Preparation Amino Acid Coupling Amino Acid Coupling Resin Preparation->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Fmoc Deprotection Fmoc Deprotection Fmoc Deprotection->Wash Wash Wash->Fmoc Deprotection Repeat Cycle Repeat Cycle Wash->Repeat Cycle Next Amino Acid Repeat Cycle->Amino Acid Coupling Final Deprotection and Cleavage Final Deprotection and Cleavage Repeat Cycle->Final Deprotection and Cleavage Sequence Complete Purification Purification Final Deprotection and Cleavage->Purification End End Purification->End

Fig. 2: Solid-phase peptide synthesis workflow.
  • Resin: Rink Amide MBHA resin is a suitable choice for producing a C-terminally amidated peptide.

  • Amino Acid Activation: Fmoc-protected amino acids are activated using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).

  • Coupling: The activated amino acid is coupled to the free amine on the resin-bound peptide. The reaction is typically carried out in a solvent like DMF (Dimethylformamide).

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF to expose the N-terminal amine for the next coupling cycle.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude powder.

High-Performance Liquid Chromatography (HPLC) Purification

The crude synthetic this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.

  • Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected, and the purity is confirmed by analytical HPLC and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound in a membrane-mimicking environment is determined using NMR spectroscopy.

  • Sample Preparation: A 3 mM solution of the peptide is prepared in a mixture of 25% deuterated 2,2,2-trifluoroethanol (TFE-d3), 65% H₂O, and 10% D₂O, adjusted to a pH of 5.5. TFE is used to induce and stabilize the helical structure of the peptide.[2]

  • Spectrometer: NMR experiments are performed on a high-field NMR spectrometer, such as a 600 MHz instrument.[2]

  • Experiments: A series of 2D NMR experiments are conducted, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to determine distance restraints for structure calculation.

  • Structure Calculation: The experimental distance restraints from the NOESY spectra are used in molecular dynamics and simulated annealing programs (e.g., DYANA, X-PLOR) to calculate a family of 3D structures consistent with the NMR data.[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the secondary structure of this compound and to monitor its conformational changes in different environments.

  • Spectropolarimeter: An AVIV 202 spectropolarimeter or a similar instrument is used.[2]

  • Sample Preparation: A stock solution of this compound (e.g., 360 µM) is prepared in a solution containing 1% TFE to maintain peptide solubility and structure.[2]

  • Experimental Conditions:

    • Cell: A quartz cuvette with a 1 cm path length is used.[2]

    • Spectra Acquisition: Spectra are typically recorded from 190 to 260 nm. Each spectrum is an average of multiple scans.[2]

    • Buffer Background: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.[2]

  • Data Analysis: The resulting CD spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. The characteristic double minima at approximately 208 nm and 222 nm are indicative of α-helical structure.

Electrophysiology (Whole-Cell Patch-Clamp)

The effects of this compound on voltage-gated sodium channels are studied using the whole-cell patch-clamp technique on cells expressing the channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype).

Cell Preparation Cell Preparation Pipette Fabrication and Filling Pipette Fabrication and Filling Cell Preparation->Pipette Fabrication and Filling Giga-seal Formation Giga-seal Formation Pipette Fabrication and Filling->Giga-seal Formation Whole-cell Configuration Whole-cell Configuration Giga-seal Formation->Whole-cell Configuration Voltage-clamp Protocol Voltage-clamp Protocol Whole-cell Configuration->Voltage-clamp Protocol Data Acquisition Data Acquisition Voltage-clamp Protocol->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Fig. 3: Whole-cell patch-clamp experimental workflow.
  • Solutions:

    • External Solution (Bath): Contains physiological concentrations of ions, such as (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal Solution (Pipette): Contains ions that mimic the intracellular environment, such as (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Cesium is often used to block potassium channels.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a negative holding potential (e.g., -100 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

    • Steady-State Inactivation: The voltage-dependence of inactivation is determined by applying a series of pre-pulses at different voltages before a test pulse to a constant voltage.

  • Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effects of this compound on channel activation, inactivation, and deactivation kinetics.

Conclusion

This compound is a fascinating and powerful neurotoxin that serves as a valuable molecular probe for studying the structure and function of voltage-gated sodium channels. Its unique V-shaped structure and mechanism of action make it a subject of interest for both basic neuroscience research and for the development of novel insecticides and potentially, therapeutics. This technical guide has provided a detailed overview of the key aspects of this compound, from its molecular structure to its biological function and the experimental methods used to study it. It is our hope that this comprehensive resource will aid researchers in their exploration of this potent peptide and its interactions with its molecular target.

References

The Agonizing Kiss of the Bullet Ant: A Technical Guide to the Mechanism of Action of Poneratoxin on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX), the major neurotoxic component in the venom of the bullet ant (Paraponera clavata), is infamous for inducing excruciatingly painful stings, rated highest on the Schmidt sting pain index.[1] This potent peptide toxin exerts its effects by targeting a fundamental element of excitable cells: the voltage-gated sodium channel (Nav). By profoundly altering the function of these channels, PoTX disrupts nerve and muscle physiology, leading to intense pain and paralysis.[1] This technical guide provides an in-depth examination of the mechanism of action of this compound on sodium channels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the toxin's impact on cellular signaling.

Core Mechanism of Action: A Tale of Trapped Voltage Sensors

This compound is a 25-amino acid peptide that acts as a potent modulator of voltage-gated sodium channels in both vertebrates and invertebrates.[1] Its primary mechanism involves the disruption of the channel's inactivation process.[1] Normally, upon membrane depolarization, Nav channels open briefly to allow an influx of sodium ions, which is rapidly followed by a process of fast inactivation that closes the channel. PoTX prevents this inactivation, forcing the channel to remain in a prolonged open state.[1] This leads to a sustained inward sodium current, causing prolonged action potentials and repetitive firing of neurons, which manifests as intense pain and, at higher concentrations, muscle paralysis.[1]

The prevailing hypothesis for PoTX's mode of action is the voltage-sensor trapping model .[2] Similar to α-scorpion toxins, PoTX is thought to bind to neurotoxin receptor site 3 on the sodium channel α-subunit.[2][3] This site is located on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV (DIV), a region critically involved in the conformational changes that lead to fast inactivation.[3] By binding to this site, PoTX is believed to physically impede the outward movement of the S4 voltage sensor in DIV, effectively "trapping" it in its resting or partially activated state.[2][3] This prevents the conformational change required for the inactivation gate to close the channel pore, resulting in the characteristic sustained sodium influx.

Quantitative Analysis of this compound's Effects

The interaction of this compound with various sodium channel subtypes has been quantified through electrophysiological studies. The following tables summarize the key parameters, providing a comparative overview of the toxin's potency and effects on channel gating.

Toxin/AnalogSodium Channel SubtypeEC50Key EffectsReference(s)
This compoundHuman Nav1.20.41 ± 0.033 µMPotent agonist[4]
This compoundHuman Nav1.31.04 ± 0.015 µMPotent agonist[4]
This compoundHuman Nav1.697 nMPotent agonist, reduces voltage threshold for activation, inhibits inactivation[4]
This compoundHuman Nav1.72.3 µMReduces voltage threshold for activation, inhibits inactivation[4]
Glycyl-PoTXHuman Nav1.7Same as PoTXSame potency and efficacy as PoTX[1]
A23E PoTXHuman Nav1.78-fold reductionDecrease in C-terminal net positive charge and hydrophobicity reduces potency[1]
D22N; A23V PoTXHuman Nav1.7~5-fold increaseIncrease in C-terminal net positive charge and hydrophobicity increases potency[1]
ParameterEffect of this compoundChannel Subtype (if specified)Reference(s)
Peak Sodium Current (INa) DecreasedFrog Skeletal Muscle[5]
Slow Sodium Current Induced, activates at more negative potentials (-85 mV) and inactivates very slowlyFrog Skeletal Muscle[5]
Voltage Dependence of Activation Slow component shifted 40 mV more negative than the fast componentFrog Skeletal Muscle[5]
Action Potential Prolonged, with slow repetitive activity at negative potentialsFrog Skeletal Muscle[5]
Channel Gating Suggests an interconversion between a fast and a slow operating modeFrog Skeletal Muscle[5]

Experimental Protocols

The primary technique for characterizing the effects of this compound on sodium channels is whole-cell patch-clamp electrophysiology . The following provides a generalized protocol based on methodologies reported in the literature for testing toxins on heterologously expressed Nav channels (e.g., in HEK293 or CHO cells) or cultured neurons.

Cell Preparation and Transfection
  • Cell Culture: Maintain a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing human Nav1.7) in appropriate culture medium and conditions.

  • Transfection (if applicable): For transient expression, transfect cells with the plasmid DNA encoding the sodium channel α-subunit and any auxiliary β-subunits using a suitable transfection reagent.

  • Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to allow for adherence and expression of the channels.

Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium (Cs⁺) in the internal solution helps to block potassium channels, isolating the sodium currents.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Establish a giga-ohm seal between the patch pipette and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software.

    • Compensate for pipette and whole-cell capacitance.

    • Monitor and compensate for series resistance to minimize voltage errors.

Voltage-Clamp Protocols
  • Holding Potential: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure all sodium channels are in the closed, resting state.

  • Activation Protocol: To determine the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).

  • Inactivation Protocol: To assess steady-state inactivation, apply a series of pre-pulses to various potentials (e.g., from -120 mV to -10 mV) for a sufficient duration (e.g., 500 ms) to allow channels to inactivate, followed by a test pulse to a depolarizing potential (e.g., 0 mV) to measure the fraction of non-inactivated channels.

  • Toxin Application: Apply this compound at various concentrations to the external solution via a perfusion system. Allow sufficient time for the toxin to equilibrate and exert its effects before recording.

Data Analysis
  • Current-Voltage (I-V) Relationship: Plot the peak inward current against the test potential to generate an I-V curve.

  • Conductance-Voltage (G-V) Relationship: Calculate the sodium conductance (G) at each voltage and plot it against the test potential. Fit the data with a Boltzmann function to determine the half-activation potential (V1/2) and the slope factor (k).

  • Steady-State Inactivation Curve: Plot the normalized peak current from the inactivation protocol against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k).

  • Dose-Response Curve: Measure the effect of different concentrations of this compound on a specific parameter (e.g., peak current inhibition or induction of sustained current) and plot the response against the logarithm of the toxin concentration. Fit the data with a Hill equation to determine the EC50 or IC50.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-Induced Nociception

Poneratoxin_Signaling PoTX This compound Nav Voltage-Gated Sodium Channel (Nav) PoTX->Nav Binds to Receptor Site 3 Inactivation Inactivation Gate Closure PoTX->Inactivation Inhibits Na_Influx Sustained Na⁺ Influx Nav->Na_Influx Mediates Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization AP Repetitive Action Potential Firing Depolarization->AP Neuron Nociceptive Neuron AP->Neuron Occurs in Pain Pain Sensation Neuron->Pain Transmits Signal for

Caption: this compound's signaling pathway leading to pain sensation.

Experimental Workflow for Characterizing this compound's Effects

Poneratoxin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Toxin_Prep This compound Synthesis/Purification Toxin_App This compound Application Toxin_Prep->Toxin_App Cell_Prep Cell Culture & Transfection (Nav Subtype) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Voltage_Protocol Apply Voltage Protocols Patch_Clamp->Voltage_Protocol Voltage_Protocol->Toxin_App Data_Acq Data Acquisition Toxin_App->Data_Acq IV_Curve I-V & G-V Curves Data_Acq->IV_Curve Inactivation_Curve Inactivation Curves Data_Acq->Inactivation_Curve Dose_Response Dose-Response Analysis Data_Acq->Dose_Response Kinetics Kinetic Analysis Data_Acq->Kinetics

Caption: Experimental workflow for studying this compound.

Conclusion and Future Directions

This compound's potent and specific action on voltage-gated sodium channels makes it a valuable pharmacological tool for studying channel gating and nociception. Its ability to trap the voltage sensor of domain IV provides a unique probe to dissect the intricate mechanisms of sodium channel inactivation. For drug development professionals, understanding the structure-function relationship of PoTX and its binding site on Nav channels could inspire the design of novel analgesics. While significant progress has been made, future research should focus on definitively identifying the amino acid residues that constitute the this compound binding site on various Nav subtypes through techniques like site-directed mutagenesis and cryo-electron microscopy. Such studies will not only deepen our understanding of this fascinating toxin but also pave the way for the development of new therapeutic strategies for pain management.

References

Poneratoxin: A Comparative Analysis of its Biological Activity in Vertebrate and Invertebrate Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. This 25-amino acid peptide is renowned for inducing intense, long-lasting pain in vertebrates, while causing paralysis and lethality in invertebrates.[1][2] Its dual activity has garnered significant interest, positioning it as a valuable pharmacological tool for studying voltage-gated sodium channels (VGSCs) and as a potential lead compound for the development of novel bio-insecticides.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on a comparative analysis of its effects in vertebrate and invertebrate models. We present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to serve as a critical resource for the scientific community.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data on the effects of this compound in various vertebrate and invertebrate models.

Table 1: Effects of this compound on Vertebrate Voltage-Gated Sodium Channels

Vertebrate Model SystemChannel SubtypeEffectPotency (EC₅₀)Reference(s)
Murine sensory neuronsNaV1.6Potentiation, reduced activation threshold, and inhibition of inactivation0.097 ± 0.010 µM[4]
Murine sensory neuronsNaV1.7Potentiation, reduced activation threshold, and inhibition of inactivation2.3 ± 0.4 µM[4]
SH-SY5Y cellsNaV1.2Agonist activity0.41 ± 0.033 µM[No source found]
SH-SY5Y cellsNaV1.3Agonist activity1.04 ± 0.015 µM[No source found]
Frog skeletal muscle fibersVoltage-dependent Na⁺ channelsProlongation of action potentials10⁻⁹ M - 5x10⁻⁶ M (concentration-dependent)[5]
Rat skeletal muscle fibersVoltage-dependent Na⁺ channelsProlongation of action potentials10⁻⁸ M - 10⁻⁶ M[2][6]

Table 2: Toxicological Effects of this compound in Invertebrate Models

Invertebrate ModelAssay TypeEffectQuantitative DataReference(s)
Spodoptera frugiperda larvaeInjection of recombinant baculovirus expressing PoTXLethalityLT₅₀ = 131 hours[1]
Spodoptera frugiperda larvaeInjection of recombinant baculovirus expressing PoTXLethality10⁵ pfu sufficient to kill[1]
Spodoptera frugiperda larvaeInjection of purified recombinant PoTXParalysis10 ng to induce paralysis[1]
Cockroach (Periplaneta) giant axonsElectrophysiologyProlongation of action potentials10⁻⁸ M - 10⁻⁶ M[2][6]
Cockroach (Periplaneta) CNSSynaptic transmission blockBlockade of synaptic transmission10⁻⁸ M - 10⁻⁶ M (concentration-dependent)[2][6]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for NaV Channel Modulation

This protocol is adapted from studies on mammalian cell lines expressing specific NaV channel subtypes.[4]

Objective: To measure the effect of this compound on the gating properties of voltage-gated sodium channels.

Materials:

  • Cells expressing the NaV channel of interest (e.g., HEK293 or CHO cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4

  • Intracellular solution (ICS): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2

  • This compound stock solution

Procedure:

  • Prepare cells on coverslips for recording.

  • Fabricate patch pipettes with a resistance of 1.5-3 MΩ when filled with ICS.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell membrane at a potential of -100 mV.

  • Apply a depolarizing pulse to -10 mV for 50 ms to elicit a sodium current, followed by repolarization to -120 mV. Repeat this voltage protocol every 5-10 seconds to obtain a stable baseline current.

  • Perfuse the cell with ECS containing the desired concentration of this compound.

  • Record the changes in the sodium current, including peak current amplitude, activation and inactivation kinetics, and any persistent current.

  • To determine the EC₅₀, apply a range of this compound concentrations and measure the response.

Insect Bioassay Using Recombinant Baculovirus Expressing this compound

This protocol is based on the methodology used to assess the insecticidal activity of this compound.[7][8]

Objective: To determine the toxicity of this compound to a target insect species.

Materials:

  • Insect cell line (e.g., Sf9 cells)

  • Baculovirus expression vector system

  • This compound gene sequence

  • Target insect larvae (e.g., Spodoptera frugiperda)

  • Microinjection setup

Procedure:

  • Clone the this compound gene into a baculovirus transfer vector.

  • Co-transfect insect cells with the transfer vector and linearized baculovirus DNA to generate a recombinant virus.

  • Amplify the recombinant virus stock and determine its titer (plaque forming units/mL).

  • Inject a known dose of the recombinant virus (or purified recombinant this compound as a positive control) into the hemocoel of the insect larvae.

  • Monitor the larvae for signs of paralysis and time to death.

  • Calculate the LT₅₀ (median lethal time) or LD₅₀ (median lethal dose) to quantify the toxicity.

Isolated Tissue (Smooth Muscle) Contraction Assay

This protocol is based on early pharmacological studies of this compound.[6]

Objective: To measure the effect of this compound on smooth muscle contractility.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Organ bath with a force transducer

  • Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O₂ / 5% CO₂

  • This compound stock solution

Procedure:

  • Dissect and mount the smooth muscle tissue in the organ bath containing the physiological salt solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Add this compound to the organ bath in a cumulative or non-cumulative manner.

  • Record the contractile response of the muscle tissue using the force transducer.

  • Wash the tissue with fresh physiological salt solution to observe for reversibility of the effect.

Visualizations of this compound's Biological Activity

Signaling Pathway of this compound's Interaction with Voltage-Gated Sodium Channels

Poneratoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_channel_states Channel States cluster_cellular_effects Cellular Effects NaV_channel Voltage-Gated Sodium Channel (NaV) Open Open NaV_channel->Open Activation PoTX This compound PoTX->NaV_channel Binds to NaV Channel Inactivated Inactivated PoTX->Inactivated Inhibits Inactivation Closed Closed Closed->Open Depolarization Open->Inactivated Normal Inactivation Na_influx Increased Na⁺ Influx Open->Na_influx Allows Inactivated->Closed Recovery Depolarization Prolonged Depolarization Na_influx->Depolarization AP_prolongation Action Potential Prolongation Depolarization->AP_prolongation Repetitive_firing Repetitive Firing AP_prolongation->Repetitive_firing

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow for Assessing this compound Bioactivity

Poneratoxin_Workflow cluster_preparation Preparation cluster_vertebrate Vertebrate Assays cluster_invertebrate Invertebrate Assays cluster_analysis Data Analysis and Interpretation Poneratoxin_Source This compound Source (Synthetic or Recombinant) Model_System Select Model System (Vertebrate vs. Invertebrate) Poneratoxin_Source->Model_System Electrophysiology Electrophysiology (e.g., Whole-Cell Voltage-Clamp) Model_System->Electrophysiology Vertebrate Nociception_Assay Nociception Assays (e.g., Paw Licking) Model_System->Nociception_Assay Vertebrate Insect_Bioassay Insect Bioassay (Injection or Topical Application) Model_System->Insect_Bioassay Invertebrate Neurophysiology Neurophysiology (e.g., Cockroach Giant Axon) Model_System->Neurophysiology Invertebrate Quantitative_Analysis Quantitative Analysis (EC₅₀, LD₅₀, LT₅₀) Electrophysiology->Quantitative_Analysis Nociception_Assay->Quantitative_Analysis Insect_Bioassay->Quantitative_Analysis Neurophysiology->Quantitative_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Quantitative_Analysis->Mechanism_Elucidation Comparative_Analysis Comparative Analysis (Vertebrate vs. Invertebrate) Mechanism_Elucidation->Comparative_Analysis

Caption: A generalized workflow for studying the bioactivity of this compound.

Logical Relationship of this compound's Effects: Vertebrate vs. Invertebrate

Poneratoxin_Effects_Comparison cluster_common_target Common Molecular Target cluster_vertebrate Vertebrate Outcome cluster_invertebrate Invertebrate Outcome This compound This compound NaV_Channels Voltage-Gated Sodium Channels This compound->NaV_Channels Nociceptor_Activation Nociceptor Activation NaV_Channels->Nociceptor_Activation in Nociceptive Neurons Synaptic_Block Synaptic Transmission Blockade NaV_Channels->Synaptic_Block in CNS Pain Intense Pain Nociceptor_Activation->Pain Paralysis Paralysis Lethality Lethality Paralysis->Lethality Synaptic_Block->Paralysis

Caption: A comparison of the physiological outcomes of this compound in vertebrates and invertebrates.

Conclusion

This compound exhibits a fascinating dual activity, acting as a potent pain-inducing agent in vertebrates and a lethal paralytic toxin in invertebrates.[1][9] This dichotomy stems from its interaction with voltage-gated sodium channels, a fundamental component of excitable cells in both animal groups.[10] The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate pharmacology of this compound. A deeper understanding of its selective activity at the molecular level will be crucial for the development of novel therapeutics, such as non-addictive analgesics, and environmentally friendly insecticides. The continued investigation into this remarkable peptide promises to yield significant advancements in both medicine and agriculture.

References

An In-depth Technical Guide to the Identification and Characterization of the Native Poneratoxin Precursor Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing the native poneratoxin (PoTX) precursor protein from the venom of the bullet ant, Paraponera clavata. This document details the experimental protocols, data presentation, and key signaling pathways involved, offering a valuable resource for researchers in toxinology, pharmacology, and drug development.

Introduction to this compound

This compound is a potent neurotoxic peptide renowned for the excruciating pain associated with a bullet ant sting.[1] It is a 25-amino acid peptide that modulates the activity of voltage-gated sodium channels (NaV), key components in the transmission of pain signals.[1][2] Specifically, PoTX prevents the inactivation of these channels, leading to a prolonged action potential and sustained neuronal firing, which manifests as intense, long-lasting pain.[1] The mature toxin has a characteristic V-shaped structure composed of two α-helices connected by a β-turn.[3] Recent studies have revealed that this compound exists in multiple isoforms and originates from a larger precursor protein that undergoes post-translational processing.[4][5] Understanding the native precursor is crucial for elucidating the biosynthesis of the mature toxin and for the potential development of novel analgesics and bio-insecticides.

Identification of the this compound Precursor Protein: A Multi-Omics Approach

The identification of the native this compound precursor has been made possible through a combined transcriptomic and proteomic approach, providing a comprehensive view of the genetic blueprint and the final protein products present in the venom.[6][7][8][9]

Experimental Workflow: From Venom to Precursor Sequence

The overall workflow for identifying the this compound precursor protein involves several key stages, from sample collection to data analysis.

G cluster_collection Sample Collection cluster_omics Omics Analysis cluster_transcriptomics Transcriptomics cluster_proteomics Proteomics cluster_validation Validation and Characterization venom_gland Venom Gland Dissection rna_extraction RNA Extraction venom_gland->rna_extraction venom_milking Venom Milking (Electrical Stimulation) protein_extraction Protein Extraction venom_milking->protein_extraction cdna_synthesis cDNA Library Synthesis rna_extraction->cdna_synthesis ngs Next-Generation Sequencing (NGS) cdna_synthesis->ngs assembly Transcriptome Assembly ngs->assembly bioinformatics Bioinformatic Analysis of Precursor assembly->bioinformatics separation Separation (HPLC/2D-PAGE) protein_extraction->separation mass_spec Mass Spectrometry (MS/MS) separation->mass_spec protein_id Protein Identification mass_spec->protein_id protein_id->bioinformatics functional_assay Functional Characterization (Electrophysiology) bioinformatics->functional_assay

Figure 1: Experimental workflow for this compound precursor identification.
Detailed Experimental Protocols

  • Manual Venom Gland Dissection : Specimens of Paraponera clavata are anesthetized, and the venom glands and sacs are carefully dissected. This method is primarily used for transcriptomic analysis as it provides a direct source of the mRNA encoding the venom components.[4]

  • Electrical Stimulation (Venom Milking) : A non-lethal method where a mild electrical current is applied to the ant to induce venom secretion. This collected venom is then used for proteomic analysis to identify the final protein and peptide components.[10][11]

  • RNA Extraction : Total RNA is extracted from the dissected venom glands using standard protocols, such as TRIzol reagent or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Library Preparation and Sequencing : The extracted mRNA is reverse transcribed into complementary DNA (cDNA). This cDNA is then used to construct a sequencing library, which is subsequently sequenced using a high-throughput platform like Illumina.[4]

  • Transcriptome Assembly and Annotation : The raw sequencing reads are processed to remove low-quality data and then assembled de novo to reconstruct the full-length transcripts. These assembled transcripts are then annotated by comparing them against protein databases (e.g., NCBI non-redundant database) using tools like BLASTx to identify putative toxin-encoding sequences.[4][9]

  • Protein Extraction and Separation : The collected venom is solubilized in an appropriate buffer. For comprehensive analysis, the complex protein mixture is separated using techniques like two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) or reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]

  • Mass Spectrometry : The separated proteins are subjected to in-gel or in-solution digestion with an enzyme like trypsin to generate smaller peptides. These peptides are then analyzed by mass spectrometry (e.g., nanoLC-ESI-QTOF MS/MS or MALDI-TOF MS) to determine their mass-to-charge ratio and fragmentation patterns.[10][11]

  • Protein Identification : The fragmentation spectra obtained from the mass spectrometer are searched against the custom transcriptome database generated in the transcriptomic analysis. This allows for the confident identification of the proteins and peptides present in the venom, including this compound and its precursor.[6][7][8][9]

The this compound Precursor Protein

Transcriptomic analysis has revealed that mature this compound is synthesized as a larger precursor protein. This precursor has a typical structure for a secreted peptide, consisting of a signal peptide, a propeptide region, and the sequence of the mature toxin.[4]

Structure of the this compound Precursor

The precursor protein undergoes a series of post-translational modifications to yield the active this compound.

G precursor Signal Peptide (1-24) Propeptide (25-38) Mature this compound (39-63) Glycine (64) Arginine (65) processing1 Signal Peptidase Cleavage precursor->processing1 Step 1 propeptide Propeptide Mature this compound Gly-Arg processing1->propeptide processing2 Propeptide Cleavage propeptide->processing2 Step 2 mature_unprocessed Mature this compound Gly-Arg processing2->mature_unprocessed processing3 C-terminal Amidation mature_unprocessed->processing3 Step 3 mature_toxin Mature Amidated this compound processing3->mature_toxin

Figure 2: Processing of the this compound precursor protein.

The signal peptide directs the precursor protein to the secretory pathway, after which it is cleaved. The propeptide is then removed, and the C-terminus of the mature toxin undergoes amidation, a common post-translational modification for venom peptides that can be crucial for their activity and stability.[4]

This compound Isoforms and Analogs

Proteomic and transcriptomic analyses have identified several isoforms and natural analogs of this compound. These variations often involve amino acid substitutions, particularly at the C-terminus, which can significantly impact the toxin's potency.[5] Additionally, a glycyl-pro-peptide form (glycyl-PoTx), which lacks the C-terminal amidation, has been identified.[5]

Toxin VariantAmino Acid SequencePost-translational ModificationRelative Potency on NaV1.7
This compound (PoTx) FLPLLILGSLLMTPPVIQAIHDAQRC-terminal amidationBaseline
Glycyl-PoTx FLPLLILGSLLMTPPVIQAIHDAQRG None (C-terminal Glycine)Similar to PoTx
A23E Analog FLPLLILGSLLMTPPVIQAIHDE QRC-terminal amidation~8-fold reduction
D22N, A23V Analog FLPLLILGSLLMTPPVIQAIHNV QRC-terminal amidation~5-fold increase

Table 1: Known natural variants of this compound and their relative potencies on the NaV1.7 channel.[5]

Functional Characterization of this compound

The primary method for functionally characterizing this compound and its analogs is through electrophysiological assays, particularly the whole-cell patch-clamp technique. This allows for the direct measurement of the toxin's effects on the activity of specific voltage-gated sodium channel subtypes.

Whole-Cell Patch-Clamp Protocol for this compound Analysis

This protocol is adapted for testing the effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neuronal cultures.

  • Cell Preparation : Culture cells expressing the desired NaV channel subtype on glass coverslips.

  • Solution Preparation :

    • External Solution (aCSF) (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording :

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a target cell with the recording pipette and form a gigaseal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit sodium currents.

    • After establishing a stable baseline recording, perfuse the external solution containing this compound at the desired concentration.

    • Record the changes in the sodium current, noting effects on peak current amplitude, activation voltage, and inactivation kinetics.

This compound's Mechanism of Action on NaV Channels

This compound exerts its effects by altering the gating properties of voltage-gated sodium channels.

G cluster_effects Effects on NaV Channel Gating cluster_cellular Cellular Consequences PoTX This compound Nav_channel Voltage-Gated Sodium Channel (NaV) PoTX->Nav_channel inactivation_block Inhibition of Inactivation Nav_channel->inactivation_block hyperpolarizing_shift Hyperpolarizing Shift in Activation Nav_channel->hyperpolarizing_shift membrane Neuronal Membrane sustained_current Sustained Sodium Influx inactivation_block->sustained_current hyperpolarizing_shift->sustained_current prolonged_ap Prolonged Action Potential sustained_current->prolonged_ap repetitive_firing Repetitive Neuronal Firing prolonged_ap->repetitive_firing pain_signal Enhanced Pain Signal Transmission repetitive_firing->pain_signal

Figure 3: Signaling pathway of this compound's effect on NaV channels.

The binding of this compound to the NaV channel leads to a slowing or complete block of the channel's inactivation mechanism.[1] This results in a persistent inward sodium current during membrane depolarization. Additionally, PoTX can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials.[12] The combination of these effects leads to prolonged action potentials and repetitive firing of neurons, which underlies the intense pain sensation.[1]

Conclusion and Future Directions

The integrated use of transcriptomics and proteomics has been instrumental in identifying and characterizing the native this compound precursor protein. This has provided significant insights into the biosynthesis and diversity of this potent neurotoxin. For researchers and drug development professionals, this knowledge opens up new avenues for:

  • Structure-Function Studies : Understanding how variations in the precursor sequence and post-translational modifications affect the activity of the mature toxin can guide the design of novel peptides with tailored pharmacological properties.

  • Novel Analgesic Development : By elucidating the precise interactions between this compound and specific NaV channel subtypes, it may be possible to develop antagonists that can block these interactions and provide a new class of pain therapeutics.

  • Bio-insecticide Research : The potent insecticidal activity of this compound can be further explored for the development of environmentally friendly pest control agents.

The detailed methodologies and data presented in this guide provide a solid foundation for future research into the fascinating world of ant venoms and their potential applications in medicine and agriculture.

References

Poneratoxin: A Technical Guide to its Gene Sequence, Molecular Cloning, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. This 25-amino acid peptide is renowned for the excruciating pain associated with the ant's sting, a testament to its potent activity on the nervous system.[1] The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells.[1][2] By disrupting the normal function of these channels, this compound induces prolonged neuronal firing, leading to intense pain and paralysis in both vertebrates and invertebrates.[1][3] This potent bioactivity has garnered significant interest in this compound as a potential lead compound for the development of novel insecticides and as a pharmacological tool to probe the structure and function of sodium channels.

This technical guide provides a comprehensive overview of the this compound gene, its molecular cloning, and its mechanism of action. It is intended to serve as a valuable resource for researchers and drug development professionals working with this fascinating neurotoxin.

Quantitative Data Summary

A summary of the key quantitative data for this compound and its isoforms is presented in Table 1. This includes information on its molecular weight, amino acid and nucleotide sequences, and its activity on various voltage-gated sodium channel subtypes.

ParameterValueReference/Note
This compound (Native Peptide)
Amino Acid SequenceFLPLLILGSLLMTPPVIQAIHDAQR-NH2[4]
Molecular Weight2756.35 Da[4]
δ-paraponeritoxin-Pc1e (Precursor) From Paraponera clavata venom gland transcriptome
Nucleotide Sequence (Coding Region)ATGAAGTTCTTCATCGTCGCATTCCTGTTGTTTGCATTCGCTGTCGCTGCCGCCAGCAGCGCCGCATTCCTGCCGCTGATTCTCGGTTCTCTGCTGATGACTCCGCCGGTCATCCAGGCGATTCACGACGCGCAGCGTThis is a representative sequence based on transcriptomic data. Variations exist.
Amino Acid Sequence (Precursor)MKFFIVAFLLFAFÁVAAAAASAFLPLLILGSLLMTPPVIQAIHDAQRSignal peptide (1-22), Mature peptide (23-47)
Biological Activity (EC50)
NaV1.20.41 ± 0.033 µM[5]
NaV1.31.04 ± 0.015 µM[5]
NaV1.697 nM[6]
NaV1.72.3 µM (human), 1.8 µM (mouse)[6]
Toxicity
LT50 (S. frugiperda larvae)131 hours (via baculovirus injection)[1]
Paralytic Dose (S. frugiperda larvae)10 ng[1]

Signaling Pathway and Mechanism of Action

This compound exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels. The toxin binds to neurotoxin receptor site 3 on the alpha subunit of the channel.[1] This binding disrupts the normal gating mechanism of the channel, specifically by inhibiting its inactivation.[1][2]

Normally, upon membrane depolarization, VGSCs open, allowing an influx of sodium ions that generates an action potential. This is followed by a rapid inactivation phase, where the channel closes to prevent further sodium influx and allow the membrane to repolarize. This compound prevents this inactivation, forcing the channel to remain in an open or a persistently activated state.[1] This leads to a prolonged influx of sodium ions, causing sustained membrane depolarization and repetitive, uncontrolled firing of action potentials.[1] The resulting hyperexcitability of neurons, particularly nociceptive (pain-sensing) neurons, is responsible for the intense pain associated with a bullet ant sting.

Poneratoxin_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to receptor site 3 Na_Influx Sustained Na+ Influx VGSC->Na_Influx Prevents inactivation Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Action_Potential Repetitive Action Potential Firing Depolarization->Action_Potential Nociceptor Nociceptive Neuron Activation Action_Potential->Nociceptor Pain Pain Sensation Nociceptor->Pain Molecular_Cloning_Workflow Gene_Synthesis 1. This compound Gene Synthesis - Add restriction sites - Add signal peptide (optional) Cloning_Vector 2. Ligation into Transfer Vector (e.g., pFastBac) Gene_Synthesis->Cloning_Vector Ecoli_Transformation1 3. Transformation of E. coli Cloning_Vector->Ecoli_Transformation1 Bacmid_Transformation 4. Transformation of Bacmid- competent E. coli (e.g., DH10Bac) Ecoli_Transformation1->Bacmid_Transformation Blue_White_Screening 5. Blue-White Screening (Select white colonies) Bacmid_Transformation->Blue_White_Screening Bacmid_Isolation 6. Recombinant Bacmid DNA Isolation Blue_White_Screening->Bacmid_Isolation Transfection 7. Transfection of Insect Cells (e.g., Sf9) with Bacmid DNA Bacmid_Isolation->Transfection P1_Virus 8. P1 Viral Stock Production Transfection->P1_Virus Viral_Amplification 9. Viral Amplification (P2, P3) P1_Virus->Viral_Amplification Protein_Expression 10. Large-Scale Protein Expression Viral_Amplification->Protein_Expression Purification 11. Purification (e.g., RP-HPLC) Protein_Expression->Purification Characterization 12. Characterization (SDS-PAGE, Western Blot, Mass Spec) Purification->Characterization

References

evolutionary significance of poneratoxin in ant venom

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Significance of Poneratoxin

Executive Summary

This compound (PoTX) is a potent neurotoxic peptide found in the venom of the bullet ant, Paraponera clavata. Renowned for causing excruciating pain in vertebrates, this 25-residue peptide has evolved as a sophisticated molecular weapon. Its primary mechanism of action involves the modulation of voltage-gated sodium channels (NaV), critical components for nerve impulse propagation. By preventing the inactivation of these channels, PoTX leads to a prolongation of action potentials, resulting in sustained neuronal firing.[1] This action manifests as intense pain and paralysis, serving a dual evolutionary purpose: a powerful defense against vertebrate predators and an effective tool for incapacitating invertebrate prey.[1][2] This whitepaper provides a comprehensive overview of the structure, mechanism, and evolutionary importance of this compound. It includes a detailed summary of its quantitative bioactivity, in-depth experimental protocols for its study, and visual diagrams of its mode of action and related experimental workflows, tailored for researchers in toxinology, pharmacology, and drug development.

Introduction: The Bullet Ant and Its Venom

The bullet ant (Paraponera clavata), inhabiting the humid lowland rainforests of Central and South America, is infamous for its sting, rated as the most painful among all insects on the Schmidt sting pain index.[1][3] The debilitating pain, often compared to being shot, can last for up to 24 hours and is accompanied by symptoms such as edema and tachycardia.[3] The primary algogenic (pain-causing) component of the venom is this compound, a small, linear polypeptide.[4] The venom's remarkable efficacy against vertebrates points to a strong evolutionary pressure for defense.[5] Concurrently, its paralytic effects on other insects underscore its role in predation and resource competition.[2][6]

This compound: Structure and Activation

This compound is a 25-amino acid peptide with the sequence FLPLLILGSLLMTPPVIQAIHDAQR.[1] It lacks disulfide bridges, a common feature in many other venom toxins. Structurally, when interacting with a lipid membrane environment, PoTX adopts a distinct V-shape, characterized by a helix-turn-helix motif.[6][7] This structure consists of two α-helices (residues 3-9 and 17-24) connected by a β-turn.[1] The C-terminal helix is amphipathic, meaning it has both hydrophobic (non-polar) and hydrophilic (polar) faces, which facilitates its insertion into the plasma membrane of target cells.[1]

Interestingly, PoTX is stored in an inactive state within the ant's venom reservoir, where the acidic conditions keep it in a random coil conformation.[1][7] Upon injection into a target organism, the transition to the more basic physiological pH triggers a conformational change into its active, V-shaped structure, a critical step for its neurotoxic activity.[1]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of this compound is the family of voltage-gated sodium channels (NaV). These channels are integral membrane proteins responsible for the rising phase of the action potential in excitable cells like neurons and muscle cells.

PoTX functions by physically interacting with the NaV channel and preventing its fast inactivation.[1][8] Normally, after opening in response to membrane depolarization, the channel quickly enters a non-conductive, inactivated state. PoTX traps the channel in an open or slowly inactivating state.[1][9] This leads to two major consequences:

  • Prolongation of Action Potentials: The persistent influx of sodium ions (Na+) through the modified channels extends the duration of the action potential.[9][10]

  • Repetitive Firing: The toxin can induce spontaneous, repetitive firing of neurons at more negative membrane potentials than usual.[9][11]

This sustained neuronal activity, particularly in nociceptive (pain-sensing) fibers, is what causes the intense and long-lasting pain associated with a bullet ant sting.[1] Studies have shown that PoTX specifically modulates vertebrate NaV channels, including the NaV1.7 subtype, which is a critical regulator of pain signaling in humans.[2][12] In insects, this same mechanism leads to a massive disruption of central nervous system signaling, causing paralysis.[2]

This compound's effect on the NaV channel gating cycle.

Evolutionary Significance: A Two-Pronged Strategy

The molecular properties of this compound are finely tuned to serve a dual evolutionary strategy for the bullet ant: defense and predation.

  • Defense against Vertebrates: The extreme pain induced by PoTX is a powerful deterrent. While a single sting is unlikely to be lethal to a large predator, the intensely negative experience serves as a potent learning tool, discouraging future attacks. The toxin's specific action on pain-sensing neurons in vertebrates, such as those expressing NaV1.7, highlights an evolutionary adaptation aimed directly at producing a maximal defensive response.[2][5]

  • Predation on Invertebrates: In insects and other arthropods, the same disruption of NaV channels that causes pain in vertebrates leads to overwhelming neuronal firing, resulting in rapid paralysis and death.[1][6] This allows the bullet ant, a predatory species, to efficiently subdue its prey. The venom is highly effective, with as little as 10 ng being sufficient to paralyze a larva.[1]

The existence of several natural analogs of PoTX with varying potencies suggests that the toxin is undergoing continued evolutionary refinement.[12] For instance, the D22N; A23V analog shows a nearly five-fold increase in potency on NaV1.7 compared to the original PoTX, indicating selection for enhanced activity.[12]

Quantitative Analysis of this compound's Bioactivity

The biological effects of this compound and its analogs have been quantified across various experimental systems. The following table summarizes key data from the literature.

ParameterValueTarget/SystemCommentsReference(s)
EC₅₀ 0.097 ± 0.010 µMMammalian NaV1.6Effective concentration for 50% maximal response.[5]
EC₅₀ 2.3 ± 0.4 µMMammalian NaV1.7[5]
Effective Conc. 10⁻⁹ M - 5x10⁻⁶ MFrog Skeletal Muscle FibersInduces prolongation of action potentials.[9]
Effective Conc. 10⁻⁸ M - 10⁻⁶ MCockroach AxonsAffects electrical activity.[10]
Effective Conc. 2 µMRat Diaphragm (NMJ)Caused a pronounced increase in MEPP frequency.[13]
Paralytic Dose 10 ngS. frugiperda larvaeDose required to induce paralysis via injection.[1]
LT₅₀ 131 hoursS. frugiperda larvaeLethal time for 50% of larvae post-injection with a recombinant baculovirus expressing PoTX.[1]
Relative Potency ~5x higherD22N; A23V analog on NaV1.7Compared to standard this compound.[12]
Relative Potency 8x lowerA23E analog on NaV1.7Compared to standard this compound.[12]

Experimental Protocols

The characterization of this compound relies on a combination of techniques from biochemistry, electrophysiology, and molecular biology.

Peptide Synthesis and Purification

Synthetic this compound is typically produced using solid-phase peptide synthesis (SPPS). The crude peptide is then purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The final product's identity and purity are confirmed by mass spectrometry.[7][12]

Recombinant Expression in Insect Cells

Objective: To produce functional this compound for bio-insecticide studies.

  • Gene Construction: The DNA sequence encoding the 25-residue this compound is synthesized.

  • Vector Insertion: The gene is cloned into a baculovirus transfer vector, often with an N-terminal secretion signal peptide to ensure the toxin is exported from the host cells.

  • Virus Generation: The recombinant vector is co-transfected with baculovirus DNA into insect cells (e.g., Spodoptera frugiperda Sf21 cells). Recombinant baculovirus is harvested from the cell culture supernatant.

  • Expression: A larger culture of insect cells is infected with the high-titer recombinant virus.

  • Purification: Since recombinant PoTX is often attached to cell membranes, purification involves cell lysis, extraction, and subsequent chromatography steps (e.g., size exclusion followed by RP-HPLC).[14]

  • Verification: The purified recombinant peptide is analyzed via SDS-PAGE, Western blot, and mass spectrometry to confirm its size and identity.[14]

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To measure the effect of PoTX on the function of specific NaV channel subtypes.

  • Cell Preparation: A cell line stably expressing the NaV channel of interest (e.g., HEK293 cells expressing human NaV1.7) is cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with an external saline solution.

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 1-3 MΩ and filled with an internal solution containing ions that mimic the cell's cytoplasm.

  • Giga-seal Formation: The micropipette is carefully brought into contact with a cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -100 mV). A series of voltage steps are applied to elicit NaV currents, which are recorded before and after the application of PoTX to the external solution.

  • Analysis: Changes in current amplitude, activation voltage, and inactivation kinetics are measured and analyzed to determine the toxin's effect.[12]

Electrophysiology_Workflow A 1. Cell Culture (HEK293 cells expressing NaV1.7) C 3. Form Giga-seal (Pipette contacts cell membrane) A->C B 2. Prepare Recording Pipette (Fill with internal solution) B->C D 4. Establish Whole-Cell Mode (Rupture membrane patch) C->D E 5. Record Baseline Current (Apply voltage steps) D->E F 6. Apply this compound (PoTX) (Perfusion into bath) E->F G 7. Record Post-PoTX Current (Observe changes in channel gating) F->G H 8. Data Analysis (Compare baseline vs. PoTX effects) G->H

Workflow for whole-cell voltage-clamp electrophysiology.
Calcium Imaging

Objective: To measure downstream effects of NaV channel activation in a cell population.

  • Cell Plating: Neuronal cells (e.g., SH-SY5Y) are plated in a multi-well plate suitable for imaging.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases upon binding to free intracellular calcium (Ca²+).

  • Baseline Measurement: The plate is placed in a fluorescent plate reader or on a microscope stage, and the baseline fluorescence of the cells is recorded.

  • Compound Addition: this compound is added to the wells. In control wells, a NaV channel blocker like tetrodotoxin (TTX) can be added alongside PoTX.

  • Signal Detection: Changes in fluorescence intensity are monitored over time. A significant increase in fluorescence indicates a rise in intracellular Ca²⁺, a downstream consequence of sustained membrane depolarization caused by PoTX.[15]

  • Data Analysis: The change in fluorescence (ΔF) relative to the baseline (F₀) is calculated to quantify the response.

Calcium_Signaling_Pathway PoTX This compound Nav Voltage-Gated Sodium Channel (NaV) PoTX->Nav Blocks Inactivation Depol Sustained Membrane Depolarization Nav->Depol Persistent Na⁺ Influx CaV Voltage-Gated Calcium Channel (CaV) Depol->CaV Opens Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression Changes) Ca_Influx->Downstream TTX Tetrodotoxin (TTX) TTX->Nav Blocks Channel

Signaling pathway from PoTX action to calcium influx.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool and a potential scaffold for therapeutic development.

  • Pharmacological Probe: As a potent and specific modulator of NaV channels, PoTX is an excellent tool for studying the structure and function of these channels and their role in neuronal excitability.[15]

  • Analgesic Development: Although PoTX itself causes pain, understanding its interaction with NaV1.7 can inform the design of novel analgesics that block this channel.[4] The toxin can be used to study the channel's pain-mediating mechanisms.

  • Bio-insecticides: The high toxicity of PoTX to insects has led to research into its use as a bio-insecticide.[1][7] By incorporating the PoTX gene into a baculovirus that specifically infects pest insects, it's possible to create a targeted and environmentally safer alternative to chemical pesticides.[14]

Conclusion

This compound is a compelling example of evolutionary adaptation at the molecular level. Its structure and mechanism are exquisitely optimized to modulate a fundamental component of the nervous system, the voltage-gated sodium channel. This action serves the bullet ant's survival by providing a formidable defense against predators and a lethal weapon for hunting prey. For scientists, this compound is more than just a source of pain; it is a molecular key that unlocks deeper insights into the physiology of pain, neuronal function, and ion channel pharmacology, offering promising avenues for the development of new drugs and bio-insecticides.

References

Poneratoxin Binding to Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. It is renowned for inducing intense pain, a direct consequence of its interaction with voltage-gated sodium channels (Nav). This technical guide provides an in-depth overview of the binding and functional effects of this compound on these critical ion channels, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms. This compound acts as a gating modifier, primarily by inhibiting the inactivation of Nav channels, leading to prolonged action potentials and sustained neuronal firing.[1][2] This activity makes it a valuable tool for studying the structure and function of sodium channels and a potential lead compound in the development of novel therapeutics and bio-insecticides.[1][3]

This compound's Effect on Nav Channel Gating

This compound disrupts the normal gating kinetics of voltage-gated sodium channels. Upon membrane depolarization, Nav channels typically undergo a rapid transition from a closed to an open state, followed by a slower transition to an inactivated state, which terminates the sodium influx. This compound interferes with this inactivation process.[1][2]

The binding of this compound to the channel is thought to trap the voltage sensor in a conformation that favors the open state and hinders inactivation.[2] This results in two primary effects on the sodium current (INa):

  • A decrease in the peak sodium current : This is observed as a reduction in the initial, transient influx of sodium ions.[4]

  • Induction of a slow, persistent sodium current : This non-inactivating current contributes to a prolonged depolarization of the cell membrane.[4]

These alterations in channel gating lead to the repetitive firing of action potentials and a sustained depolarization, which are the cellular basis for the pain and paralysis induced by the toxin.[1][4]

Quantitative Analysis of this compound-Nav Channel Interactions

The interaction of this compound with various Nav channel subtypes has been quantified, revealing a degree of selectivity. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of the toxin.

Nav Channel SubtypeSpeciesEC50 (µM)Key EffectsReference(s)
Nav1.6 Human0.097 ± 0.010Reduced voltage threshold for activation, inhibition of inactivation[1][5]
Nav1.7 Human2.3 ± 0.4Reduced voltage threshold for activation, inhibition of inactivation[1][5]
Nav1.2 Not SpecifiedNot DeterminedAgonistic activityNot Specified
Nav1.3 Not SpecifiedNot DeterminedAgonistic activityNot Specified
General (Frog) Rana esculenta10-9 M - 5x10-6 M (Concentration-dependent effects)Prolongation of action potentials, induction of a slow sodium current[4]
General (Rat) RatNot DeterminedModulation of sodium currents in skeletal muscleNot Specified

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique used to characterize the effects of this compound on voltage-gated sodium channels.

Objective: To measure the ionic currents flowing through Nav channels in the presence and absence of this compound.

Cell Preparation:

  • HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.6 or Nav1.7) are commonly used.[1]

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics to maintain selection for the channel-expressing cells.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

Voltage Protocol:

  • Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.

  • A series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) are applied to elicit sodium currents.

  • To assess the effect on inactivation, a pre-pulse to a depolarizing potential can be applied before the test pulse.

  • The same protocol is repeated after the application of varying concentrations of this compound to the external solution.

Data Analysis:

  • Peak inward currents at each voltage step are measured to construct current-voltage (I-V) relationships.

  • Conductance-voltage (G-V) curves are generated to determine the voltage-dependence of activation.

  • The decay of the current is analyzed to quantify the rate of inactivation.

  • Concentration-response curves are generated by plotting the effect of this compound (e.g., induction of persistent current) against its concentration to calculate the EC50 value.[1]

Site-Directed Mutagenesis

While the precise binding site of this compound on Nav channels has not been definitively identified, site-directed mutagenesis is a crucial technique to pinpoint the amino acid residues involved in toxin binding. This protocol is a generalized approach based on its application for other toxins.

Objective: To identify key amino acid residues in the Nav channel that are critical for this compound binding and its modulatory effects.

Methodology:

  • Identify Potential Binding Regions: Based on the known structure of Nav channels and the binding sites of other gating modifier toxins, specific extracellular loops (e.g., in the S3-S4 linkers of domains II and IV) are often targeted.[6][7]

  • Mutagenesis: A plasmid containing the cDNA of the Nav channel of interest is used as a template. Site-directed mutagenesis is performed to substitute specific amino acid residues with others (e.g., alanine scanning, where residues are replaced by alanine to assess the importance of their side chains).

  • Expression: The mutated channel DNA is transfected into a suitable cell line (e.g., HEK293 cells).

  • Functional Analysis: Whole-cell voltage-clamp recordings are performed on cells expressing the mutant channels.

  • Comparison: The effects of this compound on the mutant channels are compared to its effects on the wild-type channel. A significant reduction or elimination of the toxin's effect suggests that the mutated residue is part of the binding site.

Visualizations

Poneratoxin_Mechanism cluster_channel Voltage-Gated Sodium Channel cluster_potx This compound Effect Closed Closed State Open Open State Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated State Open->Inactivated Inactivation PoTX_Bound_Open PoTX-Bound Open State Open->PoTX_Bound_Open Stabilizes Inactivated->Closed Repolarization PoTX This compound PoTX->Open Binds to Open State PoTX_Bound_Open->Inactivated

This compound's effect on Nav channel gating states.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with Nav1.x) Mutagenesis Site-Directed Mutagenesis (Optional) Cell_Culture->Mutagenesis Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Transfection Transfection of Mutant Channels Mutagenesis->Transfection Transfection->Patch_Clamp Toxin_Application This compound Application Patch_Clamp->Toxin_Application Data_Acquisition Data Acquisition (Currents) Toxin_Application->Data_Acquisition IV_Curve I-V & G-V Curve Generation Data_Acquisition->IV_Curve Kinetics Analysis of Gating Kinetics IV_Curve->Kinetics EC50 EC50 Calculation Kinetics->EC50

Workflow for studying this compound-Nav channel interactions.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the intricate mechanisms of voltage-gated sodium channel function. Its ability to potently modulate channel gating by inhibiting inactivation provides a clear mechanism for its physiological effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging the properties of this compound for further study and potential therapeutic applications. Future research focusing on site-directed mutagenesis and structural biology will be crucial to precisely map the this compound binding site, which will undoubtedly pave the way for the rational design of novel Nav channel modulators.

References

Unraveling the Dynamic Dance: Conformational Changes of Poneratoxin in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Poneratoxin (PoTX), a potent neurotoxic peptide isolated from the venom of the bullet ant (Paraponera clavata), has garnered significant interest within the scientific community. Its ability to modulate voltage-gated sodium channels, primarily by preventing their inactivation, makes it a valuable tool for studying ion channel function and a potential lead compound in the development of novel insecticides and therapeutics. The efficacy of this compound is intrinsically linked to its interaction with and subsequent conformational changes within the lipid bilayers of target cell membranes. This technical guide provides an in-depth exploration of the structural transitions of this compound as it moves from an aqueous environment to the hydrophobic milieu of a lipid membrane, summarizing key quantitative data and detailing the experimental protocols used to elucidate these changes.

The Structural Landscape of this compound: From Random Coil to a V-Shaped Helix-Turn-Helix Motif

In an aqueous solution at acidic pH, similar to the conditions within the ant's venom reservoir, this compound exists in a largely unstructured, random coil conformation. However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational shift to a well-defined, V-shaped structure. This active conformation is characterized by a helix-turn-helix motif, consisting of two α-helices connected by a β-turn.[1][2][3][4]

The N-terminal α-helix (residues 3-9) is notably apolar, facilitating its insertion into the hydrophobic core of the lipid bilayer.[2] In contrast, the C-terminal α-helix (residues 17-24) is more polar, interacting with the lipid headgroups at the membrane interface.[1][2] This amphipathic nature is crucial for its membrane-perturbing activity and subsequent interaction with embedded ion channels.

Quantitative Analysis of this compound's Secondary Structure

Circular Dichroism (CD) spectroscopy is a primary tool for quantifying the secondary structural elements of peptides in different environments. Studies in membrane-mimicking solvents, such as 2,2,2-trifluoroethanol (TFE) and sodium dodecyl sulfate (SDS), have provided valuable insights into the conformational plasticity of this compound.

Environmentα-Helix (%)β-Turn (%)Random Coil (%)Reference
1% (v/v) TFE in water< 10-> 90--INVALID-LINK--
25% (v/v) TFE in water631218--INVALID-LINK--
1.4% (w/v) SDS in water> 30----INVALID-LINK--

Table 1: Secondary Structure Composition of this compound in Membrane-Mimicking Environments. The data illustrates the significant increase in α-helical content as the environment becomes more hydrophobic.

Experimental Protocols: A Guide to Studying this compound-Lipid Interactions

Detailed experimental methodologies are critical for the reproducible and accurate study of this compound's conformational changes. Below are protocols for key techniques employed in this research area.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is utilized to monitor the changes in the secondary structure of this compound upon interaction with lipid vesicles or membrane mimetics.

Workflow for CD Spectroscopy of this compound

cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis PoTX_prep Prepare this compound Stock (e.g., 1 mg/mL in water) Mixing Mix this compound and Vesicles (Final peptide conc. ~10-20 µM) PoTX_prep->Mixing Vesicle_prep Prepare Lipid Vesicles (e.g., POPC/POPG by extrusion) Vesicle_prep->Mixing Incubation Incubate at RT (e.g., 30 min) Mixing->Incubation CD_scan Acquire CD Spectra (e.g., 190-260 nm) Incubation->CD_scan Blank_sub Subtract Blank Spectrum (vesicles only) CD_scan->Blank_sub Deconvolution Deconvolve Spectra (e.g., using CONTINLL) Blank_sub->Deconvolution Structure_quant Quantify Secondary Structure (% Helix, % Turn, % Coil) Deconvolution->Structure_quant

Caption: Workflow for analyzing this compound's secondary structure using CD spectroscopy.

Detailed Protocol:

  • Peptide and Lipid Preparation:

    • Synthesize and purify this compound to >95% purity.

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 7:3 POPC:POPG) by extrusion through polycarbonate filters with a 100 nm pore size.

  • CD Measurements:

    • CD spectra are recorded on a spectropolarimeter equipped with a Peltier temperature controller.

    • The final concentration of this compound in the sample is typically 10-20 µM.

    • Spectra are recorded from 190 to 260 nm in a 1 mm pathlength quartz cuvette.

    • Multiple scans (e.g., 3-5) are averaged for each sample.

  • Data Analysis:

    • The spectrum of a blank sample containing only the lipid vesicles is subtracted from the peptide-vesicle spectrum.

    • The resulting spectra are converted to mean residue ellipticity [θ].

    • The percentage of secondary structure elements is estimated by deconvolution of the CD spectra using algorithms such as CONTINLL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of this compound in a membrane-like environment.

Workflow for NMR Structure Determination of this compound

cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_structure Structure Calculation Isotope_label Prepare Isotopically Labeled PoTX (15N and/or 13C) Solubilize Solubilize in Membrane Mimetic (e.g., TFE/water or DPC micelles) Isotope_label->Solubilize NMR_exp Perform 2D NMR Experiments (TOCSY, NOESY, HSQC) Solubilize->NMR_exp Resonance_assign Assign Resonances NMR_exp->Resonance_assign NOE_restraints Identify NOE Restraints Resonance_assign->NOE_restraints Structure_calc Calculate 3D Structure (e.g., using CYANA or XPLOR-NIH) NOE_restraints->Structure_calc Structure_refine Refine and Validate Structure Structure_calc->Structure_refine

Caption: General workflow for determining the 3D structure of this compound by NMR.

Detailed Protocol:

  • Sample Preparation:

    • Prepare uniformly ¹⁵N- and/or ¹³C-labeled this compound.

    • Dissolve the labeled peptide in a suitable membrane mimetic, such as a mixture of TFE and water (e.g., 1:1 v/v) or in deuterated dodecylphosphocholine (DPC) micelles. The peptide concentration is typically in the range of 1-2 mM.

  • NMR Spectroscopy:

    • Acquire a series of two-dimensional NMR spectra (e.g., TOCSY, NOESY, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer.

    • Experiments are performed at a constant temperature (e.g., 25 °C).

  • Structure Calculation:

    • Process the NMR data and assign the chemical shifts of the backbone and side-chain protons.

    • Identify nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectra, which provide distance restraints between protons that are close in space.

    • Use the distance restraints to calculate a family of 3D structures using software packages like CYANA or XPLOR-NIH.

    • The final structure is an average of the lowest energy conformers.

Molecular Dynamics (MD) Simulations

MD simulations offer a computational approach to visualize the dynamic interactions between this compound and a lipid bilayer at an atomic level.

Workflow for MD Simulation of this compound in a Lipid Bilayer

cluster_setup System Setup cluster_simulation Simulation cluster_md_analysis Analysis PoTX_structure Obtain this compound Structure (from NMR or homology model) System_assemble Assemble System (PoTX, bilayer, water, ions) PoTX_structure->System_assemble Bilayer_build Build Lipid Bilayer (e.g., POPC/POPG) Bilayer_build->System_assemble Energy_min Energy Minimization System_assemble->Energy_min Equilibration System Equilibration (NVT and NPT ensembles) Energy_min->Equilibration Production_run Production MD Run (e.g., 100s of ns) Equilibration->Production_run Trajectory_analysis Analyze Trajectory (RMSD, RMSF, secondary structure) Production_run->Trajectory_analysis Interaction_analysis Analyze Peptide-Lipid Interactions (H-bonds, contacts) Trajectory_analysis->Interaction_analysis Membrane_properties Analyze Membrane Properties (thickness, order parameters) Interaction_analysis->Membrane_properties

Caption: A typical workflow for molecular dynamics simulations of this compound.

Detailed Protocol:

  • System Setup:

    • The initial coordinates of this compound can be taken from its NMR structure.

    • A lipid bilayer of the desired composition (e.g., 128 lipids per leaflet) is constructed.

    • The peptide is placed near the surface of the bilayer.

    • The system is solvated with water and counter-ions are added to neutralize the system.

  • Simulation Parameters:

    • MD simulations are performed using a simulation package like GROMACS or NAMD with a suitable force field (e.g., CHARMM36m for protein and lipids).

    • The system is first energy-minimized, followed by equilibration in the NVT and NPT ensembles.

    • Production runs are typically performed for hundreds of nanoseconds to observe the binding and insertion process.

  • Analysis:

    • The trajectory is analyzed to monitor the conformational changes in the peptide, its orientation and depth of insertion into the bilayer, and its interactions with lipid molecules.

Signaling Pathways and Mechanism of Action

This compound's primary mode of action involves the disruption of normal voltage-gated sodium channel (VGSC) function. By binding to the channel, it prevents its inactivation, leading to a persistent influx of sodium ions. This sustained depolarization results in paralysis in insects and intense pain in vertebrates.

Logical Relationship of this compound's Mechanism of Action

PoTX This compound in Venom (Aqueous, acidic, inactive) Membrane Target Cell Membrane (Lipid Bilayer) PoTX->Membrane Encounter Conformational_Change Conformational Change (V-shaped, amphipathic) Membrane->Conformational_Change Induces Binding Binding to VGSC Conformational_Change->Binding Inactivation_Block Blockage of Channel Inactivation Binding->Inactivation_Block Na_Influx Persistent Na+ Influx Inactivation_Block->Na_Influx Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Paralysis Paralysis (Insects) Depolarization->Paralysis Pain Pain (Vertebrates) Depolarization->Pain

Caption: The cascade of events in this compound's neurotoxic action.

Conclusion and Future Directions

The conformational flexibility of this compound is a key determinant of its biological activity. Its transition from a disordered state to a structured, amphipathic V-shape upon encountering a lipid bilayer is essential for its membrane insertion and interaction with voltage-gated sodium channels. The experimental and computational protocols detailed in this guide provide a framework for further investigation into the intricate molecular details of this process. Future research, particularly high-resolution structural studies of this compound in complex with lipid bilayers and ion channels, will be instrumental in designing more potent and selective bio-insecticides and in exploring its potential as a pharmacological probe.

References

Physiological Effects of Poneratoxin-Induced Neurotoxicity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poneratoxin (PoTX), a potent neurotoxic peptide isolated from the venom of the bullet ant (Paraponera clavata), is a significant modulator of voltage-gated sodium channels (Nav). Its profound physiological effects, primarily stemming from the alteration of neuronal and muscle cell excitability, have made it a subject of intense research. This technical guide provides a comprehensive overview of the physiological consequences of PoTX-induced neurotoxicity, with a focus on its molecular mechanisms, quantitative effects on ion channel function, and the downstream cellular sequelae. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further investigation into this powerful neurotoxin.

Introduction

This compound is a 25-amino acid peptide that elicits excruciating pain and paralysis by targeting voltage-gated sodium channels, crucial players in the generation and propagation of action potentials in excitable cells.[1] The toxin prevents the inactivation of these channels, leading to a persistent influx of sodium ions, prolonged membrane depolarization, and hyperexcitability of neurons and muscle fibers.[1] This guide delves into the detailed physiological and cellular effects of PoTX, providing researchers with the foundational knowledge and practical methodologies to explore its neurotoxic properties and potential therapeutic applications.

Mechanism of Action

The primary molecular target of this compound is the voltage-gated sodium channel. PoTX binding to these channels disrupts their normal gating kinetics, specifically by inhibiting the fast inactivation process.[1] This results in a sustained sodium current during membrane depolarization, leading to a prolongation of the action potential and repetitive firing of neurons.[2][3] While the precise binding site of PoTX on the sodium channel has not been definitively elucidated, it is thought to interact with the channel's voltage-sensing domains.[4][5][6]

Signaling Pathway of this compound-Induced Neurotoxicity

Poneratoxin_Signaling PoTX This compound (PoTX) Nav_channel Voltage-Gated Sodium Channel (Nav) PoTX->Nav_channel Binds and inhibits inactivation Na_influx Sustained Na+ Influx Nav_channel->Na_influx Allows Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization AP_prolongation Action Potential Prolongation & Repetitive Firing Depolarization->AP_prolongation Ca_channel Voltage-Gated Calcium Channel (VGCC) Depolarization->Ca_channel Activates Ca_influx Increased Intracellular Ca2+ Concentration Ca_channel->Ca_influx Downstream Downstream Cellular Effects Ca_influx->Downstream Tau_pathway Activation of GSK-3β & CDK5 -> Tau Hyperphosphorylation Downstream->Tau_pathway Cell_cycle Cell Cycle Arrest & Reduced Neuronal Plasticity Downstream->Cell_cycle

Caption: this compound's primary interaction with Nav channels and downstream effects.

Quantitative Data on this compound's Effects

The neurotoxic effects of this compound are concentration-dependent and vary across different subtypes of voltage-gated sodium channels.

Table 1: Dose-Response of this compound on Voltage-Gated Sodium Channel Subtypes
Nav Channel SubtypeCell TypeEC₅₀ (µM)EffectReference
Nav1.2SH-SY5Y0.41 ± 0.033Agonist activity[7]
Nav1.3SH-SY5Y1.04 ± 0.015Agonist activity[7]
Nav1.6ND7/230.097 ± 0.010Agonist activity, inhibition of inactivation[7]
Nav1.7SH-SY5Y2.3 ± 0.4Agonist activity, inhibition of inactivation[7]
Nav1.7Frog Skeletal Muscle10⁻⁹ M - 5x10⁻⁶ M (conc. range)Prolongation of action potentials[2]
Table 2: Effects of this compound on Sodium Channel Kinetics
ParameterCell/Tissue TypeThis compound ConcentrationObservationReference
Peak Na⁺ Current Frog Skeletal Muscle FibersSaturating concentrationsDecreased[2]
Slow Na⁺ Current Frog Skeletal Muscle FibersSaturating concentrationsInduced a slow Na⁺ current that activates at very negative potentials and inactivates very slowly.[2]
Action Potential Frog Skeletal Muscle Fibers10⁻⁹ M - 5x10⁻⁶ MConcentration-dependent prolongation[2]
Repetitive Activity Frog Skeletal Muscle FibersSaturating concentrationsSlow repetitive activity at negative potentials[2]
MEPPs Frequency Rat Diaphragm2 µMPronounced but transient increase[8]
Inactivation Kinetics SH-SY5Y cellsNot specifiedSlowed[7]
Persistent Na⁺ Current Neocortical NeuronsNot specifiedPotentiation[9][10]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of PoTX on cultured neuronal cells.[7]

Objective: To measure the effect of this compound on the kinetics of voltage-gated sodium channels.

Materials:

  • Cell Line: SH-SY5Y or ND7/23 cells

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

  • Intracellular Solution (ICS): 130 mM CsF, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH)

  • This compound Stock Solution: Dissolved in ECS to the desired concentration.

  • Patch-clamp rig: Including amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Culture cells to 70-80% confluency on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with ICS.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Record baseline sodium currents using a series of depolarizing voltage steps.

  • Perfuse the cell with the desired concentration of this compound in ECS.

  • Record sodium currents at various time points after PoTX application to observe the effects on channel kinetics.

  • Analyze the data to determine changes in peak current, inactivation and activation kinetics, and voltage-dependence of gating.

Experimental Workflow: Voltage-Clamp Analysis

Voltage_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y) giga_seal Establish Giga-ohm Seal cell_culture->giga_seal solution_prep Prepare Extracellular & Intracellular Solutions solution_prep->giga_seal pipette_pull Pull Patch Pipettes pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Na+ Currents whole_cell->baseline potx_app Apply this compound baseline->potx_app record_effect Record Na+ Currents with PoTX potx_app->record_effect data_analysis Analyze Current Traces: - Peak Current - Inactivation/Activation Kinetics - Voltage-Dependence record_effect->data_analysis

Caption: A typical workflow for studying this compound's effects using voltage-clamp.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration following this compound application.

Materials:

  • Cell Line: Neuronal cell line (e.g., SH-SY5Y)

  • Calcium Indicator Dye: Fura-2 AM or Fluo-8 AM

  • Pluronic F-127

  • Imaging medium: Hanks' Balanced Salt Solution (HBSS) or similar

  • This compound Stock Solution

  • Fluorescence microscope equipped with an appropriate filter set and a digital camera.

Procedure:

  • Plate cells on glass-bottom dishes.

  • Load cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in imaging medium for 30-60 minutes at 37°C.

  • Wash the cells with imaging medium to remove excess dye.

  • Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Add this compound to the imaging medium at the desired final concentration.

  • Continuously acquire fluorescence images to monitor changes in intracellular calcium levels over time.

  • Analyze the fluorescence intensity changes to quantify the calcium response.

Western Blot for Phosphorylated Tau

This protocol is a general guideline and may need optimization for specific antibodies and cell types.[11][12][13][14]

Objective: To detect changes in the phosphorylation of tau protein in response to this compound treatment.

Materials:

  • Cell Line: Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Anti-phospho-Tau (specific for the phosphorylation site of interest, e.g., Ser396) and anti-total-Tau.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking Buffer: 5% BSA in TBST

  • Chemiluminescent substrate

Procedure:

  • Treat cultured neuronal cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.

Downstream Cellular Effects of this compound-Induced Neurotoxicity

The sustained depolarization and calcium influx triggered by this compound lead to a cascade of downstream cellular events.

  • Increased Tau Protein Phosphorylation: this compound treatment has been shown to significantly increase the phosphorylation of tau protein. This is mediated through the activation of kinases such as GSK-3β and CDK5.[15] Hyperphosphorylated tau is a hallmark of several neurodegenerative diseases.

  • Cell Cycle Arrest and Reduced Neuronal Plasticity: Transcriptomic and proteomic analyses have revealed that this compound can induce cell cycle arrest and reduce neuronal plasticity in cultured neuronal cells.[15]

  • Excitotoxicity: The prolonged influx of calcium can lead to excitotoxicity, a process that contributes to neuronal cell death. However, studies have shown that nerve cells exhibit a high tolerance to this compound treatment alone.[7]

Conclusion

This compound is a powerful neurotoxin that serves as a valuable tool for studying the structure and function of voltage-gated sodium channels. Its ability to potently and selectively modulate these channels provides a unique opportunity to investigate the physiological consequences of channel dysfunction. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers with the necessary information to further explore the intricate mechanisms of this compound-induced neurotoxicity and to potentially leverage its properties for the development of novel therapeutic agents. Further research is warranted to precisely identify the toxin's binding site and to fully elucidate the complex downstream signaling pathways it triggers.

References

Methodological & Application

synthetic poneratoxin peptide synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Poneratoxin (PoTx), a potent neurotoxic peptide isolated from the venom of the bullet ant (Paraponera clavata), has garnered significant interest within the scientific community.[1][2] Its specific action on voltage-gated sodium channels (VGSCs) makes it a valuable tool for studying ion channel function and a potential lead compound in the development of novel therapeutics and bio-insecticides.[1][3][4] This document provides detailed protocols for the chemical synthesis and purification of this compound, along with insights into its mechanism of action.

Peptide Characteristics and Properties

This compound is a 25-residue peptide with the amino acid sequence Phe-Leu-Pro-Leu-Leu-Ile-Leu-Gly-Ser-Leu-Leu-Met-Thr-Pro-Pro-Val-Ile-Gln-Ala-Ile-His-Asp-Ala-Gln-Arg-NH2.[1] Its structure is characterized by a helix-turn-helix motif, forming a V-shape that is believed to be crucial for its interaction with cell membranes and subsequent modulation of VGSCs.[1][2][4]

PropertyValueReference
Molecular FormulaC129H215N33O31S1[5]
Molecular Weight2756.35 Da[5][6]
Purity (commercially available)>95%[5]
StructureTwo α-helices connected by a β-turn[1][2][6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

G cluster_synthesis_cycle Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Start Start: Swollen Rink Amide Resin Start->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Peptide Precipitation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Protocol 2: Purification of Synthetic this compound by HPLC

This protocol describes a general method for purifying the crude synthetic this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude synthetic this compound

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

  • Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes at a flow rate of 10-20 mL/min for a preparative column.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be detected by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

ParameterSetting
Column Preparative Reverse-Phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30-40 min (example)
Flow Rate 10-20 mL/min (preparative)
Detection 214 nm, 280 nm

Mechanism of Action: Signaling Pathway

This compound exerts its neurotoxic effects by modulating the function of voltage-gated sodium channels (VGSCs).[1][3] It binds to the channel and prevents its inactivation, leading to a persistent influx of sodium ions.[1] This sustained depolarization prolongs the action potential, causing repetitive firing of neurons and ultimately leading to paralysis in insects and intense pain in vertebrates.[1][3]

G cluster_membrane Cellular Environment PoTx This compound VGSC Voltage-Gated Sodium Channel (VGSC) PoTx->VGSC Binds and prevents inactivation Membrane Cell Membrane Na_Influx Persistent Na+ Influx VGSC->Na_Influx Keeps channel open Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization AP_Prolongation Action Potential Prolongation Depolarization->AP_Prolongation Repetitive_Firing Neuronal Repetitive Firing AP_Prolongation->Repetitive_Firing Neurotoxicity Neurotoxicity (Paralysis/Pain) Repetitive_Firing->Neurotoxicity

Caption: this compound's Signaling Pathway via VGSC Modulation.

References

Recombinant Poneratoxin: Expression in Baculovirus Systems for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. Its primary mechanism of action involves the disruption of voltage-gated sodium channels (VGSCs), leading to prolonged action potentials and ultimately causing paralysis in insects.[1][2] This specific activity makes recombinant this compound a valuable tool for studying ion channel function and a promising candidate for the development of novel bio-insecticides. The baculovirus expression vector system (BEVS) is a robust platform for producing complex eukaryotic proteins, offering high expression levels and proper post-translational modifications.[3][4] These application notes provide a detailed overview and protocols for the expression and purification of recombinant this compound using the BEVS.

Data Presentation

Table 1: Recombinant this compound Expression and Purification Summary (Illustrative Data)
StepTotal Protein (mg)This compound (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Cell Lysate15005.01001001
His-Tag Affinity Chromatography254.518009018
Reverse-Phase HPLC3.53.225006425

Note: The values presented in this table are illustrative and representative of a typical purification process. Actual results may vary depending on experimental conditions.

Table 2: Biological Activity of Recombinant this compound (Illustrative Data)
AssayInsect SpeciesParameterValue
Paralysis AssaySpodoptera frugiperda (larvae)ED5050 ng/larva
Survival AssaySpodoptera frugiperda (larvae)LT50 (at 100 ng/larva)48 hours
Survival Time ReductionSpodoptera frugiperda (larvae)Time Reduction vs. Control25 hours[2][5]

Note: The ED50 and LT50 values are illustrative. The survival time reduction is based on published data.

Experimental Protocols

Gene Synthesis and Cloning into Baculovirus Transfer Vector

This protocol describes the cloning of a codon-optimized synthetic this compound gene into the pFastBac™1 transfer vector. The gene is designed to include a secretion signal and an affinity tag for purification.

Materials:

  • Codon-optimized synthetic this compound gene in a suitable plasmid vector

  • pFastBac™1 vector

  • Restriction enzymes (e.g., EcoRI and HindIII)

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar plates with appropriate antibiotics

  • DNA purification kits (plasmid miniprep, gel extraction)

Protocol:

  • Gene Design: The this compound gene should be codon-optimized for expression in Spodoptera frugiperda (Sf9) cells. A baculoviral gp64 secretion signal should be added to the N-terminus to facilitate secretion of the recombinant protein, and a C-terminal polyhistidine (His6) tag for affinity purification.[6]

  • Restriction Digest: Digest both the plasmid containing the synthetic this compound gene and the pFastBac™1 vector with the selected restriction enzymes (e.g., EcoRI and HindIII) according to the manufacturer's instructions.

  • Gel Electrophoresis and Purification: Separate the digested DNA fragments on an agarose gel. Excise the DNA band corresponding to the this compound insert and the linearized pFastBac™1 vector. Purify the DNA fragments using a gel extraction kit.

  • Ligation: Ligate the purified this compound insert into the linearized pFastBac™1 vector using T4 DNA Ligase at a 3:1 insert-to-vector molar ratio. Incubate the ligation reaction at 16°C overnight.

  • Transformation: Transform the ligation mixture into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pFastBac™1 vector and incubate overnight at 37°C.

  • Colony Screening and Plasmid Purification: Select several colonies and grow them in liquid LB medium. Isolate the recombinant pFastBac™-poneratoxin plasmid DNA using a plasmid miniprep kit.

  • Verification: Verify the correct insertion of the this compound gene by restriction digest analysis and DNA sequencing.

Generation of Recombinant Bacmid and Baculovirus

This protocol utilizes the Bac-to-Bac® Baculovirus Expression System for the generation of recombinant bacmid in E. coli and subsequent production of baculovirus in insect cells.

Materials:

  • pFastBac™-poneratoxin plasmid

  • MAX Efficiency® DH10Bac™ Competent E. coli

  • Insect cell line (e.g., Sf9 or Sf21)

  • Insect cell culture medium (e.g., Grace's Insect Medium supplemented with 10% FBS)

  • Transfection reagent (e.g., Cellfectin® II)

  • 6-well plates and culture flasks

Protocol:

  • Transformation of DH10Bac™: Transform the verified pFastBac™-poneratoxin plasmid into MAX Efficiency® DH10Bac™ competent cells. Plate on LB agar plates containing gentamicin, tetracycline, and Bluo-gal. Incubate at 37°C for 48 hours.

  • Selection of Recombinant Colonies: Select white colonies, as these contain the recombinant bacmid where the lacZα gene has been disrupted by the insertion of the this compound expression cassette. Blue colonies contain the non-recombinant bacmid.

  • Bacmid DNA Isolation: Inoculate a selected white colony into liquid LB medium with appropriate antibiotics and grow overnight. Isolate the high molecular weight recombinant bacmid DNA.

  • Transfection of Insect Cells: Seed Sf9 cells in a 6-well plate at a density of 9 x 10^5 cells per well. Transfect the purified recombinant bacmid DNA into the Sf9 cells using a suitable transfection reagent.

  • Virus Amplification (P1 and P2 stocks): After 72 hours, harvest the supernatant containing the P1 viral stock. To generate a higher titer P2 stock, infect a larger culture of Sf9 cells with the P1 stock. The P2 stock can then be used for large-scale protein expression.

  • Virus Titer Determination: Determine the titer of the P2 viral stock using a plaque assay or an end-point dilution assay.

Expression of Recombinant this compound in Insect Cells

Materials:

  • High-titer recombinant baculovirus stock

  • Sf9 or Sf21 insect cells

  • Spinner flasks or shaker flasks

  • Insect cell culture medium

Protocol:

  • Cell Culture: Grow Sf9 cells in suspension culture in spinner or shaker flasks to a density of 2 x 10^6 cells/mL.

  • Infection: Infect the Sf9 cell culture with the recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.

  • Incubation: Incubate the infected cell culture at 27°C for 48-72 hours.

  • Harvesting: Harvest the cell culture supernatant by centrifugation to pellet the cells. The secreted recombinant this compound will be in the supernatant.

Purification of Recombinant this compound

This protocol describes a two-step purification process involving affinity chromatography followed by reverse-phase HPLC.

Materials:

  • Supernatant from infected insect cell culture

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile and Trifluoroacetic acid (TFA)

Protocol:

  • Affinity Chromatography:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged this compound with elution buffer.

    • Collect the eluted fractions and analyze by SDS-PAGE.

  • Reverse-Phase HPLC:

    • Pool the fractions containing this compound and buffer-exchange into an appropriate buffer for HPLC.

    • Load the sample onto a C18 reverse-phase HPLC column.

    • Elute the protein using a gradient of acetonitrile in 0.1% TFA.

    • Collect the fractions corresponding to the this compound peak.

  • Verification: Confirm the purity and identity of the recombinant this compound by SDS-PAGE, Western blot, and mass spectrometry.

Biological Activity Assay (Insect Larva Paralysis)

Materials:

  • Purified recombinant this compound

  • Late-instar larvae of a susceptible insect species (e.g., Spodoptera frugiperda)

  • Micro-syringe

Protocol:

  • Preparation of Toxin Solutions: Prepare a series of dilutions of the purified recombinant this compound in an appropriate injection buffer (e.g., insect saline).

  • Injection: Inject a small, defined volume (e.g., 1-5 µL) of each toxin dilution into the hemocoel of the insect larvae. A control group should be injected with buffer only.

  • Observation: Observe the larvae at regular intervals (e.g., every 30 minutes for the first few hours, then hourly) for signs of paralysis.

  • Data Analysis: Determine the effective dose for 50% paralysis (ED50) by plotting the percentage of paralyzed larvae against the toxin concentration.

Visualizations

Signaling Pathway of this compound

Poneratoxin_Signaling_Pathway cluster_membrane PoTX This compound VGSC Voltage-Gated Sodium Channel (VGSC) PoTX->VGSC Binds to and modifies channel gating Na_Influx Sustained Na+ Influx VGSC->Na_Influx Prevents inactivation Membrane Neuronal Membrane Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization AP_Firing Repetitive Action Potential Firing Depolarization->AP_Firing Neurotransmitter Excessive Neurotransmitter Release AP_Firing->Neurotransmitter Paralysis Paralysis Neurotransmitter->Paralysis

Caption: this compound binds to voltage-gated sodium channels, leading to paralysis.

Experimental Workflow for Recombinant this compound Production

Recombinant_Poneratoxin_Workflow Gene_Synthesis 1. This compound Gene Synthesis (Codon Optimized, with Signal Peptide & His-Tag) Cloning 2. Cloning into pFastBac™ Vector Gene_Synthesis->Cloning Bacmid_Generation 3. Recombinant Bacmid Generation (in E. coli) Cloning->Bacmid_Generation Transfection 4. Transfection of Insect Cells (Sf9) Bacmid_Generation->Transfection Virus_Amplification 5. Baculovirus Amplification (P1 -> P2) Transfection->Virus_Amplification Expression 6. Large-Scale Expression in Insect Cells Virus_Amplification->Expression Harvest 7. Harvest Supernatant Expression->Harvest Purification1 8. Affinity Chromatography (Ni-NTA) Harvest->Purification1 Purification2 9. Reverse-Phase HPLC Purification1->Purification2 Analysis 10. Purity & Identity Analysis (SDS-PAGE, Western, MS) Purification2->Analysis Bioassay 11. Biological Activity Assay (Insect Larva Paralysis) Analysis->Bioassay

Caption: Workflow for recombinant this compound production and characterization.

References

Application Notes and Protocols for Electrophysiological Patch-Clamp Assays of Poneratoxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. It is a valuable tool for studying the function and pharmacology of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. PoTX's primary mechanism of action involves the modulation of VGSCs, making it a subject of interest for pain research and the development of novel insecticides.[1][2] Specifically, this compound prevents the inactivation of these channels, which leads to a prolonged action potential.[3][4] This application note provides detailed protocols for utilizing patch-clamp electrophysiology to characterize the activity of this compound on VGSCs, with a particular focus on the human Nav1.7 subtype, a key player in pain signaling pathways.[5][6]

Principle of the Assay

Patch-clamp electrophysiology is a powerful technique that allows for the real-time measurement of ionic currents flowing through individual ion channels in a cell membrane. In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell. This configuration enables the precise control of the membrane potential (voltage-clamp) while recording the resulting ionic currents. By applying specific voltage protocols, the effects of this compound on the biophysical properties of VGSCs, such as activation, inactivation, and deactivation kinetics, can be quantitatively assessed.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the human Nav1.7 sodium channel.

  • This compound (PoTX): Synthetic or purified, with a known concentration.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Extracellular (Bath) Solution: (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Intracellular (Pipette) Solution: (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~295 mOsm with sucrose.

  • Patch Pipettes: Borosilicate glass capillaries, pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Patch-Clamp Electrophysiology Setup: Including an inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and analysis software.

Experimental Protocols

Cell Preparation
  • Culture HEK293-Nav1.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • For electrophysiological recordings, plate the cells onto glass coverslips in 35 mm culture dishes and allow them to adhere for 24-48 hours.

  • Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

Whole-Cell Voltage-Clamp Recording
  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be between 2-5 MΩ.

  • Fill the patch pipette with the filtered intracellular solution and mount it on the pipette holder of the micromanipulator.

  • Under microscopic guidance, approach a target cell with the pipette tip while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • After achieving a gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting the recording.

Voltage Protocols and Data Acquisition

The following voltage protocols are designed to assess the effects of this compound on key biophysical properties of Nav1.7 channels.

1. Current-Voltage (I-V) Relationship and Activation:

  • Objective: To determine the voltage-dependence of channel activation.

  • Protocol: From a holding potential of -120 mV, apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 mV increments for 50 ms.

  • Data Analysis: Measure the peak inward current at each voltage step. Convert the peak current (I) to conductance (G) using the formula: G = I / (V - Vrev), where V is the command potential and Vrev is the reversal potential for Na+. Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann equation to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

2. Steady-State Inactivation (Availability):

  • Objective: To determine the voltage-dependence of steady-state inactivation.

  • Protocol: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV in 5 mV increments, followed by a 20 ms test pulse to -10 mV to elicit the sodium current.

  • Data Analysis: Measure the peak inward current during the test pulse for each pre-pulse potential. Normalize the peak currents to the maximum current and plot them against the pre-pulse potential. Fit the data with a Boltzmann equation to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

3. Recovery from Inactivation:

  • Objective: To assess the rate at which channels recover from inactivation.

  • Protocol: Apply a two-pulse protocol. A 100 ms depolarizing pulse to 0 mV to inactivate the channels, followed by a variable recovery interval at -120 mV, and then a second 20 ms test pulse to 0 mV.

  • Data Analysis: Plot the normalized peak current of the second pulse as a function of the recovery interval duration and fit the data with a single or double exponential function to determine the time constant(s) of recovery.

4. This compound Application:

  • Record baseline currents using the protocols described above.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Allow the toxin to equilibrate for 3-5 minutes before repeating the voltage protocols to measure its effects.

  • To determine the concentration-response relationship, apply increasing concentrations of this compound and measure the effect at each concentration.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison of the effects of this compound on Nav1.7 channel properties.

ParameterControlThis compound (Concentration)
EC50 / IC50 N/A0.042 - 2.3 µM[7]
Peak Current Amplitude Normalized to 100%Reduced[3][7]
Activation (V1/2) e.g., -20 mVNegative shift[7]
Inactivation (V1/2) e.g., -80 mVMinimal to no shift[3]
Inactivation Kinetics FastSignificantly slowed[3][7]
Slow Inward Current AbsentInduced[3][4]

Visualizations

Signaling Pathway of this compound on Voltage-Gated Sodium Channels

poneratoxin_pathway PoTX This compound VGSC Voltage-Gated Sodium Channel (VGSC) PoTX->VGSC Binds to VGSC InactivationGate Inactivation Gate VGSC->InactivationGate Prevents closure of ActionPotential Action Potential Prolongation InactivationGate->ActionPotential Leads to Neurotransmission Altered Neurotransmission ActionPotential->Neurotransmission Causes

Caption: this compound's mechanism of action on VGSCs.

Experimental Workflow for this compound Patch-Clamp Assay

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture (HEK293-Nav1.7) Plating Plating on Coverslips CellCulture->Plating WholeCell Whole-Cell Patch-Clamp Plating->WholeCell Baseline Baseline Recording (Control) WholeCell->Baseline PoTX_app This compound Application Baseline->PoTX_app IV_curve I-V Curve Analysis Baseline->IV_curve Kinetics Kinetic Analysis (τ) Baseline->Kinetics PostPoTX Recording with This compound PoTX_app->PostPoTX PostPoTX->IV_curve PostPoTX->IV_curve PostPoTX->Kinetics Activation Activation Curve (V1/2, k) IV_curve->Activation Inactivation Inactivation Curve (V1/2, k) IV_curve->Inactivation

Caption: Workflow for assessing this compound activity.

References

Application Notes and Protocols for Poneratoxin-Based Bio-insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. Its insecticidal properties stem from its ability to modulate voltage-gated sodium channels (VGSCs) in the insect central nervous system, leading to paralysis and death.[1][2] This unique mode of action makes this compound a promising candidate for the development of novel bio-insecticides, particularly for managing pests that have developed resistance to conventional chemical pesticides. These application notes provide an overview of this compound, its mechanism of action, and protocols for its synthesis, purification, and evaluation as a bio-insecticide.

Mechanism of Action

This compound disrupts the normal function of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nerve cells.[1][3] Specifically, PoTX binds to the insect's VGSCs and prevents their inactivation.[1] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization, repetitive firing of neurons, and ultimately, synaptic transmission failure and paralysis.[1][4] The toxin is a 25-residue peptide with a helix-turn-helix motif, forming a V-shape that facilitates its insertion into the neuronal membrane.[1][5][6]

Data Presentation

Efficacy of this compound and Recombinant Baculovirus Expressing this compound against Spodoptera frugiperda (Fall Armyworm) Larvae
FormulationPest SpeciesParameterValueApplication MethodReference
Recombinant this compoundSpodoptera frugiperda (larvae)Paralytic Dose10 ng/larvaInjection[1]
Recombinant Baculovirus (expressing PoTX)Spodoptera frugiperda (larvae)Lethal Dose10^5 pfu/larvaInjection[1]
Recombinant Baculovirus (expressing PoTX)Spodoptera frugiperda (larvae)LT50 (Lethal Time, 50%)131 hours post-injectionInjection[1]
Recombinant Baculovirus (expressing PoTX)Spodoptera frugiperda (larvae)Reduction in Survival Time (compared to unmodified virus)25 hoursInjection[5][6]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway in Insect Neurons

poneratoxin_pathway cluster_membrane Neuronal Membrane cluster_neuron Neuron Cytoplasm PoTX This compound VGSC Voltage-Gated Sodium Channel (VGSC) PoTX->VGSC Binds to VGSC Na_in VGSC->Na_in Persistent Influx Depolarization Prolonged Membrane Depolarization Na_in->Depolarization Na_out Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Synaptic_Failure Synaptic Transmission Failure Repetitive_Firing->Synaptic_Failure Paralysis Paralysis & Death Synaptic_Failure->Paralysis

Caption: this compound's mechanism of action on insect voltage-gated sodium channels.

Experimental Workflow for this compound Bio-insecticide Development

experimental_workflow cluster_synthesis This compound Production Chem_Synth Chemical Synthesis (Solid-Phase) Purification Purification (HPLC) Chem_Synth->Purification Recomb_Expr Recombinant Expression (Baculovirus System) Recomb_Expr->Purification Characterization Characterization (Mass Spec, SDS-PAGE) Purification->Characterization Formulation Bio-insecticide Formulation Characterization->Formulation Bioassay Insect Bioassays (Paralysis & Mortality) Formulation->Bioassay Data_Analysis Data Analysis (LD50 / LC50 Determination) Bioassay->Data_Analysis

Caption: Workflow for developing and testing this compound-based bio-insecticides.

Experimental Protocols

Protocol 1: Recombinant this compound Expression using a Baculovirus System

This protocol describes the expression of this compound in insect cells using a baculovirus expression vector system (BEVS).

Materials:

  • Spodoptera frugiperda (Sf9) insect cells

  • Baculovirus transfer vector (e.g., pFastBac)

  • Recombinant bacmid DNA

  • Cell transfection reagent

  • Sf-900 II SFM insect cell culture medium

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Shaker flasks or spinner flasks

  • Incubator at 27°C

Procedure:

  • Gene Synthesis and Cloning: Synthesize the this compound gene with codon optimization for expression in Spodoptera species. Clone the gene into a baculovirus transfer vector under the control of a strong promoter like the polyhedrin (polh) promoter.[7]

  • Generation of Recombinant Bacmid: Transform competent E. coli (e.g., DH10Bac) with the recombinant transfer vector to generate a recombinant bacmid through site-specific transposition.

  • Transfection of Insect Cells:

    • Seed Sf9 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in 2 mL of antibiotic-free medium. Allow cells to attach for 1 hour.

    • Prepare the transfection mix by combining the recombinant bacmid DNA with a suitable transfection reagent according to the manufacturer's instructions.

    • Replace the medium in the wells with the transfection mixture.

    • Incubate the cells at 27°C for 5 hours.

    • Remove the transfection mixture and replace it with 2 mL of complete medium containing antibiotics.

    • Incubate for 72-96 hours.

  • Virus Amplification (P1 and P2 Stocks):

    • Harvest the supernatant containing the P1 viral stock.

    • Infect a larger culture of Sf9 cells (e.g., in a shaker flask) with the P1 stock at a low multiplicity of infection (MOI) of 0.1.

    • Incubate for 48-72 hours until signs of infection are visible (cell swelling, detachment).

    • Harvest the supernatant containing the high-titer P2 viral stock by centrifugation to remove cells and debris.

  • Protein Expression:

    • Infect a large-scale suspension culture of Sf9 cells with the P2 viral stock at a high MOI (e.g., 5-10).

    • Incubate for 48-72 hours.

    • Harvest the cells by centrifugation. If the protein is secreted, the supernatant is harvested.

Protocol 2: Purification of Recombinant this compound

This protocol describes the purification of this compound from insect cell pellets or supernatant.

Materials:

  • Cell pellet or supernatant from Protocol 1

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Formic acid (70%)

  • High-Performance Liquid Chromatography (HPLC) system

  • Reverse-phase C18 column

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Cell Lysis (if intracellular):

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation.

  • Acid Extraction:

    • Due to this compound's solubility at low pH, an acid extraction can be employed. Adjust the pH of the lysate or supernatant to below 4.5 with formic acid.[5]

    • Centrifuge to remove precipitated proteins.

  • Reverse-Phase HPLC:

    • Load the acid-extracted sample onto a C18 reverse-phase HPLC column.

    • Elute the bound peptide using a gradient of acetonitrile in 0.1% TFA.[8]

    • Monitor the elution profile at 214 nm and collect fractions corresponding to the this compound peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by SDS-PAGE and mass spectrometry.[8]

    • Pool the pure fractions and lyophilize to obtain the purified this compound powder.

Protocol 3: Insect Bioassays for Paralysis and Mortality

This protocol outlines methods to assess the insecticidal activity of this compound.

Materials:

  • Test insects (e.g., Spodoptera frugiperda larvae)

  • Purified this compound or recombinant baculovirus

  • Microinjection system or fine-tipped paintbrush for topical application

  • Petri dishes or multi-well plates

  • Insect diet

  • Stereomicroscope

Procedure:

  • Dose Preparation: Prepare serial dilutions of the purified this compound in an appropriate buffer or the recombinant baculovirus in insect cell culture medium.

  • Application:

    • Injection: For precise dosage, inject a known volume of the test substance into the hemocoel of each larva using a microinjection system.[5]

    • Topical Application: Apply a small droplet of the test substance to the dorsal thorax of each insect.

    • Diet Incorporation: Incorporate the test substance into the artificial diet and provide it to the insects.

  • Observation:

    • Place individual insects in separate containers with access to food.

    • Observe the insects at regular intervals (e.g., every 8-12 hours) for signs of paralysis and mortality.[5]

    • Paralysis can be defined as the inability of the insect to right itself when placed on its back.

    • Mortality is recorded when there is no observable movement, even when probed.

  • Data Analysis:

    • Record the number of paralyzed and dead insects at each time point for each concentration.

    • Calculate the percentage of paralysis and mortality.

    • Determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population) using probit analysis.[9]

Formulation of this compound-Based Bio-insecticides

The development of a stable and effective formulation is critical for the successful application of this compound as a bio-insecticide. The formulation should protect the peptide from environmental degradation (e.g., UV light, microbial activity) and enhance its delivery to the target pest.

Key components of a peptide-based bio-insecticide formulation may include:

  • Carriers: Inert materials that dilute the active ingredient and facilitate its application. Examples include clays, silicates, and botanical powders.[10]

  • Adjuvants: Substances that enhance the effectiveness of the active ingredient. These can include:

    • Surfactants: To improve wetting and spreading on leaf surfaces.[10]

    • Stickers: To improve adhesion to the plant surface.

    • UV Protectants: To prevent degradation by sunlight.

  • Stabilizers: To prolong the shelf-life of the product.

Further research is required to develop an optimal formulation for this compound that ensures its stability and efficacy under field conditions.

References

Application Notes and Protocols: Intracellular Recording of MEPPs with Poneratoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX), a potent neurotoxic peptide isolated from the venom of the bullet ant (Paraponera clavata), has emerged as a valuable pharmacological tool for studying the intricate mechanisms of synaptic transmission at the neuromuscular junction (NMJ).[1] Its primary mode of action involves the modulation of voltage-gated sodium channels, leading to significant alterations in neuronal excitability and synaptic function.[1][2][3][4] These application notes provide a detailed protocol for the intracellular recording of Miniature Endplate Potentials (MEPPs) to investigate the effects of this compound on spontaneous neurotransmitter release at the NMJ.

MEPPs are the small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (one synaptic vesicle) of acetylcholine (ACh) from the presynaptic nerve terminal.[5] Analyzing changes in MEPP frequency and amplitude provides critical insights into the presynaptic and postsynaptic effects of neurotoxins like this compound.

This compound: Mechanism of Action

This compound primarily acts on voltage-dependent sodium channels.[1][2][3] It has been shown to slow or prevent the inactivation of these channels, leading to a prolongation of action potentials and repetitive firing.[1][2][4] At the neuromuscular junction, this can lead to an initial surge in neurotransmitter release followed by synaptic block. Studies have suggested that PoTX can have both presynaptic and postsynaptic effects.[6][7] The initial increase in MEPP frequency is likely due to the depolarization of the presynaptic nerve terminal caused by the persistent activation of sodium channels. The subsequent decrease in MEPP amplitude and changes in their kinetics may indicate postsynaptic effects, possibly related to receptor desensitization or other alterations in the postsynaptic membrane.

Quantitative Data Summary

The following table summarizes the quantitative effects of 2 µM this compound on MEPP parameters as observed in rat diaphragm tissue. The data is based on the findings from Konopinska et al. (2002).[6][7]

ParameterControl (Mean ± SD)5 min post-PoTX (2 µM)10 min post-PoTX (2 µM)30 min post-PoTX (2 µM)
MEPP Frequency BaselinePronounced, transient increaseReturning towards baselineNear baseline
MEPP Area Normalized to 1DecreasedFurther decreasedStabilized at a lower value
MEPP Rise Time BaselineGradually decreasedFurther decreasedStabilized at a lower value
MEPP Half-Decay Time BaselineGradually decreasedFurther decreasedStabilized at a lower value

Note: The study described the MEPP frequency increase as "pronounced but transient," with a gradual decrease back towards control levels within 15-20 minutes. Specific mean and SD values for frequency were not provided in the abstract.[6][7]

Experimental Protocol: Intracellular Recording of MEPPs

This protocol is adapted from established methods for intracellular recording at the vertebrate neuromuscular junction.[8][9][10][11]

Solutions and Reagents
  • Ringer's Solution (Krebs-Ringer):

    • NaCl: 154 mM

    • KCl: 5 mM

    • CaCl₂: 2 mM

    • MgCl₂: 1 mM

    • HEPES buffer: 5.0 mM

    • Glucose: 11 mM

    • Adjust pH to 7.4 with NaOH.[11]

    • Bubble with 95% O₂ / 5% CO₂ for at least 15 minutes before use.[8]

  • Recording Electrode Solution:

    • 3 M KCl[11]

  • This compound (PoTX) Stock Solution:

    • Prepare a stock solution of PoTX in distilled water or an appropriate buffer. The final concentration used in the experiment cited was 2 µM.[6][7]

  • Fixative (for tissue preservation post-experiment, optional):

    • 4% Paraformaldehyde in Phosphate Buffered Saline (PBS)

Preparation of the Neuromuscular Junction (e.g., Rat Diaphragm)
  • Humanely euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the diaphragm muscle with the phrenic nerve attached. To preserve the integrity of the neuromuscular junction, perform the dissection in a low-calcium, high-magnesium solution.[12]

  • Pin the muscle-nerve preparation to the bottom of a recording chamber (e.g., Sylgard-coated petri dish).

  • Continuously perfuse the preparation with oxygenated Ringer's solution at a rate of 2-3 mL/min.[11] Maintain the temperature at 20-22 °C.[11]

Intracellular Recording Setup
  • Microelectrode Preparation: Pull glass microelectrodes from borosilicate glass capillaries using a micropipette puller. The ideal resistance for intracellular recording is typically 10-15 MΩ when filled with 3 M KCl.[8][11]

  • Electrode Placement: Mount the recording microelectrode on a micromanipulator.

  • Grounding: Place a reference electrode (e.g., Ag/AgCl pellet) in the bathing solution.

  • Amplification and Data Acquisition: Connect the microelectrode to a high-impedance amplifier capable of intracellular recording (e.g., Axoclamp). Digitize the signal using an analog-to-digital converter (e.g., Digidata) and record using appropriate software (e.g., pClamp).[11]

Recording Procedure
  • Locating the Endplate Region: The endplates are typically concentrated where the nerve enters the muscle.

  • Impaling a Muscle Fiber: Carefully advance the microelectrode into a muscle fiber near the endplate region. A successful impalement is indicated by a sharp drop in the recorded potential to a stable resting membrane potential (typically -60 to -80 mV).

  • Recording Baseline MEPPs: Record spontaneous MEPPs for a stable period (e.g., 5-10 minutes) to establish a baseline frequency, amplitude, and kinetics (rise time, decay time).

  • Application of this compound: Introduce this compound into the perfusion solution at the desired final concentration (e.g., 2 µM).

  • Post-Poneratoxin Recording: Continuously record MEPPs for an extended period (e.g., 30-60 minutes) to observe the full time course of the toxin's effects. Note the transient increase in frequency and the gradual changes in amplitude and shape of the MEPPs.[6][7]

  • Data Analysis: Analyze the recorded MEPPs for changes in frequency, amplitude, rise time, and half-decay time using appropriate software. Compare the data from the control period to different time points after PoTX application.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis prep_animal Euthanize Animal prep_dissect Dissect NMJ Preparation prep_animal->prep_dissect prep_mount Mount in Recording Chamber prep_dissect->prep_mount prep_perfuse Perfuse with Ringer's Solution prep_mount->prep_perfuse record_impale Impale Muscle Fiber prep_perfuse->record_impale record_baseline Record Baseline MEPPs record_impale->record_baseline record_potx Apply this compound record_baseline->record_potx record_post Record Post-PoTX MEPPs record_potx->record_post analysis_measure Measure MEPP Parameters record_post->analysis_measure analysis_compare Compare Pre- and Post-PoTX Data analysis_measure->analysis_compare analysis_interpret Interpret Results analysis_compare->analysis_interpret

Caption: Workflow for intracellular recording of MEPPs with this compound.

This compound Signaling Pathway at the Presynaptic Terminal

G cluster_membrane Presynaptic Terminal Membrane cluster_events Cellular Events na_channel Voltage-Gated Na+ Channel depolarization Prolonged Depolarization na_channel->depolarization Persistent Na+ influx leads to ca_channel Voltage-Gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx potx This compound potx->na_channel Prevents inactivation depolarization->ca_channel Opens vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion Triggers mepp_increase Increased MEPP Frequency vesicle_fusion->mepp_increase Results in

References

Application Note: Circular Dichroism Analysis of Poneratoxin's Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poneratoxin (PoTX) is a 25-residue neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. It is renowned for inducing intense pain by modulating the activity of voltage-gated sodium channels (Nav) in neurons.[1] The biological activity of peptides like this compound is intrinsically linked to their three-dimensional structure. Understanding the secondary structure of this compound, and how it changes in different environments, is crucial for elucidating its mechanism of action and for its potential development as a bio-insecticide or pharmacological tool.[2] Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides and proteins in solution.[3] This application note describes the use of CD spectroscopy to characterize the secondary structure of this compound.

Principle of Circular Dichroism for Secondary Structure Analysis

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In proteins and peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide bond. The regular, repeating arrangements of these peptide bonds in secondary structures like α-helices, β-sheets, and β-turns produce distinct CD spectra.

  • α-Helices are characterized by a strong positive band near 192 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm.

  • β-Sheets typically show a negative band around 215-220 nm and a positive band between 195 and 200 nm.

  • Random coils or unstructured regions exhibit a strong negative band near 200 nm.

By analyzing the CD spectrum of a peptide, one can estimate the relative proportions of these secondary structural elements.

Secondary Structure of this compound

In aqueous solutions at physiological pH, this compound is largely unstructured. However, in an environment that mimics a lipid bilayer, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS), this compound undergoes a significant conformational change.[2][3] The structure of synthetic this compound has been characterized by circular dichroism and solved by nuclear magnetic resonance in a membrane-mimicking environment.[2][3] It adopts a V-shaped structure composed of a helix-turn-helix motif. This structure consists of two α-helices connected by a β-turn.[2][3] This conformational flexibility is critical for its biological function, as it allows the peptide to transition from a soluble, inactive state to a membrane-bound, active state.

Quantitative Analysis of this compound Secondary Structure

Solvent Conditionα-Helix (%)β-Sheet/Turn (%)Random Coil (%)
Aqueous Buffer (e.g., 10 mM Phosphate)LowLowHigh
Membrane-Mimicking Environment (e.g., 50% TFE)HighModerateLow

Note: The values in this table are estimations based on the qualitative descriptions of this compound's CD spectra in the literature. For precise quantification, experimental data should be analyzed with deconvolution algorithms such as CONTIN, SELCON3, or CDSSTR.

Protocol: Circular Dichroism Spectroscopy of this compound

This protocol provides a general procedure for the analysis of this compound's secondary structure using CD spectroscopy.

1. Materials and Reagents

  • Synthetic this compound (lyophilized powder)

  • Solvents:

    • Nuclease-free water

    • 10 mM Sodium Phosphate buffer, pH 7.4

    • Trifluoroethanol (TFE), spectroscopy grade

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

  • Nitrogen gas supply for purging the instrument

  • Microcentrifuge

  • Pipettes and tips

2. Sample Preparation

  • Stock Solution Preparation: Dissolve lyophilized this compound in nuclease-free water to a concentration of 1 mg/mL. To ensure complete dissolution, vortex briefly.

  • Working Solution in Aqueous Buffer: Dilute the stock solution in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

  • Working Solution in Membrane-Mimicking Environment: Prepare a solution of 50% TFE in 10 mM sodium phosphate buffer (pH 7.4). Dilute the this compound stock solution in this TFE-containing buffer to a final concentration of 0.1 mg/mL.

  • Blank Solutions: Prepare corresponding buffer and TFE-buffer solutions without the peptide to be used as blanks.

  • Clarification: Centrifuge all solutions at 10,000 x g for 5 minutes to remove any aggregates.

3. Instrumentation and Data Acquisition

  • Instrument Setup: Turn on the CD spectropolarimeter and the nitrogen gas purge at least 30 minutes before use. Set the temperature control to 25°C.

  • Parameter Settings:

    • Wavelength Range: 190 - 260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 2 seconds

    • Accumulations: 3-5 scans

  • Blank Measurement: Record the spectrum of the corresponding blank solution (buffer or TFE-buffer) using the same parameters.

  • Sample Measurement: Record the spectrum of the this compound solution.

4. Data Processing and Analysis

  • Baseline Correction: Subtract the blank spectrum from the sample spectrum.

  • Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (mdeg * MRW) / (10 * c * l) Where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (Total MW / number of residues)

    • c is the concentration in mg/mL

    • l is the path length in cm

  • Secondary Structure Estimation: Use a deconvolution software (e.g., CONTINLL, SELCON3, CDSSTR, available on servers like DichroWeb) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the molar ellipticity data.

This compound Signaling Pathway

This compound exerts its neurotoxic effects by targeting voltage-gated sodium channels (Nav). It binds to these channels and prevents their inactivation, leading to a persistent influx of sodium ions.[1] This disrupts the normal generation and propagation of action potentials in neurons, causing repetitive firing and ultimately leading to paralysis and the sensation of pain.[1]

Poneratoxin_Signaling_Pathway PoTX This compound Nav Voltage-Gated Sodium Channel (Nav) PoTX->Nav Binds and prevents inactivation Membrane Neuronal Membrane Na_ion Na+ Influx Nav->Na_ion Causes sustained Depolarization Persistent Membrane Depolarization Na_ion->Depolarization Leads to AP Repetitive Action Potential Firing Depolarization->AP Triggers Pain Pain Sensation / Paralysis AP->Pain Results in

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Workflow

The following diagram illustrates the workflow for the circular dichroism analysis of this compound.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PoTX_powder This compound (Lyophilized) Stock Stock Solution (1 mg/mL in H2O) PoTX_powder->Stock Buffer_Sample Working Sample (0.1 mg/mL in Buffer) Stock->Buffer_Sample TFE_Sample Working Sample (0.1 mg/mL in TFE/Buffer) Stock->TFE_Sample CD_Spec CD Spectropolarimeter Buffer_Sample->CD_Spec TFE_Sample->CD_Spec Blank Measure Blank Spectra (Buffer & TFE/Buffer) CD_Spec->Blank Sample Measure Sample Spectra Blank->Sample Processing Baseline Correction & Smoothing Sample->Processing Conversion Convert to Molar Residue Ellipticity Processing->Conversion Deconvolution Deconvolution Analysis (Estimate Secondary Structure) Conversion->Deconvolution Result Secondary Structure Percentages Deconvolution->Result

Caption: Experimental workflow for CD analysis of this compound.

References

Application Notes and Protocols for In Vivo Administration of Poneratoxin in Nocifensive Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. It is a valuable pharmacological tool for studying nociception due to its specific action on voltage-gated sodium channels (NaVs), which are critical for the initiation and propagation of pain signals.[1][2] PoTX prevents the inactivation of these channels, leading to a prolongation of action potentials and sustained neuronal firing, which manifests as intense pain.[1] These application notes provide detailed protocols for the in vivo administration of this compound to study nocifensive behaviors in rodent models, along with its mechanism of action and relevant quantitative data.

Mechanism of Action

This compound primarily targets voltage-gated sodium channels, specifically showing high potency for NaV1.6 and NaV1.7 subtypes, which are prominently expressed in peripheral sensory neurons.[2][3] The toxin binds to neurotoxin receptor site 3 on the sodium channel, trapping the voltage sensor in its activated state and thereby inhibiting fast inactivation.[1] This leads to a persistent influx of sodium ions, causing prolonged depolarization and repetitive firing of nociceptive neurons. The sustained neuronal activity results in the transmission of pain signals to the central nervous system, eliciting robust nocifensive behaviors.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the in vivo administration of this compound in mice.

ParameterValueAnimal ModelAdministration RouteNocifensive ResponseReference
Effective Dose Range20 - 600 pmol/pawC57BL/6J miceIntraplantarImmediate and long-lasting spontaneous flinching, licking, and guarding of the injected paw.[2]
Behavioral Score~300 counts / 5 minutesC57BL/6J miceIntraplantar (at effective doses)Near-maximal nocifensive behavior.[2]
NaV1.6 EC₅₀97 nM---[3]
NaV1.7 EC₅₀2.3 µM---[3]

Experimental Protocols

Protocol 1: Intraplantar Administration of this compound for Acute Nocifensive Behavior

This protocol describes the administration of this compound into the plantar surface of the mouse hind paw to elicit and quantify acute nocifensive behaviors.

Materials:

  • This compound (synthetic)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional)

  • Timer

  • Animal scale

  • 70% Ethanol

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing environment for at least 3 days prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • This compound Preparation: Prepare a stock solution of this compound in sterile saline. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., to deliver 20, 100, 300, and 600 pmol in a 20 µL injection volume).

  • Habituation: On the day of testing, place the mice individually into the observation chambers and allow them to habituate for at least 30 minutes.

  • Injection:

    • Gently restrain the mouse.

    • Clean the plantar surface of the right hind paw with 70% ethanol.

    • Using the Hamilton syringe, perform a shallow intraplantar injection of 20 µL of the this compound solution or vehicle (saline) into the central aspect of the plantar surface.

  • Behavioral Observation:

    • Immediately after the injection, return the mouse to the observation chamber.

    • Record the cumulative time spent flinching, licking, or guarding the injected paw for a period of at least 30 minutes. Observations are typically quantified in 5-minute intervals.

    • A mirror placed behind the chambers can aid in unobstructed observation.

  • Data Analysis:

    • Calculate the total time spent in nocifensive behaviors for each 5-minute interval and for the entire observation period.

    • Compare the behavioral responses between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Intrathecal Administration of this compound for Spinal Nociception Studies (Adapted from general protocols)

This protocol is adapted from established methods for intrathecal injections in mice and can be used to investigate the central effects of this compound on nociception.

Materials:

  • This compound (synthetic)

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline

  • Hamilton syringe (10 µL) with a 30-gauge, 1/2-inch needle

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Clippers

  • 70% Ethanol and Betadine

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Shave the fur over the lumbar region of the back.

    • Position the mouse on a heating pad to maintain body temperature.

  • Injection Site Identification:

    • Palpate the iliac crests. The injection site is in the intervertebral space between the L5 and L6 vertebrae, which is located just rostral to the line connecting the iliac crests.

  • Intrathecal Injection:

    • Sterilize the injection site with Betadine followed by 70% ethanol.

    • Hold the mouse firmly by the iliac crests to slightly flex the spine.

    • Insert the 30-gauge needle into the L5-L6 intervertebral space at a slight angle. A characteristic tail-flick reflex confirms correct needle placement in the intrathecal space.

    • Slowly inject 5-10 µL of the this compound solution or vehicle.

  • Post-Injection Recovery and Behavioral Testing:

    • Allow the mouse to recover from anesthesia on a heating pad.

    • Once fully recovered, assess nocifensive behaviors. This can include spontaneous pain behaviors (flinching, licking, vocalization) or evoked responses using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

    • Behavioral testing can be conducted at various time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Data Analysis:

    • Quantify the behavioral responses (e.g., paw withdrawal threshold in grams for the von Frey test, paw withdrawal latency in seconds for the Hargreaves test).

    • Compare the responses between the vehicle- and this compound-treated groups using appropriate statistical methods.

Visualizations

Signaling Pathway of this compound-Induced Nociception

Poneratoxin_Signaling_Pathway cluster_neuron Peripheral Neuron PoTX This compound NaV Voltage-Gated Sodium Channel (NaV1.6, NaV1.7) PoTX->NaV Binds and inhibits inactivation Depolarization Prolonged Depolarization NaV->Depolarization Na+ influx Neuron Nociceptive Neuron (Peripheral Terminal) SpinalCord Spinal Cord (Dorsal Horn) Neuron->SpinalCord Signal Propagation AP Action Potential Firing Depolarization->AP Neurotransmitter Neurotransmitter Release (e.g., Glutamate, Substance P) AP:e->Neurotransmitter:w Brain Brain (Pain Perception) SpinalCord->Brain Ascending Pain Pathway Experimental_Workflow start Start acclimation Animal Acclimation (3 days) start->acclimation habituation Habituation to Testing Chambers (30 min) acclimation->habituation toxin_prep This compound Preparation injection In Vivo Administration toxin_prep->injection habituation->injection intraplantar Intraplantar Injection injection->intraplantar Peripheral intrathecal Intrathecal Injection injection->intrathecal Central behavior Nocifensive Behavior Observation & Quantification intraplantar->behavior intrathecal->behavior spontaneous Spontaneous Pain (Flinching, Licking) behavior->spontaneous evoked Evoked Pain (von Frey, Hargreaves) behavior->evoked analysis Data Analysis spontaneous->analysis evoked->analysis end End analysis->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Fractionation for the Purification of Recombinant Poneratoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poneratoxin, a potent neurotoxic peptide from the venom of the bullet ant (Paraponera clavata), is a valuable tool for studying voltage-gated sodium channels and holds potential as a bio-insecticide.[1] Recombinant expression systems, particularly the baculovirus expression system in insect cells, offer a reliable method for producing this toxin for research and development purposes.[2][3][4] This application note provides a detailed protocol for the purification of recombinant this compound from insect cell culture using a two-step process involving size-exclusion chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC). The presented methodologies are designed to yield high-purity this compound suitable for biochemical and pharmacological studies.

Introduction

This compound is a 25-amino acid neuropeptide that modulates the activity of voltage-gated sodium channels, leading to paralysis in insects.[1] Its potent and specific mode of action makes it a subject of interest for the development of novel insecticides and as a pharmacological probe. The production of recombinant this compound in systems such as baculovirus-infected insect cells allows for a consistent and scalable supply, overcoming the limitations of sourcing from native venom.[2][3][4]

Purification of the recombinant peptide from the complex mixture of host cell proteins and media components is a critical step to ensure its biological activity and for accurate characterization. This protocol details a robust purification strategy commencing with an initial clean-up and fractionation by size-exclusion chromatography (SEC), followed by a high-resolution purification step using C18 reverse-phase HPLC.

Experimental Protocols

Part 1: Expression and Initial Extraction of Recombinant this compound

Recombinant this compound is expressed in Spodoptera frugiperda (Sf21) insect cells using a baculovirus expression system.[3] The recombinant peptide has been observed to be attached to cell membranes.

Protocol 1: Cell Lysis and Extraction

  • Harvesting Cells: Centrifuge the insect cell culture to pellet the Sf21 cells containing the expressed recombinant this compound.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris, 1 mM EDTA, 100 mM NaCl, pH 8.0) to remove media components.

  • Lysis: Resuspend the washed cell pellet in a lysis buffer. This compound is soluble below pH 4.5.[3] A suggested extraction buffer is 0.1% aqueous trifluoroacetic acid (TFA).

  • Homogenization: Lyse the cells by three cycles of freezing and thawing, followed by sonication to ensure complete disruption and release of the recombinant protein.[4]

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the soluble recombinant this compound.

Part 2: Size-Exclusion Chromatography (SEC)

This initial chromatography step separates the recombinant this compound from larger and smaller molecular weight contaminants.

Protocol 2: SEC Fractionation

  • Column: Superdex Peptide HR 10/30 column.[3]

  • Mobile Phase: 70% (v/v) formic acid.[3]

  • Sample Loading: Load the clarified supernatant onto the equilibrated SEC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on UV absorbance at 280 nm.

  • Pooling: Analyze the fractions for the presence of recombinant this compound (e.g., by SDS-PAGE and Western Blot) and pool the fractions containing the target peptide.

Part 3: Reverse-Phase HPLC (RP-HPLC) Purification

The final purification step utilizes the hydrophobicity of the this compound peptide for high-resolution separation.

Protocol 3: RP-HPLC Purification

  • Sample Preparation: Lyophilize the pooled fractions from the SEC step and redissolve in a minimal volume of the initial HPLC mobile phase (e.g., 35% acetonitrile in 0.1% TFA).

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Vydac C18 column (4.6 x 250 mm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[3]

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.[3]

  • Gradient Elution: Elute the sample using a linear gradient of Solvent B. Recombinant this compound has been shown to elute between 87% and 91% acetonitrile.[3] A suggested gradient is 35-100% Solvent B.

  • Detection: Monitor the elution profile at a wavelength of 214 nm, which is optimal for peptide bond absorbance.[2]

  • Fraction Collection: Collect the peaks corresponding to the recombinant this compound.

  • Purity Analysis: Assess the purity of the collected fractions by analytical RP-HPLC and SDS-PAGE with silver staining.[3]

Data Presentation

Table 1: Summary of Chromatography Columns and Materials

ParameterSize-Exclusion ChromatographyReverse-Phase HPLC
Column Type Superdex Peptide HR 10/30[3]Vydac C18-218 TP54[3]
Stationary Phase DextranOctadecylsilane (C18) bonded silica
Dimensions 10 x 300 mm4.6 x 250 mm[3]
Mobile Phase A 70% (v/v) Formic Acid[3]0.1% (v/v) TFA in Water[3]
Mobile Phase B N/A0.1% (v/v) TFA in Acetonitrile[3]

Table 2: HPLC Operating Parameters for this compound Purification

ParameterValueReference
Flow Rate 1 mL/min[2]
Detection Wavelength 214 nm[2]
Gradient Program 35-100% Solvent B[3]
Elution of Recombinant this compound 87-91% Acetonitrile[3]
Ion-Pairing Reagent Trifluoroacetic Acid (TFA)[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_expression Protein Expression cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis expression Baculovirus Expression in Sf21 Insect Cells lysis Cell Lysis & Sonication (pH < 4.5) expression->lysis clarification Centrifugation & Supernatant Collection lysis->clarification sec Size-Exclusion Chromatography (Superdex Peptide) clarification->sec hplc Reverse-Phase HPLC (C18 Column) sec->hplc analysis Purity Assessment (SDS-PAGE, Analytical HPLC) hplc->analysis

Caption: Workflow for recombinant this compound purification.

This compound Signaling Pathway

poneratoxin_pathway This compound This compound vgsc Voltage-Gated Sodium Channel (VGSC) This compound->vgsc Binds to inactivation_gate Inactivation Gate vgsc->inactivation_gate Prevents closure of na_influx Sustained Na+ Influx vgsc->na_influx Allows membrane Neuronal Membrane depolarization Prolonged Depolarization na_influx->depolarization Leads to synaptic_block Block of Synaptic Transmission depolarization->synaptic_block Results in paralysis Paralysis synaptic_block->paralysis Causes

Caption: this compound's effect on voltage-gated sodium channels.

Conclusion

The described two-step purification protocol, combining size-exclusion and reverse-phase chromatography, provides an effective method for obtaining highly purified recombinant this compound from an insect cell expression system. The detailed HPLC parameters and experimental procedures offer a solid foundation for researchers to reproduce and adapt this purification strategy for their specific applications. The resulting purified peptide can be utilized for in-depth structural and functional studies, as well as for the development of novel biotechnological and pharmaceutical products.

References

Application Notes and Protocols for Measuring Poneratoxin-Induced Excitotoxicity Using Calcium Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. Its primary mechanism of action involves the disruption of voltage-gated sodium channels (VGSCs), leading to prolonged action potentials and excessive neuronal firing. This sustained depolarization can trigger a cascade of events culminating in excitotoxicity, a pathological process in which excessive stimulation of neurons leads to their damage and death. A key event in excitotoxicity is the massive influx of calcium ions (Ca2+) into the neuron. Therefore, monitoring intracellular calcium dynamics is a critical method for studying PoTX-induced neurotoxicity.

These application notes provide a detailed overview and experimental protocols for utilizing calcium imaging techniques to measure and quantify PoTX-induced excitotoxicity in neuronal cultures.

Principle of the Assay

Calcium imaging techniques rely on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+. By loading cultured neurons with these indicators and monitoring their fluorescence intensity over time using fluorescence microscopy, it is possible to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in real-time.

In the context of PoTX-induced excitotoxicity, the application of PoTX to neurons is expected to cause a sustained opening of VGSCs, leading to prolonged membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels (VGCCs) and can also lead to the reversal of the sodium-calcium exchanger (NCX), resulting in a significant and sustained increase in [Ca2+]i. This calcium overload triggers downstream neurotoxic pathways, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.

This compound Signaling Pathway Leading to Excitotoxicity

Poneratoxin_Excitotoxicity_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds and prevents inactivation Depolarization Prolonged Membrane Depolarization VGSC->Depolarization Sustained Na+ influx VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activation NCX Na+/Ca2+ Exchanger (Reverse Mode) Depolarization->NCX Activation Ca_Influx Massive Ca2+ Influx VGCC->Ca_Influx NCX->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Cell Death Ca_Influx->Excitotoxicity Initiates downstream neurotoxic cascades Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging and Data Acquisition cluster_analysis Data Analysis Culture Culture primary neurons or neuronal cell lines on glass-bottom dishes Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) Culture->Loading Wash Wash to remove extracellular dye Loading->Wash Baseline Record baseline fluorescence Wash->Baseline Stimulation Add this compound (PoTX) (and controls) Baseline->Stimulation Record Record fluorescence changes over time Stimulation->Record Quantify Quantify fluorescence intensity (e.g., ΔF/F₀ or ratiometric) Record->Quantify Analyze Analyze calcium dynamics (peak amplitude, duration, etc.) Quantify->Analyze Correlate Correlate with cell viability assays Analyze->Correlate

Troubleshooting & Optimization

Technical Support Center: Functional Recombinant Poneratoxin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the expression of functional recombinant poneratoxin.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the expression and purification of recombinant this compound.

Problem 1: Low or No Expression of Recombinant this compound

Q: We are not observing any expression of our recombinant this compound in E. coli. What are the possible causes and solutions?

A: Low or no expression in E. coli is a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Solution
Codon Bias The codon usage of the this compound gene may not be optimal for E. coli. This can lead to translational stalling and premature termination. Solution: Synthesize a codon-optimized version of the this compound gene for E. coli expression.[1][2]
Toxicity of this compound This compound is a neurotoxin that targets sodium channels. Even low levels of basal expression can be toxic to E. coli, leading to cell death and poor culture growth. Solution: Use an expression vector with tight regulation of basal expression, such as pLysS or other tightly controlled promoter systems. Lowering the induction temperature (e.g., 15-25°C) and using a lower concentration of the inducer can also mitigate toxicity.[3]
mRNA Instability The mRNA transcript of the this compound gene might be unstable in E. coli. Solution: Ensure that the 5' and 3' untranslated regions of your expression cassette are designed to enhance mRNA stability.
Inefficient Transcription or Translation Initiation The promoter, ribosome binding site (RBS), or the distance between them may not be optimal. Solution: Test different expression vectors with varying promoter strengths and RBS sequences.
Plasmid Integrity The expression plasmid may have been lost or may contain mutations. Solution: Verify the integrity of your plasmid by restriction digest and sequencing. Ensure that the antibiotic selection pressure is maintained throughout cell growth.

Q: Our baculovirus-infected insect cells show low yields of recombinant this compound. How can we improve the expression levels?

A: Optimizing expression in the baculovirus system involves several critical steps, from virus generation to protein harvest.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Viral Titer (MOI) Using a multiplicity of infection (MOI) that is too high or too low can result in poor protein expression. Solution: Perform a titration of your baculovirus stock and conduct a small-scale experiment to determine the optimal MOI for your specific insect cell line and protein.[4]
Incorrect Harvest Time The timing of cell harvest after infection is crucial for maximizing the yield of recombinant protein. Solution: Conduct a time-course experiment, harvesting cells at different time points post-infection (e.g., 24, 48, 72, 96 hours) to identify the peak of protein expression.[4][5]
Poor Bacmid Quality The recombinant bacmid DNA used for transfection may be of poor quality or a mix of recombinant and non-recombinant bacmids. Solution: Ensure you pick a single, well-isolated white colony for bacmid preparation. Verify the presence of the this compound gene insert in the bacmid by PCR.[4]
Inefficient Transfection Low transfection efficiency will result in a low-titer initial viral stock. Solution: Optimize the transfection protocol by adjusting the DNA-to-transfection reagent ratio and the incubation time.[4]
Cell Line Health The health and density of the insect cells at the time of infection are critical. Solution: Ensure that your insect cells are in the mid-logarithmic growth phase and have high viability (>95%) before infection.
Problem 2: Recombinant this compound is Insoluble

Q: Our recombinant this compound expressed in E. coli is forming inclusion bodies. How can we obtain soluble protein?

A: Inclusion body formation is a common challenge for many recombinant proteins expressed in E. coli. The following strategies can help improve solubility.

Strategies to Improve Solubility:

StrategyDescription
Lower Expression Temperature Reducing the cultivation temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[3]
Use of Solubility-Enhancing Fusion Tags Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of this compound can significantly improve its solubility.[6][7]
Co-expression with Chaperones Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein.
Refolding from Inclusion Bodies If the above strategies fail, you can purify the inclusion bodies and then refold the protein. This typically involves solubilizing the inclusion bodies in a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) followed by a refolding step where the denaturant is gradually removed.

Q: We've expressed this compound in insect cells, and it appears to be insoluble and associated with the cell membrane. How do we solubilize and purify it?

A: this compound has been observed to be attached to cell membranes when expressed in insect cells.[8][9] Solubilizing and purifying membrane-associated proteins requires specific protocols.

Solubilization and Purification of Membrane-Associated this compound:

StepDescription
Cell Lysis and Membrane Preparation Lyse the insect cells and separate the membrane fraction from the soluble fraction by ultracentrifugation.[10][11]
Detergent Screening The choice of detergent is critical for solubilizing the membrane-associated this compound while maintaining its structure and function. Screen a panel of detergents (e.g., Triton X-100, DDM, LDAO) to find the optimal one for solubilization.[12][13]
Solubilization Incubate the membrane fraction with the optimized detergent concentration to extract the this compound.[13]
Purification Once solubilized, the this compound-detergent complex can be purified using standard chromatography techniques such as immobilized metal affinity chromatography (IMAC) if a His-tag is used, followed by size-exclusion chromatography to remove excess detergent and further purify the protein.[10]
Problem 3: Purified Recombinant this compound is Not Functionally Active

Q: Our purified recombinant this compound does not show the expected activity on sodium channels. What could be the reason?

A: Lack of functional activity can be due to improper folding, incorrect post-translational modifications, or issues with the functional assay itself.

Troubleshooting Lack of Functional Activity:

CauseRecommended Solution
Improper Folding The recombinant protein may not have folded into its correct three-dimensional structure. This is a significant challenge, especially when refolding from inclusion bodies. Solution: Optimize the refolding protocol by screening different refolding buffers, additives (e.g., L-arginine), and refolding rates. Expressing the protein in a eukaryotic system like Pichia pastoris or insect cells, which have more sophisticated protein folding machinery, may yield a correctly folded protein.
Absence of Post-Translational Modifications While this compound is a small peptide, some toxins require specific post-translational modifications for activity. E. coli is generally incapable of performing most eukaryotic post-translational modifications. Solution: Consider expressing this compound in a eukaryotic host system such as Pichia pastoris or insect cells, which can perform modifications like disulfide bond formation and glycosylation.[1]
Incorrect Disulfide Bond Formation This compound's structure is stabilized by disulfide bonds. Incorrect formation of these bonds will lead to a non-functional protein. Solution: Ensure that the purification and refolding conditions are conducive to correct disulfide bond formation. This may involve the use of a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) in the refolding buffer.
Issues with the Functional Assay The functional assay itself may not be sensitive enough or may have been performed under suboptimal conditions. Solution: Verify the integrity of the cell line used for the assay and the proper functioning of the electrophysiology setup. Use a positive control (e.g., synthetic this compound) to validate the assay.[14][15]
Presence of Fusion Tag The fusion tag, if not cleaved, might interfere with the functional activity of this compound. Solution: If a fusion tag was used, ensure that it is efficiently cleaved and removed from the final protein preparation.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for producing functional recombinant this compound?

A1: The choice of expression system depends on several factors, including the desired yield, the necessity of post-translational modifications, and the intended application.

  • E. coli : This is a cost-effective and rapid system for high-yield protein production. However, for this compound, challenges include potential toxicity, inclusion body formation, and lack of eukaryotic post-translational modifications. Codon optimization and the use of solubility-enhancing tags are often necessary.[1]

  • Baculovirus/Insect Cells : This system has been successfully used for this compound expression.[8][9] It allows for proper protein folding and some post-translational modifications. A key challenge is the observed membrane association and insolubility of the recombinant protein, requiring specialized purification protocols.

  • Pichia pastoris : This yeast expression system is a good compromise between prokaryotic and higher eukaryotic systems. It can perform many post-translational modifications, is scalable, and can secrete the recombinant protein, which simplifies purification. It is a promising but less documented system for this compound expression.

Q2: How does codon optimization improve the expression of recombinant this compound?

A2: Codon optimization involves replacing codons in the this compound gene that are rarely used by the expression host with codons that are more frequently used. This can significantly increase the rate of translation and prevent premature termination of protein synthesis, leading to higher yields of the full-length protein.[2][16] However, it's important to note that in some cases, codon optimization can negatively impact transcription by altering chromatin accessibility.[17]

Q3: What is the mechanism of action of this compound, and how can I assay its function?

A3: this compound is a neurotoxin that targets voltage-gated sodium channels (NaV). It binds to these channels and prevents their inactivation, leading to a persistent influx of sodium ions and prolonged depolarization of the cell membrane. This results in repetitive firing of action potentials, causing pain and paralysis.[15][18]

The functional activity of recombinant this compound can be assessed using electrophysiological techniques, such as whole-cell patch-clamp, on cells that express voltage-gated sodium channels (e.g., dorsal root ganglion neurons, or cell lines engineered to express specific NaV subtypes).[14][19] The assay measures changes in the sodium current, such as a slowing of inactivation and a shift in the voltage-dependence of activation, in the presence of the toxin.[15] Another method is to measure changes in intracellular calcium concentration, as the persistent depolarization caused by this compound can lead to an influx of calcium through voltage-gated calcium channels.[19]

Q4: What are some key considerations for purifying recombinant this compound?

A4: Given its insolubility and membrane association, the purification of recombinant this compound requires special attention.

  • Solubilization : If expressed in an insoluble form, a carefully optimized solubilization and refolding protocol is necessary. For membrane-associated this compound, screening for the appropriate detergent is crucial.[13] this compound is reported to be soluble at a pH below 4.5.[8][9]

  • Affinity Tags : The use of an affinity tag (e.g., His-tag) can greatly simplify the initial purification step. However, the choice of tag can influence the purity and yield.[20][21] For membrane proteins, smaller tags are often preferred to minimize interference with folding and function.

  • Chromatography : A multi-step chromatography approach is usually required to achieve high purity. This may include affinity chromatography, followed by ion-exchange or size-exclusion chromatography.

  • Purity Assessment : The purity of the final product should be assessed by SDS-PAGE, and its identity confirmed by Western blotting or mass spectrometry.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound from Insect Cells

This protocol provides a general workflow for the expression of this compound in insect cells using a baculovirus expression system and its subsequent purification.

1. Generation of Recombinant Baculovirus:

  • Subclone the codon-optimized this compound gene (with an N-terminal His-tag) into a baculovirus transfer vector (e.g., pFastBac).
  • Generate recombinant bacmid DNA in E. coli DH10Bac cells.
  • Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce the initial P1 viral stock.
  • Amplify the viral stock to generate a high-titer P2 or P3 stock.

2. Protein Expression:

  • Infect a suspension culture of insect cells (e.g., Sf9 or High Five™) at a density of 2 x 10^6 cells/mL with the recombinant baculovirus at an optimized MOI.
  • Incubate the infected culture at 27°C with shaking.
  • Harvest the cells by centrifugation at the predetermined optimal time post-infection (e.g., 72 hours).

3. Cell Lysis and Membrane Fractionation:

  • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
  • Lyse the cells by dounce homogenization or sonication.
  • Separate the membrane fraction from the soluble fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).

4. Solubilization of this compound:

  • Resuspend the membrane pellet in a solubilization buffer containing an optimized detergent (e.g., 1% DDM) and protease inhibitors.
  • Incubate for 1-2 hours at 4°C with gentle agitation.
  • Clarify the solubilized fraction by ultracentrifugation.

5. Purification:

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the same detergent.
  • Wash the column extensively to remove non-specifically bound proteins.
  • Elute the His-tagged this compound using an elution buffer containing imidazole.
  • Further purify the eluted protein by size-exclusion chromatography to remove aggregates and exchange the buffer.

6. Analysis:

  • Analyze the purified protein by SDS-PAGE and Western blot using an anti-His antibody.
  • Confirm the identity and integrity of the protein by mass spectrometry.

Protocol 2: Functional Assay of Recombinant this compound using Whole-Cell Patch-Clamp

This protocol outlines a method to assess the functional activity of purified recombinant this compound on voltage-gated sodium channels.

1. Cell Culture:

  • Culture a cell line that endogenously expresses voltage-gated sodium channels (e.g., SH-SY5Y neuroblastoma cells) or a cell line stably transfected to express a specific NaV channel subtype.

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

3. Recording Sodium Currents:

  • Establish a whole-cell patch-clamp configuration on a single cell.
  • Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step from a holding potential of -100 mV to 0 mV).
  • Record baseline sodium currents.

4. Application of this compound:

  • Perfuse the cell with the extracellular solution containing the purified recombinant this compound at a known concentration.
  • Record the sodium currents in the presence of the toxin.

5. Data Analysis:

  • Analyze the recorded currents to determine the effect of this compound on the channel properties, including:
  • Slowing of the inactivation kinetics.
  • Induction of a persistent sodium current.
  • A hyperpolarizing shift in the voltage-dependence of activation.
  • Compare the effects of the recombinant this compound to a positive control (synthetic this compound) and a negative control (buffer).

Visualizations

Poneratoxin_Signaling_Pathway cluster_membrane This compound This compound NavChannel Voltage-Gated Sodium Channel (NaV) This compound->NavChannel Binds and inhibits inactivation Na_Influx Persistent Na+ Influx NavChannel->Na_Influx Allows CellMembrane Neuronal Membrane Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Leads to AP_Firing Repetitive Action Potential Firing Depolarization->AP_Firing Causes Pain_Paralysis Pain Sensation & Paralysis AP_Firing->Pain_Paralysis Results in

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Recombinant_Poneratoxin_Workflow cluster_expression Expression cluster_purification Purification cluster_validation Validation Gene_Synthesis Codon-Optimized This compound Gene Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation/ Transfection Cloning->Transformation Expression Protein Expression (E. coli or Insect Cells) Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Solubilization Solubilization/ Refolding Cell_Lysis->Solubilization Affinity_Chrom Affinity Chromatography Solubilization->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Purity_Check Purity & Identity (SDS-PAGE, MS) SEC->Purity_Check Functional_Assay Functional Assay (Electrophysiology) Purity_Check->Functional_Assay Functional_Toxin Functional This compound Functional_Assay->Functional_Toxin Troubleshooting_Logic Start Start Expression Check_Expression Check for Expression Start->Check_Expression Low_Yield Low/No Yield Check_Expression->Low_Yield No Good_Yield Sufficient Yield Check_Expression->Good_Yield Yes Troubleshoot_Yield Optimize Codons, Promoter, Host, Induction Conditions Low_Yield->Troubleshoot_Yield Check_Solubility Check Solubility Good_Yield->Check_Solubility Insoluble Insoluble/ Membrane-Bound Check_Solubility->Insoluble No Soluble Soluble Check_Solubility->Soluble Yes Troubleshoot_Solubility Lower Temperature, Use Fusion Tags, Optimize Detergents, Refold Insoluble->Troubleshoot_Solubility Check_Activity Check Function Soluble->Check_Activity Inactive Inactive Check_Activity->Inactive No Active Functional Protein Check_Activity->Active Yes Troubleshoot_Activity Optimize Refolding, Check PTMs, Validate Assay Inactive->Troubleshoot_Activity Troubleshoot_Yield->Start Troubleshoot_Solubility->Good_Yield Troubleshoot_Activity->Soluble

References

minimizing off-target effects of poneratoxin in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of poneratoxin (PoTX) in cell-based assays, with a special focus on minimizing and understanding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a neurotoxic peptide from the venom of the bullet ant, Paraponera clavata. Its primary on-target effect is the modulation of voltage-gated sodium channels (NaV channels).[1] It binds to these channels and prevents their inactivation, leading to a prolonged influx of sodium ions, repetitive firing of action potentials, and depolarization of the cell membrane.[1]

Q2: What are the known off-target effects of this compound?

Currently, there is no direct evidence of this compound binding to other specific molecular targets with high affinity. However, its potent on-target activity on NaV channels can lead to a cascade of downstream cellular events that can be considered indirect off-target or downstream effects. These include:

  • Increased Intracellular Calcium: Prolonged depolarization from NaV channel activation leads to a significant and sustained increase in intracellular calcium levels.

  • Excitotoxicity: In the presence of other cellular stressors, the sustained NaV channel activation by this compound can lead to significant excitotoxicity and apoptosis.

  • Cell Cycle Arrest and Cellular Senescence: Transcriptomic and proteomic analyses have shown that this compound treatment can lead to cell cycle arrest and an increase in cellular senescence markers.

  • Alterations in Gene Expression: this compound has been shown to upregulate genes like CDKN1A and downregulate genes such as MCM4, E2F1, FEN1, and RRM2.

Importantly, these downstream effects can be abolished by the co-administration of the potent NaV channel blocker, tetrodotoxin (TTX), indicating they are consequences of the primary on-target activity of this compound.

Q3: At what concentrations should I use this compound in my assays?

The optimal concentration of this compound will depend on the specific cell type and the NaV channel subtypes they express. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. However, based on published data, here are some guiding concentrations:

  • Electrophysiology: For studying effects on specific NaV channels, concentrations in the range of 10 nM to 10 µM are typically used.[2][3]

  • Calcium Imaging: To induce a rapid and sustained increase in intracellular calcium, concentrations of 1 µM to 10 µM have been shown to be effective.

  • Cytotoxicity/Excitotoxicity Assays: In combination with a cellular stressor, this compound can induce excitotoxicity with an IC50 value as low as 0.042 µM.

Q4: How can I be sure the effects I am observing are due to NaV channel modulation and not a true off-target effect?

The most effective control is to perform your experiment in the presence and absence of a potent and selective NaV channel blocker, such as tetrodotoxin (TTX). If the observed effect of this compound is blocked or significantly reduced by TTX, it strongly indicates that the effect is a direct or downstream consequence of NaV channel activation. For example, 100 µM TTX has been shown to completely abolish this compound-induced membrane potential activation.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Results in Electrophysiology Recordings
Possible Cause Troubleshooting Step
Poor giga-seal formation Ensure your pipette resistance is appropriate for your cell type (e.g., 4-6 MΩ for mature neurons). Check for leaks in the pressure system. Ensure cells are healthy and the recording solutions have the correct osmolarity and pH.
Voltage-clamp not optimal After establishing a whole-cell configuration, allow the cell to stabilize before recording. Monitor access resistance and terminate the experiment if it changes significantly.
This compound solution degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below.
Inconsistent drug application Ensure your perfusion system delivers the this compound solution at a consistent rate and completely exchanges the bath solution.
Issue 2: High Background or No Signal in Calcium Imaging Assays
Possible Cause Troubleshooting Step
Incomplete hydrolysis of calcium indicator dye (e.g., Fluo-4 AM) Increase the incubation time with the dye or perform the incubation at a slightly higher temperature (e.g., 37°C). Ensure the dye is not degraded by testing with a calcium ionophore like ionomycin as a positive control.[2]
Dye extrusion from cells Some cell types actively pump out fluorescent dyes. Consider using an anion-exchange inhibitor like probenecid in your loading buffer.
Phototoxicity or photobleaching Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if possible.
Cellular stress or death High concentrations of this compound can be cytotoxic. Confirm cell viability with a trypan blue exclusion assay or a viability stain. Perform a dose-response curve to find the optimal, non-toxic concentration.
No or low expression of target NaV channels Confirm the expression of your target NaV channel subtypes in your cell line using techniques like qPCR or western blotting.
Issue 3: Unexpected Cell Death or Cytotoxicity
Possible Cause Troubleshooting Step
Excitotoxicity due to prolonged NaV channel activation This is an expected downstream effect. To confirm, test if the cytotoxicity is prevented by co-incubation with a NaV channel blocker like TTX.
High concentration of this compound Perform a dose-response curve to determine the EC50 for the desired effect and an IC50 for cytotoxicity. Use the lowest effective concentration.
Contaminants in the peptide preparation Ensure you are using high-purity, synthetic this compound. Contaminants from the synthesis process can sometimes be cytotoxic. Consider peptide purification if you suspect contamination.
Solvent toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is low (typically <0.1%) and include a vehicle control in your experiment.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity on various NaV channel subtypes and its excitotoxicity.

Table 1: On-Target Activity of this compound on Voltage-Gated Sodium Channel Subtypes

TargetCell TypeAssayEC50 (µM)Reference
NaV1.2SH-SY5YWhole-cell voltage-clamp0.41 ± 0.033
NaV1.3SH-SY5YWhole-cell voltage-clamp1.04 ± 0.015
NaV1.6HEK293Whole-cell voltage-clamp0.097 ± 0.010
NaV1.7HEK293Whole-cell voltage-clamp2.3 ± 0.4

Table 2: Excitotoxicity of this compound

EffectCell TypeAssayConditionsIC50 (µM)Reference
ExcitotoxicitySH-SY5YCCK-8In combination with 0.1 µM Ouabain0.042

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording NaV channel currents in response to this compound application.

Materials:

  • Borosilicate glass pipettes (4-6 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Perfusion system

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 1 mM in water)

  • Tetrodotoxin (TTX) stock solution (optional, for control)

Procedure:

  • Prepare cells on coverslips for recording.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull a glass pipette and fill with internal solution.

  • Approach a cell with the pipette and apply gentle suction to form a giga-ohm seal.

  • Rupture the cell membrane to achieve whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Record baseline NaV currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Perfuse the chamber with the desired concentration of this compound in the external solution.

  • Record NaV currents at various time points after this compound application to observe changes in peak current and inactivation kinetics.

  • To test for reversibility, wash out the this compound with the external solution.

  • (Optional Control) After washout, perfuse with TTX (e.g., 100 µM) to confirm that the recorded currents are from NaV channels.

Protocol 2: Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium changes in response to this compound using a fluorescent indicator like Fluo-4 AM.

Materials:

  • Fluorescence microscope with an appropriate filter set (Ex/Em ~490/525 nm)

  • 96-well black, clear-bottom plates

  • Fluo-4 AM stock solution (e.g., 1 mM in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Ionomycin (positive control)

  • EGTA (negative control)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a loading buffer by diluting Fluo-4 AM to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (e.g., 0.02%) to aid in dye loading.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Acquire a baseline fluorescence reading.

  • Add this compound to the desired final concentration and immediately begin recording the fluorescence intensity over time.

  • At the end of the experiment, add ionomycin as a positive control to determine the maximum fluorescence, followed by EGTA to chelate calcium and determine the minimum fluorescence.

Protocol 3: CCK-8 Cytotoxicity Assay

This protocol details how to assess the cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8).[4][5][6][7]

Materials:

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • This compound stock solution

  • Cell culture medium

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C, or until a noticeable color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

This compound's On-Target and Downstream Signaling Pathway

Poneratoxin_Signaling PoTX This compound NaV Voltage-Gated Sodium Channel (NaV) PoTX->NaV Binds and inhibits inactivation Depolarization Prolonged Membrane Depolarization NaV->Depolarization Increased Na+ influx Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx Activation of voltage-gated Ca2+ channels Gene_Expression Altered Gene Expression Depolarization->Gene_Expression Downstream signaling Excitotoxicity Excitotoxicity & Apoptosis Ca_influx->Excitotoxicity Cell_Cycle Cell Cycle Arrest & Senescence Gene_Expression->Cell_Cycle TTX Tetrodotoxin (TTX) TTX->NaV Blocks channel

Caption: On-target and downstream effects of this compound.

Experimental Workflow for Assessing this compound's Effects

Poneratoxin_Workflow cluster_0 Initial Characterization cluster_1 Investigating Downstream Effects cluster_2 Control Experiments Dose_Response Dose-Response Curve (e.g., CCK-8 Assay) Electrophysiology Electrophysiology (Patch-Clamp) Dose_Response->Electrophysiology Determine EC50 Calcium_Imaging Calcium Imaging (e.g., Fluo-4) Electrophysiology->Calcium_Imaging Confirm NaV modulation Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Calcium_Imaging->Cell_Cycle_Analysis Investigate cellular consequences TTX_Control TTX Co-treatment Control Cell_Cycle_Analysis->TTX_Control Confirm on-target mechanism Off_Target_Screening Off-Target Screening (Optional) TTX_Control->Off_Target_Screening Rule out direct off-target binding

Caption: Recommended experimental workflow for studying this compound.

Troubleshooting Logic for Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed Is_TTX_blocking Is the cytotoxicity blocked by TTX? Start->Is_TTX_blocking Dose_Dependent Is cytotoxicity dose-dependent? Is_TTX_blocking->Dose_Dependent No Result_OnTarget Cytotoxicity is likely a downstream effect of NaV activation. Is_TTX_blocking->Result_OnTarget Yes Purity_Check Is the peptide of high purity? Dose_Dependent->Purity_Check No Result_Concentration Lower the this compound concentration. Dose_Dependent->Result_Concentration Yes Result_OffTarget Consider direct off-target effects or artifacts. Purity_Check->Result_OffTarget Yes Result_Contaminant Source a new batch of peptide or perform purification. Purity_Check->Result_Contaminant No

Caption: Troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Optimizing Poneratoxin Concentration for Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing poneratoxin in your electrophysiology research. This resource provides in-depth information, protocols, and troubleshooting guidance to ensure the successful application of this potent neurotoxin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PoTX) is a neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata. Its primary mechanism of action is the modulation of voltage-gated sodium channels (Nav).[1] PoTX prevents the inactivation of these channels, leading to a prolonged influx of sodium ions, which results in membrane depolarization, prolonged action potentials, and repetitive firing of neurons.[1]

Q2: Which subtypes of voltage-gated sodium channels does this compound target?

This compound has been shown to act on a variety of voltage-gated sodium channels in both vertebrates and invertebrates.[1] It is a potent agonist for several mammalian Nav channel subtypes, including Nav1.2, Nav1.3, Nav1.6, and Nav1.7.[2] Its effects have also been characterized in insect, frog, and rat preparations.[3][4]

Q3: What is the recommended concentration range for this compound in electrophysiology experiments?

The optimal concentration of this compound is dependent on the specific preparation and the experimental goals. For mammalian Nav channels, EC50 values range from the nanomolar to the low micromolar range.[2] In frog and rat skeletal muscle fibers, as well as cockroach axons, effective concentrations have been reported to be between 10 nM and 10 µM.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare a this compound stock solution?

This compound is a peptide and requires careful handling to maintain its activity. It is soluble in acidic aqueous solutions (pH < 4.5).[5][6] For a stock solution, it is recommended to dissolve the lyophilized peptide in a slightly acidic buffer or in water containing a small amount of an organic solvent like 2,2,2-trifluoroethanol (TFE) to aid in solubilization.[5] Aliquot the stock solution into single-use volumes and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the effective concentrations and EC50 values of this compound on various voltage-gated sodium channel subtypes and preparations.

Target Channel/PreparationSpecies/Cell LineEffective Concentration RangeEC50 Value (µM)Reference(s)
Nav1.2Human (SH-SY5Y cells)Not Reported0.41 ± 0.033[2]
Nav1.3Human (SH-SY5Y cells)Not Reported1.04 ± 0.015[2]
Nav1.6Not specifiedNot Reported0.097 ± 0.010[2]
Nav1.7MammalianNot Reported2.3 ± 0.4[2]
Voltage-Gated Sodium ChannelsFrog Skeletal Muscle1 nM - 5 µMNot Reported[3]
Voltage-Gated Sodium ChannelsRat Skeletal Muscle10 nM - 1 µMNot Reported[4]
Voltage-Gated Sodium ChannelsCockroach Axons10 nM - 1 µMNot Reported[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the peptide pellet is at the bottom.

    • Reconstitute the peptide in a slightly acidic (pH < 4.5) aqueous buffer or sterile water. To aid dissolution, a stock solution can be prepared in 1% (v/v) aqueous 2,2,2-trifluoroethanol (TFE).[5]

    • For a 1 mM stock solution, add the appropriate volume of solvent to the vial. For example, to a vial containing 1 mg of this compound (MW ≈ 2900 g/mol ), add approximately 345 µL of solvent.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in your extracellular recording solution. It is crucial to ensure the final pH of the recording solution remains at the desired physiological level (typically 7.3-7.4).

    • Vortex the working solution gently before application to the experimental chamber.

Protocol 2: Application of this compound in Whole-Cell Patch-Clamp Electrophysiology

This protocol assumes a standard whole-cell patch-clamp setup.

  • Cell Preparation:

    • Prepare your cells (cultured cells or acute tissue slices) according to your standard laboratory protocol.

    • Transfer the coverslip or slice to the recording chamber on the microscope stage and perfuse with oxygenated artificial cerebrospinal fluid (aCSF) or your standard extracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Pull glass micropipettes to a resistance of 3-7 MΩ.

    • Fill the micropipette with your standard intracellular solution.

    • Approach a healthy cell and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to obtain the whole-cell configuration.

    • Allow the cell to stabilize for several minutes before beginning your recordings.

  • Baseline Recording:

    • Record baseline sodium currents in response to a series of voltage steps before the application of this compound. This will serve as your control.

  • This compound Application:

    • Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.

    • Due to the slow action of this compound, allow sufficient time for the toxin to reach its full effect. This may take several minutes.[4] Monitor the sodium current continuously to observe the onset and stabilization of the effect.

  • Data Acquisition:

    • Once the effect of this compound has stabilized, record the sodium currents using the same voltage protocol as for the baseline recording.

    • Observe for characteristic changes, such as a slowing of inactivation, a shift in the voltage-dependence of activation, and the appearance of a persistent sodium current.

  • Washout:

    • To test for reversibility, switch the perfusion back to the control extracellular solution. The washout of this compound's effects may be slow and incomplete.

Troubleshooting Guide

Issue: No observable effect of this compound.

  • Question: I have applied this compound, but I do not see any change in my sodium currents. What could be the problem?

  • Answer:

    • Concentration: The concentration of this compound may be too low for your specific preparation. Try increasing the concentration in a stepwise manner.

    • Toxin Inactivity: this compound activity is pH-dependent and it is inactive in acidic conditions.[1] Ensure that your final recording solution has a physiological pH (7.3-7.4). Also, check the storage conditions of your stock solution to ensure it has not degraded.

    • Slow Onset of Action: this compound is known to be a slowly acting toxin.[4] Ensure you are allowing sufficient time for the toxin to perfuse the chamber and exert its effects. This could be several minutes.

    • Channel Subtype: Your preparation may express sodium channel subtypes that are less sensitive to this compound.

Issue: Signal instability or cell death after applying this compound.

  • Question: After applying this compound, my recording becomes unstable, and the cell appears to be dying. Why is this happening and what can I do?

  • Answer:

    • Excitotoxicity: As a potent activator of sodium channels, this compound can lead to excessive sodium influx, causing membrane depolarization, calcium overload, and subsequent excitotoxicity.[2] This can lead to cell swelling and death.

    • Mitigation Strategies:

      • Use the lowest effective concentration of this compound.

      • Limit the duration of exposure to the toxin.

      • Ensure your recording solutions are well-buffered and your cells are healthy before starting the experiment.

      • If possible, you can try to clamp the cell at a more negative holding potential to reduce the driving force for sodium entry.

Issue: The effect of this compound is not reversible.

  • Question: I am trying to wash out the effect of this compound, but the sodium currents do not return to baseline. Is this normal?

  • Answer:

    • Slow Off-Rate: Many peptide toxins, including this compound, can have a very slow off-rate from their binding site on the ion channel. This can result in a very slow or seemingly irreversible effect within the typical timeframe of an electrophysiology experiment.

    • Experimental Design: If reversibility is a critical aspect of your study, you may need to perform very long washout periods. For many experiments, the focus is on characterizing the modified channel properties in the presence of the toxin.

Visualizations

Signaling Pathway of this compound

Poneratoxin_Signaling_Pathway PoTX This compound (PoTX) Nav Voltage-Gated Sodium Channel (Nav) PoTX->Nav Binds to Channel InactivationGate Inactivation Gate Nav->InactivationGate Prevents Closure Na_Influx Increased Na+ Influx Nav->Na_Influx Allows sustained influx Depolarization Prolonged Depolarization & Repetitive Firing Na_Influx->Depolarization Leads to

Caption: this compound binds to voltage-gated sodium channels, preventing their inactivation.

Experimental Workflow for this compound Application

Poneratoxin_Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep_cells Prepare Cells/ Tissue Slice get_seal Obtain Gigaohm Seal prep_cells->get_seal prep_potx Prepare this compound Working Solution apply_potx Apply this compound prep_potx->apply_potx whole_cell Establish Whole-Cell Configuration get_seal->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline baseline->apply_potx record_effect Record this compound-Modified Sodium Currents apply_potx->record_effect Allow for slow onset washout Washout with Control Solution record_effect->washout analyze_data Analyze Current Characteristics washout->analyze_data

Caption: Workflow for applying this compound in whole-cell patch-clamp experiments.

References

stability and long-term storage of lyophilized poneratoxin peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of lyophilized poneratoxin peptides. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound peptides?

A1: For long-term storage, it is recommended to store lyophilized this compound peptides at -20°C or below.[1] Storing at -80°C can further enhance stability.[2] Short-term storage for a few weeks is acceptable at 4°C.[3]

Q2: How should I handle the lyophilized powder upon receiving it?

A2: Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the peptide's stability.[4] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

Q3: What is the recommended procedure for reconstituting lyophilized this compound?

A3: this compound is soluble in acidic conditions, specifically below pH 4.5.[4][5] Therefore, reconstitute the peptide in a sterile, acidic buffer (e.g., 0.1% trifluoroacetic acid in water) or a buffer with a pH below 4.5. Avoid using neutral or basic buffers for initial reconstitution, as this may lead to solubility issues.

Q4: How stable is this compound once it is reconstituted in solution?

A4: Like most peptides, this compound is significantly less stable in solution compared to its lyophilized form. It is recommended to use the reconstituted solution immediately. If storage is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage. For longer-term storage of the solution, re-lyophilization is the best option.

Q5: What are common signs of this compound degradation?

A5: Degradation can manifest as a decrease in biological activity (e.g., reduced effect on sodium channels), the appearance of additional peaks in HPLC analysis, or a change in the physical appearance of the lyophilized powder (e.g., clumping).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Lyophilized this compound The reconstitution solvent has a neutral or basic pH.Reconstitute the peptide in a sterile, acidic buffer with a pH below 4.5.[4][5] Gentle vortexing or sonication can also aid in dissolution.
The peptide has aggregated.While difficult to reverse, attempting to dissolve in a small amount of a stronger organic solvent like DMSO, followed by dilution in the acidic buffer, may help. Future prevention is key; ensure proper storage and handling.
Loss of Biological Activity in Experiments The peptide has degraded due to improper storage of the reconstituted solution.Always prepare fresh solutions for experiments. If storing reconstituted peptide, aliquot and freeze at -20°C or below and avoid multiple freeze-thaw cycles.
The pH of the experimental buffer is not optimal for this compound activity.This compound's activity is pH-dependent. Ensure the final pH of your experimental medium is compatible with its active conformation. It is active in the venom reservoir at acidic pH and becomes toxic at the more basic pH of the target site.[5]
The peptide has adsorbed to plasticware.Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide.
Inconsistent or Unexpected Experimental Results Inaccurate peptide concentration due to incomplete reconstitution or presence of counter-ions (e.g., TFA).Ensure the peptide is fully dissolved before use. If the peptide was purified using HPLC, residual trifluoroacetic acid (TFA) can affect the net peptide weight.[1] Consider this when calculating concentrations.
This compound is acting on multiple subtypes of sodium channels.Be aware that this compound can modulate different voltage-gated sodium channel subtypes, which may lead to complex biological responses.[6]
Precipitation of the Peptide During Experiment Change in pH or buffer composition.Ensure that any buffers added during the experiment do not shift the pH to a range where this compound is insoluble.
High peptide concentration.Work with concentrations that are known to be soluble in your experimental system. Perform a solubility test with a small amount of peptide first.

Stability and Storage Summary

Proper storage is critical for maintaining the stability and activity of lyophilized this compound peptides.

Storage Condition Temperature Duration Key Considerations
Long-Term -20°C or -80°CMonths to YearsKeep vials tightly sealed in a desiccator to protect from moisture.[2] Shield from light.
Short-Term 4°CWeeksSuitable for unopened vials. Protect from moisture and light.[3]
Reconstituted Solution (Short-Term) -20°CDays to WeeksAliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

This protocol outlines a method to evaluate the stability of lyophilized this compound under different storage conditions.

  • Sample Preparation:

    • Store vials of lyophilized this compound under various conditions (e.g., -80°C, -20°C, 4°C, and room temperature) for predetermined time points (e.g., 1, 3, 6, and 12 months).

  • Reconstitution:

    • At each time point, allow a vial from each condition to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in an acidic solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for instance, 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm and 280 nm, coupled to a mass spectrometer.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to monitor the mass-to-charge ratio (m/z) of intact this compound and any potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining intact peptide relative to a control sample stored at -80°C and analyzed at time zero.

    • Identify any new peaks that appear in the chromatogram, which may correspond to degradation products, and analyze their mass spectra.

Protocol 2: Cell-Based Assay for this compound Activity

This protocol describes a method to assess the biological activity of this compound by measuring its effect on voltage-gated sodium channels in a cell line expressing these channels (e.g., SH-SY5Y neuroblastoma cells).

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media and conditions until they reach the desired confluency for the assay.

  • This compound Preparation:

    • Prepare a stock solution of this compound by reconstituting the lyophilized peptide in an acidic buffer.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Calcium Influx Assay:

    • Load the cultured cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • After loading, replace the dye-containing medium with the assay buffer.

    • Add the different concentrations of this compound to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates calcium influx, which is a downstream effect of sodium channel activation.

  • Data Analysis:

    • Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

    • A decrease in the maximal response or a rightward shift in the EC50 value of stored samples compared to a fresh sample indicates a loss of biological activity.

Visualizations

Poneratoxin_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to and prevents inactivation Depolarization Membrane Depolarization VGSC->Depolarization Prolonged Na+ influx leads to Membrane Neuronal Membrane Ca_Channel Voltage-Gated Calcium Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers

Caption: this compound signaling pathway.

Experimental_Workflow_for_Stability_Assessment cluster_0 Sample Preparation and Storage cluster_1 Analysis cluster_2 Data Interpretation Lyophilized_Peptide Lyophilized this compound Vials Storage_Conditions Incubate at Different Conditions (-80°C, -20°C, 4°C, RT) Lyophilized_Peptide->Storage_Conditions Time_Points Collect at Various Time Points Storage_Conditions->Time_Points Reconstitution Reconstitute in Acidic Buffer Time_Points->Reconstitution HPLC_MS HPLC-MS Analysis Reconstitution->HPLC_MS Activity_Assay Cell-Based Activity Assay Reconstitution->Activity_Assay Purity_Analysis Assess Peptide Purity and Degradation Products HPLC_MS->Purity_Analysis Activity_Analysis Determine Biological Activity (EC50) Activity_Assay->Activity_Analysis

Caption: Experimental workflow for stability assessment.

References

troubleshooting poneratoxin aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poneratoxin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, with a specific focus on its aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PoTX) is a 25-residue neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata.[1] Its primary mechanism of action is the disruption of voltage-gated sodium channels (VGSCs) in both vertebrates and invertebrates.[1] this compound binds to these channels, preventing their inactivation and leading to a prolonged influx of sodium ions. This sustained depolarization causes repetitive firing of action potentials, resulting in intense pain and paralysis.[1]

Q2: My lyophilized this compound won't dissolve. What should I do?

Difficulty in dissolving lyophilized this compound is often due to the formation of aggregates. The solubility of this compound is highly dependent on pH. It has been reported to be soluble in aqueous solutions with a pH below 4.5.[2][3] If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Ensure Proper Reconstitution Technique: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom. Start with a small amount of acidic buffer (e.g., 10% acetic acid in sterile water) to wet the peptide. Once wetted, add the desired aqueous buffer with a pH below 4.5. Gentle vortexing or sonication can aid in dissolution.

  • Check the pH of your Solution: Use a calibrated pH meter to confirm that the final pH of your this compound solution is below 4.5.

  • Consider Using Organic Solvents for Stock Solutions: For very hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting with an aqueous buffer can be effective. However, be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.

Q3: I observed precipitation in my this compound solution after storage. What caused this and how can I prevent it?

Precipitation after storage is a clear indication of peptide aggregation. Several factors can contribute to this:

  • pH Shift: The pH of your solution may have changed over time, rising above the critical solubility threshold of 4.5.

  • Concentration: Higher concentrations of this compound are more prone to aggregation.

  • Temperature Fluctuations: Freeze-thaw cycles can promote aggregation.

  • Storage Buffer: The composition of your storage buffer can influence stability.

To prevent precipitation, adhere to the following storage guidelines:

  • Recommended Storage: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or below.

  • Stock Solutions: If a stock solution is necessary, prepare it in an acidic buffer (pH < 4.5) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your desired experimental buffer immediately before use.

Troubleshooting Guides

Issue 1: this compound Aggregation Detected During Experiment

If you suspect this compound aggregation is affecting your experimental results, use the following guide to troubleshoot the issue.

TroubleshootingWorkflow cluster_observe Observation cluster_confirm Confirmation cluster_methods Detection Methods cluster_analyze Analysis & Action cluster_resolve Resolution Observe Inconsistent experimental results or visible precipitation Confirm Confirm Aggregation Observe->Confirm DLS DLS Confirm->DLS ThT ThT Assay Confirm->ThT UVVis UV-Vis Confirm->UVVis Analyze Analyze Aggregation Factors DLS->Analyze ThT->Analyze UVVis->Analyze pH Check pH (Is it < 4.5?) Analyze->pH Concentration Review Concentration (Is it too high?) Analyze->Concentration Buffer Examine Buffer (Composition, Ionic Strength) Analyze->Buffer pH->Concentration Yes AdjustpH Adjust to pH < 4.5 pH->AdjustpH No Concentration->Buffer No Dilute Lower Concentration Concentration->Dilute Yes OptimizeBuffer Optimize Buffer Buffer->OptimizeBuffer Reconstitute Re-prepare Solution AdjustpH->Reconstitute Dilute->Reconstitute OptimizeBuffer->Reconstitute

Caption: Troubleshooting workflow for this compound aggregation.

Data Presentation: Factors Influencing this compound Aggregation

While specific quantitative data for this compound solubility under various conditions is limited in the literature, the following table summarizes key factors and recommended parameters to minimize aggregation based on available information and general peptide chemistry principles.

ParameterRecommended Range/ConditionRationale
pH < 4.5This compound is reported to be soluble at acidic pH.[2][3] At higher pH, the peptide may approach its isoelectric point, reducing electrostatic repulsion and promoting aggregation.
Concentration As low as experimentally feasibleHigher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Lower temperatures slow down molecular motion and aggregation kinetics. Aliquoting prevents degradation from freeze-thaw cycles.
Buffer System Acetate or Citrate buffers (pH 3.0-4.5)These buffers have good buffering capacity in the acidic range required for this compound solubility.
Ionic Strength 50-150 mMWhile the effect of ionic strength on this compound specifically is not well-documented, moderate ionic strength can help to shield charges and prevent non-specific interactions. However, very high salt concentrations can sometimes promote aggregation through "salting out".

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for dissolving lyophilized this compound to prepare a stock solution.

  • Preparation: Allow the vial of lyophilized this compound and the reconstitution buffer (e.g., sterile 10% acetic acid or a pH 4.0 citrate buffer) to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Initial Solubilization: Carefully open the vial and add a small volume of the acidic reconstitution buffer to wet the peptide.

  • Dissolution: Add the remaining volume of the desired acidic buffer to reach the target concentration. Gently vortex or sonicate the vial until the peptide is fully dissolved. Avoid vigorous shaking, which can cause foaming and denaturation.

  • Verification: Check the clarity of the solution. If particulates remain, further gentle agitation or sonication may be required.

  • Storage: Aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time is indicative of aggregation.

  • Sample Preparation: Prepare the this compound solution in the desired buffer. The solution must be filtered through a 0.22 µm syringe filter to remove any dust or extraneous particles.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Cuvette Preparation: Ensure the cuvette is clean and free of dust. Rinse it with the filtered buffer before adding the sample.

  • Measurement: Pipette the filtered this compound solution into the cuvette. Place the cuvette in the instrument and set the measurement parameters (e.g., temperature, number of acquisitions).

  • Data Analysis: The instrument's software will generate a size distribution profile. The presence of larger particles or a shift in the size distribution towards larger hydrodynamic radii compared to a freshly prepared sample indicates aggregation.

Protocol 3: Thioflavin T (ThT) Assay for Fibrillar Aggregates

The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.

    • Prepare a working solution of ThT (e.g., 20 µM) in your experimental buffer.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your this compound samples at various concentrations or time points.

    • Include positive and negative controls (e.g., a known amyloid-forming peptide and buffer alone).

  • ThT Addition: Add the ThT working solution to each well.

  • Incubation: Incubate the plate in the dark for a short period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity compared to the control indicates the presence of fibrillar aggregates.

Signaling Pathway and Workflow Diagrams

This compound-Induced Signaling Pathway

This compound's interaction with voltage-gated sodium channels leads to a cascade of downstream events, primarily driven by the sustained influx of sodium ions and subsequent cellular depolarization.

PoneratoxinSignaling PoTX This compound VGSC Voltage-Gated Sodium Channel (VGSC) PoTX->VGSC Binds and prevents inactivation Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression, Cytotoxicity) Intracellular_Ca->Downstream

Caption: this compound's mechanism of action and downstream signaling cascade.

References

Technical Support Center: Enhancing Poneratoxin Potency via C-Terminal Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving the C-terminal modification of poneratoxin (PoTx) to enhance its potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a neurotoxic peptide that primarily acts on voltage-gated sodium channels (NaV).[1][2] It prevents the inactivation of these channels, leading to a prolonged influx of sodium ions.[1][3] This disrupts normal synaptic transmission in the central nervous system, causing paralysis and pain.[1] Specifically, it can induce slowly activating and sustained currents in channels like the mammalian sensory voltage-gated sodium channel, Nav1.7.[4][5]

Q2: Why is the C-terminal domain of this compound a good target for modification? A2: The C-terminal alpha-helix of this compound is amphipathic, meaning it has both polar (charged) and non-polar (hydrophobic) residues.[1] This structure is crucial for its insertion into the plasma membrane to interact with ion channels.[1] Studies have shown that modifications to the net positive charge and hydrophobicity of the C-terminus can significantly alter the toxin's potency, making it a prime target for rational design.[4][5]

Q3: What is the effect of C-terminal amidation on this compound potency? A3: this compound is naturally stored as an inactive 25-residue peptide.[6][7] A naturally occurring analog, glycyl-PoTx, lacks C-terminal amidation and has an extra glycine residue.[4][8] Interestingly, this non-amidated form showed the same potency and efficacy as the amidated this compound on Nav1.7 channels, suggesting that for PoTx, amidation itself may not be a critical factor for potency, unlike for some other peptides.[4][8]

Q4: How do changes in C-terminal charge and hydrophobicity affect this compound potency? A4: Changes in the C-terminal properties have a direct and significant impact on potency. For example:

  • Decreasing net positive charge and hydrophobicity (e.g., an A23E substitution) can lead to a significant reduction in potency.[4][5]

  • Increasing net positive charge and hydrophobicity (e.g., a D22N; A23V substitution) can result in a substantial increase in potency.[4][5]

Q5: What signaling pathways are affected by this compound downstream of ion channel modulation? A5: Beyond its immediate effect on sodium channels, this compound can influence intracellular signaling pathways. It has been shown to induce tau protein phosphorylation by activating GSK-3 via the PI3K-Akt pathway and up-regulating CDK5 protein.[9] It can also down-regulate the expression of proteins related to cellular autophagy (ULK1) and neuronal excitability.[9]

Troubleshooting Guides

Problem 1: My C-terminally modified peptide shows poor solubility.

  • Question: I have synthesized a new this compound analog with increased C-terminal hydrophobicity, but it is difficult to dissolve for my bioassay. What should I do?

  • Answer:

    • Initial Solvent Check: Always test solubility with a very small amount of the peptide first.[10]

    • Assess Net Charge: Calculate the theoretical net charge of your peptide at a specific pH. For positively charged peptides (common for PoTx analogs), first try dissolving in sterile, distilled water. If that fails, try a dilute aqueous solution of acetic acid (e.g., 10%).[10]

    • Hydrophobic Peptides: For highly hydrophobic or uncharged peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to initially solubilize the peptide. After it is dissolved, slowly add your aqueous buffer to reach the desired final concentration. Be cautious, as high concentrations of organic solvents can be toxic to cells in your assay.[10]

    • Sonication: Gentle sonication in an ice bath can sometimes help break up aggregates and improve solubility.

Problem 2: I am observing a low success rate or yield for my peptide modification reaction.

  • Question: My attempt to add a new functional group to the C-terminus of my synthetic peptide is resulting in low yields. How can I troubleshoot this?

  • Answer:

    • Purity of Starting Material: Ensure your starting peptide is of high purity. Impurities from the synthesis can interfere with the modification reaction. Use HPLC to purify the peptide before modification.

    • Reaction Conditions: Re-evaluate your reaction conditions (pH, temperature, reaction time, and catalyst). The optimal conditions can be highly specific to the type of modification and the peptide sequence.

    • Protecting Groups: If your peptide has reactive side chains, ensure they are properly protected to prevent side reactions. The choice of protecting groups is critical and must be orthogonal to your C-terminal modification chemistry.

    • Analytical Monitoring: Monitor the reaction progress using techniques like HPLC or mass spectrometry to determine the optimal reaction time and identify potential side products.

Problem 3: The results from my potency assay are inconsistent.

  • Question: I am using a whole-cell voltage-clamp assay to test my new PoTx analogs, but the measured potency varies significantly between experiments. What could be the cause?

  • Answer:

    • Cell Health and Passage Number: Ensure the cells used for the assay are healthy and within a consistent, low passage number range. Cellular characteristics, including ion channel expression, can change at high passage numbers.

    • Peptide Stability: Peptides can degrade in solution. Prepare fresh stock solutions of your peptide analogs for each experiment and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

    • Accurate Concentration: Verify the concentration of your peptide stock solutions. The presence of salts or residual solvents can affect concentration measurements. Use a reliable quantification method, such as amino acid analysis or a BCA assay.

    • Assay Conditions: Standardize all assay parameters, including cell density, incubation times, temperature, and buffer compositions. Even small variations can lead to inconsistent results in sensitive electrophysiology experiments.[11]

Data Summary

The following table summarizes the quantitative data on the potency of different this compound analogs on the Nav1.7 channel, as determined by whole-cell voltage-clamp experiments.[4][5]

This compound AnalogC-Terminal Modification(s)Change in C-Terminal PropertiesRelative Potency vs. PoTx
PoTx Reference (Amidated)-1x
Glycyl-PoTx Glycine extension, no amidationNo change in charge or hydrophobicity~1x (Same potency and efficacy)
A23E PoTx Alanine-23 to Glutamic acidDecrease in net positive charge and hydrophobicity~8x Reduction
D22N; A23V PoTx Aspartic acid-22 to Asparagine; Alanine-23 to ValineIncrease in net positive charge and hydrophobicity~5x Increase

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs This protocol outlines a general procedure for synthesizing PoTx analogs using Fmoc chemistry.

  • Resin Selection: Choose a suitable resin based on the desired C-terminal modification (e.g., Rink Amide resin for C-terminal amides).

  • Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After successful coupling, wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the PoTx sequence.

  • Final Deprotection: Once the sequence is complete, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Whole-Cell Voltage-Clamp Assay for Potency Determination This protocol is for assessing the effect of PoTx analogs on voltage-gated sodium channels (e.g., Nav1.7) expressed in a suitable cell line (e.g., HEK293 cells).

  • Cell Preparation: Plate cells stably expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Electrophysiology Setup:

    • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull recording pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV) to elicit sodium currents. Record the peak current.

  • Toxin Application:

    • Prepare dilutions of the PoTx analog in the external solution.

    • After establishing a stable baseline recording, perfuse the cell with the solution containing the PoTx analog.

    • Allow several minutes for the toxin effect to reach a steady state. PoTx is known to be a slow-acting toxin.[12]

  • Data Acquisition:

    • Record the sodium currents again in the presence of the toxin using the same voltage protocol. PoTx typically decreases the peak current and induces a slow, sustained current.[1][3] . To determine a dose-response curve, apply several concentrations of the toxin to different cells, and measure the effect (e.g., potentiation of the slow current).

  • Data Analysis: Analyze the data to determine parameters such as the half-maximal effective concentration (EC50), which represents the potency of the analog. Compare the EC50 values between different analogs.

Visualizations

Poneratoxin_Signaling_Pathway PoTx This compound (PoTx) NaV Voltage-Gated Sodium Channel (NaV) PoTx->NaV Modulates PI3K PI3K NaV->PI3K Activates CDK5 CDK5 NaV->CDK5 Upregulates ULK1 ULK1 NaV->ULK1 Downregulates Akt Akt PI3K->Akt Activates GSK3 GSK-3β Akt->GSK3 Inhibits Tau Tau Protein GSK3->Tau Phosphorylates CDK5->Tau Phosphorylates Autophagy Cellular Autophagy ULK1->Autophagy Inhibits Neurotoxicity Neuronal Plasticity Reduction & Neurotoxicity Tau->Neurotoxicity

Caption: this compound signaling pathway leading to neurotoxicity.[9]

Experimental_Workflow Design 1. Design Analog (Modify C-Terminus Charge/ Hydrophobicity) Synthesis 2. Peptide Synthesis (Solid-Phase) Design->Synthesis Purification 3. Purification & Verification (HPLC, Mass Spectrometry) Synthesis->Purification Solubilization 4. Solubilization & Quantification Purification->Solubilization Assay 5. Potency Assay (Whole-Cell Voltage Clamp on NaV Channels) Solubilization->Assay Analysis 6. Data Analysis (Determine EC50) Assay->Analysis Decision Potency Enhanced? Analysis->Decision Decision->Design No, Redesign Further_Studies Yes, Proceed to Further Studies Decision->Further_Studies

References

Technical Support Center: Overcoming Poneratoxin Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving poneratoxin and potential insect resistance.

FAQs: Understanding this compound Resistance

Q1: What is this compound and what is its primary mode of action in insects?

A1: this compound is a neurotoxic peptide found in the venom of the bullet ant, Paraponera clavata. Its primary mode of action is the disruption of voltage-gated sodium channels (VGSCs) in the insect's nervous system.[1][2] It binds to these channels, preventing their inactivation and leading to a prolongation of action potentials.[1][3] This causes repetitive firing of neurons, resulting in paralysis and, ultimately, death of the insect.[1][4]

Q2: Has resistance to this compound been documented in insect populations?

A2: Currently, there is a lack of specific studies documenting the development of resistance to this compound in field or laboratory insect populations. However, based on the known mechanisms of resistance to other neurotoxic insecticides that target voltage-gated sodium channels, it is highly probable that insects can develop resistance to this compound through similar pathways.[1][3][5]

Q3: What are the most likely mechanisms of resistance to this compound?

A3: The two primary hypothesized mechanisms of resistance to this compound are:

  • Target-Site Resistance: This involves mutations in the gene encoding the voltage-gated sodium channel, the direct target of this compound. These mutations can alter the toxin's binding site, reducing its efficacy. This is a well-documented mechanism of resistance to pyrethroid insecticides, which also target VGSCs.[1][3][5][6]

  • Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify or sequester the toxin before it reaches its target site. This is typically achieved through the overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione S-transferases (GSTs).[2][7][8]

Q4: Are there any synergistic compounds that can help overcome potential this compound resistance?

A4: Yes, synergists that inhibit detoxification enzymes can potentially enhance the efficacy of this compound in resistant populations. For example, piperonyl butoxide (PBO) is a known inhibitor of P450 enzymes and has been used to overcome metabolic resistance to pyrethroids.[2] Similarly, inhibitors of esterases (e.g., S,S,S-tributyl phosphorotrithioate - DEF) and GSTs (e.g., diethyl maleate - DEM) could be explored.[2]

Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during your research.

Issue 1: Decreased efficacy of this compound in a previously susceptible insect population.
Possible Cause Troubleshooting Steps
Development of Target-Site Resistance 1. Sequence the voltage-gated sodium channel gene: Extract genomic DNA from both susceptible and potentially resistant individuals. Use PCR to amplify and sequence the regions of the VGSC gene known to be associated with resistance to other sodium channel neurotoxins. Compare the sequences to identify any non-synonymous mutations in the resistant population. 2. Perform electrophysiological assays: Use techniques like the two-electrode voltage clamp on Xenopus oocytes expressing the insect's sodium channel (both wild-type and mutated versions) to functionally characterize the effect of the mutations on channel sensitivity to this compound.
Emergence of Metabolic Resistance 1. Conduct synergist bioassays: Pre-expose the insect population to known inhibitors of detoxification enzymes (e.g., PBO for P450s, DEF for esterases, DEM for GSTs) before applying this compound. A significant increase in mortality in the presence of a synergist suggests the involvement of the corresponding enzyme family in resistance. 2. Perform biochemical assays: Prepare insect homogenates and measure the activity of P450s, esterases, and GSTs using specific substrate assays. Compare the enzyme activity levels between susceptible and resistant populations.
Incorrect Toxin Concentration or Degradation 1. Verify toxin concentration and integrity: Use techniques like HPLC to confirm the concentration and purity of your this compound stock solution. Ensure proper storage conditions (e.g., -20°C or lower) to prevent degradation. 2. Recalculate LD50: Determine the median lethal dose (LD50) of this compound for your current insect population and compare it to the baseline LD50 of a known susceptible population. A significant increase in the LD50 value indicates the development of resistance.
Issue 2: Inconclusive results from synergist bioassays.
Possible Cause Troubleshooting Steps
Multiple Resistance Mechanisms 1. Combine synergists: If a single synergist does not fully restore susceptibility, it is possible that multiple enzyme families are involved in resistance. Conduct bioassays with combinations of synergists (e.g., PBO + DEF). 2. Integrate with molecular analysis: Even if synergist assays are not definitive, proceed with biochemical and molecular assays to directly measure enzyme activity and identify genetic mutations.
Novel or Uncharacterized Resistance Mechanism 1. Transcriptomic analysis: Perform RNA sequencing (RNA-seq) on both susceptible and resistant populations to identify differentially expressed genes that may be involved in a novel resistance pathway. 2. Proteomic analysis: Compare the protein expression profiles of susceptible and resistant insects to identify overexpressed proteins that could be involved in detoxification or sequestration of this compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes when investigating this compound resistance.

Table 1: this compound LD50 Values in Susceptible and Resistant Strains

Insect StrainLD50 (ng/mg insect)95% Confidence IntervalResistance Ratio (RR)¹
Susceptible (Lab Colony)15.212.8 - 17.61.0
Field Population A (Resistant)182.4165.3 - 201.112.0
Field Population B (Highly Resistant)760.5720.9 - 802.350.0

¹Resistance Ratio (RR) = LD50 of resistant strain / LD50 of susceptible strain.

Table 2: Effect of Synergists on this compound Toxicity in a Resistant Strain (Field Population A)

TreatmentLD50 (ng/mg insect)Synergism Ratio (SR)²
This compound alone182.41.0
This compound + PBO (P450 inhibitor)25.87.1
This compound + DEF (Esterase inhibitor)150.11.2
This compound + DEM (GST inhibitor)175.31.0

²Synergism Ratio (SR) = LD50 of this compound alone / LD50 of this compound + synergist.

Table 3: Detoxification Enzyme Activity in Susceptible and Resistant Strains

Insect StrainP450 Activity (pmol/min/mg protein)Esterase Activity (nmol/min/mg protein)GST Activity (nmol/min/mg protein)
Susceptible25.6 ± 3.1112.4 ± 12.585.7 ± 9.8
Resistant (Field Population A)289.3 ± 25.8120.1 ± 15.390.2 ± 11.1

Experimental Protocols

Protocol 1: Determination of this compound LD50 by Topical Application
  • Insect Rearing: Rear insects under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 light:dark cycle) to ensure uniformity.

  • This compound Dilution Series: Prepare a series of at least five concentrations of this compound in a suitable solvent (e.g., acetone). Include a solvent-only control.

  • Topical Application: Anesthetize adult insects (e.g., using CO2 or chilling). Apply a precise volume (e.g., 0.5 µL) of each this compound dilution to the dorsal thorax of each insect using a micro-applicator.

  • Observation: Place the treated insects in clean containers with access to food and water. Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Use probit analysis to calculate the LD50 value, 95% confidence intervals, and the slope of the dose-response curve.[4][9]

Protocol 2: Biochemical Assay for Cytochrome P450 Activity
  • Sample Preparation: Homogenize individual insects or specific tissues (e.g., midgut, fat body) in a cold buffer (e.g., potassium phosphate buffer, pH 7.2). Centrifuge the homogenate to obtain a microsomal fraction.

  • Assay Reaction: In a microplate, mix the microsomal preparation with a fluorogenic substrate (e.g., 7-ethoxycoumarin).

  • Initiate Reaction: Add NADPH to initiate the enzymatic reaction.

  • Measurement: Measure the increase in fluorescence over time as the substrate is metabolized using a microplate reader.

  • Quantification: Determine the protein concentration of the microsomal fraction (e.g., using a Bradford assay) and express P450 activity as pmol of product formed per minute per mg of protein.[7][10]

Protocol 3: Sequencing of the Voltage-Gated Sodium Channel Gene
  • DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit.

  • Primer Design: Design PCR primers to amplify conserved regions of the VGSC gene known to harbor resistance-associated mutations in other insects.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference VGSC sequence from a susceptible strain to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[6][11]

Visualizations

Poneratoxin_Signaling_Pathway cluster_membrane This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds and prevents inactivation Depolarization Prolonged Depolarization VGSC->Depolarization Continuous Na+ influx Neuron_Membrane Neuronal Membrane Na_Ion Na+ Ions Na_Ion->VGSC Influx Paralysis Paralysis Depolarization->Paralysis Leads to

Caption: this compound's mode of action on insect neuronal membranes.

Resistance_Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Check_Toxin Verify Toxin Concentration and Integrity Start->Check_Toxin LD50_Assay Determine LD50 and Calculate Resistance Ratio Check_Toxin->LD50_Assay Synergist_Assay Synergist Bioassays (PBO, DEF, DEM) LD50_Assay->Synergist_Assay Resistance Confirmed VGSC_Sequencing Sequence VGSC Gene LD50_Assay->VGSC_Sequencing Resistance Confirmed Biochemical_Assay Biochemical Assays (P450, EST, GST) Synergist_Assay->Biochemical_Assay Synergism Observed Combined_Resistance Combined Resistance Mechanisms Synergist_Assay->Combined_Resistance Metabolic_Resistance Metabolic Resistance Confirmed Biochemical_Assay->Metabolic_Resistance Target_Site_Resistance Target-Site Resistance Confirmed VGSC_Sequencing->Target_Site_Resistance VGSC_Sequencing->Combined_Resistance

Caption: Workflow for troubleshooting this compound resistance.

Metabolic_Resistance_Pathway This compound This compound Detox_Enzymes Detoxification Enzymes (P450s, Esterases, GSTs) This compound->Detox_Enzymes Metabolized by Target_Site Voltage-Gated Sodium Channel This compound->Target_Site Reduced amount reaches target Metabolites Inactive Metabolites Detox_Enzymes->Metabolites Excretion Excretion Metabolites->Excretion No_Effect Reduced Toxic Effect Target_Site->No_Effect

Caption: Mechanism of metabolic resistance to this compound.

References

Technical Support Center: Recombinant Poneratoxin Refolding and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the successful refolding and purification of recombinant poneratoxin.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound is expressed as insoluble inclusion bodies in E. coli. What is the first step to purify it?

A1: The initial step is to isolate and wash the inclusion bodies from the E. coli lysate. This is crucial to remove contaminating proteins and cellular debris before proceeding to solubilization and refolding. A common procedure involves cell lysis, followed by centrifugation to pellet the dense inclusion bodies, and then washing the pellet with buffers containing mild detergents like Triton X-100.[1][2]

Q2: What are the recommended conditions for solubilizing this compound inclusion bodies?

A2: this compound inclusion bodies can be solubilized using strong denaturants. Commonly used solubilization buffers contain 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[1][2] Since this compound does not contain disulfide bonds, the addition of a reducing agent is not strictly necessary for its unfolding but is often included in standard protocols to ensure full denaturation of any potential protein aggregates.[1][3]

Q3: What is a suitable refolding strategy for recombinant this compound?

A3: As a small, alpha-helical peptide without cysteine residues, the refolding of this compound is primarily focused on achieving the correct secondary structure. A common and effective method is rapid dilution, where the solubilized, denatured protein solution is quickly diluted into a larger volume of refolding buffer.[4][5] This rapid decrease in denaturant concentration allows the peptide to fold into its native conformation while minimizing aggregation.[5] On-column refolding is another efficient technique where the denatured protein is bound to a chromatography column and the denaturant is gradually removed.[6]

Q4: How can I purify the refolded this compound?

A4: A multi-step purification strategy is recommended for achieving high purity. For recombinant this compound expressed in insect cells, a combination of size-exclusion chromatography (e.g., Superdex column) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) has been shown to be effective.[7][8] This combination separates the protein based on size and hydrophobicity, respectively.

Q5: I am observing low recovery of active this compound after refolding. What could be the issue?

A5: Low recovery is a common challenge in protein refolding and can be attributed to several factors, including protein aggregation during refolding, incorrect buffer conditions (pH, additives), or suboptimal protein concentration.[9][10] It is crucial to optimize these parameters. For instance, maintaining a low protein concentration during refolding can minimize aggregation.[5] The use of additives in the refolding buffer, such as L-arginine, can also help to suppress aggregation and improve the yield of correctly folded protein.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the refolding and purification of recombinant this compound.

Issue 1: Protein Aggregation During Refolding
  • Symptom: Visible precipitation or a cloudy appearance of the refolding solution. Low yield of soluble protein after refolding.

  • Possible Causes & Solutions:

CauseSolution
High Protein Concentration Decrease the final protein concentration in the refolding buffer to 10-50 µg/mL.[5]
Suboptimal Buffer Conditions Optimize the pH of the refolding buffer. This compound is soluble below pH 4.5.[11] Experiment with different buffer additives known to suppress aggregation, such as L-arginine (0.4-1 M) or polyethylene glycol (PEG).[4]
Incorrect Refolding Method If rapid dilution is causing aggregation, try a more gradual method like stepwise dialysis against decreasing concentrations of denaturant or on-column refolding.[4][5][6]
Issue 2: Low Purity After Purification
  • Symptom: Multiple bands are visible on an SDS-PAGE gel of the purified protein.

  • Possible Causes & Solutions:

CauseSolution
Inefficient Washing of Inclusion Bodies Increase the number of washing steps for the inclusion body pellet. Use a buffer containing a mild detergent (e.g., 1-2% Triton X-100) to effectively remove membrane proteins and other contaminants.[1]
Suboptimal Chromatography Conditions Optimize the gradient for your RP-HPLC step. A shallower gradient can improve the resolution between this compound and closely eluting impurities. Also, ensure the column is properly equilibrated before loading the sample.
Proteolytic Degradation Add protease inhibitors to your lysis and purification buffers to prevent degradation of the target protein.

Experimental Protocols

Protocol 1: Refolding of Recombinant this compound from E. coli Inclusion Bodies

This protocol provides a general framework for the refolding of recombinant this compound expressed as inclusion bodies in E. coli.

1. Inclusion Body Isolation and Washing: a. Harvest bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). c. Lyse the cells by sonication or high-pressure homogenization. d. Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[1] e. Wash the inclusion body pellet twice with a wash buffer containing a mild detergent (e.g., Lysis Buffer with 1% Triton X-100) to remove contaminants.[1]

2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M GdnHCl or 8 M Urea).[1][2] b. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization. c. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.[12]

3. Refolding by Rapid Dilution: a. Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine). The optimal pH for this compound solubility is below 4.5, so a buffer at pH 4.0 could be tested.[11] b. Rapidly dilute the solubilized protein solution into the refolding buffer at a ratio of 1:20 to 1:100 (solubilized protein:refolding buffer) with gentle stirring. The final protein concentration should be low (10-50 µg/mL).[5] c. Incubate the refolding mixture at 4°C for 12-24 hours.

4. Concentration and Buffer Exchange: a. Concentrate the refolded protein solution using ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 3 kDa). b. Exchange the buffer to a suitable buffer for the first purification step (e.g., the equilibration buffer for size-exclusion chromatography).

Protocol 2: Purification of Recombinant this compound

This protocol is based on the published method for purifying recombinant this compound from an insect cell expression system and can be adapted for refolded protein from E. coli.[7][8]

1. Size-Exclusion Chromatography (SEC): a. Equilibrate a size-exclusion column (e.g., Superdex 75) with an appropriate buffer (e.g., 20 mM Sodium Acetate, pH 4.0). b. Load the concentrated and buffer-exchanged protein sample onto the column. c. Elute the protein with the equilibration buffer and collect fractions. d. Analyze the fractions by SDS-PAGE to identify those containing this compound.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Pool the this compound-containing fractions from the SEC step. b. Equilibrate a C18 RP-HPLC column with Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water). c. Load the sample onto the column. d. Elute the protein using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile). A gradient of 35% to 90% Solvent B has been reported for synthetic this compound.[7] e. Monitor the elution profile at 214 nm and 280 nm. f. Collect the fractions corresponding to the this compound peak. g. Verify the purity of the final product by SDS-PAGE and mass spectrometry.

Quantitative Data Summary

ParameterCondition/ValueReference
Solubilization Denaturant 6 M GdnHCl or 8 M Urea[1][2]
Refolding Protein Concentration 10-50 µg/mL[5]
This compound Solubility pH < 4.5[11]
RP-HPLC Elution (Synthetic this compound) 73% (v/v) acetonitrile with a 35-90% gradient[7]

Visualizations

Refolding_Purification_Workflow cluster_expression Recombinant Expression (E. coli) cluster_refolding Refolding cluster_purification Purification expr Protein Expression ib Inclusion Body Formation expr->ib sol Solubilization (6M GdnHCl / 8M Urea) ib->sol Isolation & Washing refold Refolding (Rapid Dilution) sol->refold sec Size-Exclusion Chromatography (Superdex) refold->sec Concentration rphplc RP-HPLC (C18 Column) sec->rphplc pure Pure this compound rphplc->pure

Caption: Workflow for refolding and purification of recombinant this compound from E. coli.

Troubleshooting_Logic cluster_aggregation Check for Aggregation cluster_purity Assess Purity start Low Yield of Active this compound agg_check Visible Precipitate? start->agg_check agg_solution Optimize Refolding: - Lower Protein Conc. - Adjust pH - Additives (L-arginine) - Slower Refolding Method agg_check->agg_solution Yes purity_check Multiple Bands on SDS-PAGE? agg_check->purity_check No purity_solution Optimize Purification: - Better IB Washing - Optimize HPLC Gradient - Add Protease Inhibitors purity_check->purity_solution Yes

Caption: Troubleshooting logic for low yield of active recombinant this compound.

References

Technical Support Center: Managing TFA Salt Interference in Poneratoxin Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by trifluoroacetic acid (TFA) salt interference in biological assays involving poneratoxin.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic this compound sample?

A1: Trifluoroacetic acid (TFA) is a strong acid that is essential in the chemical synthesis of peptides like this compound. It is used during solid-phase peptide synthesis (SPPS) to cleave the newly made peptide from the solid resin.[1][2] Additionally, it is a common ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), where it improves the separation and purity of the peptide.[1][3] While most free TFA is removed during the final lyophilization (freeze-drying) step, TFA anions remain bound to positively charged amino acid residues (like Lysine, Arginine, and the N-terminus) in the peptide, forming a TFA salt.[1][4][5]

Q2: How can residual TFA interfere with my this compound biological assays?

A2: Residual TFA can significantly impact experimental results in several ways:

  • Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar to micromolar concentrations. This can lead to reduced cell viability, inhibition of cell growth, or apoptosis, which could be mistaken for the biological effect of the this compound peptide itself.[1][6][7]

  • Alteration of Peptide Structure and Function: TFA counterions can change the secondary structure, solubility, and aggregation properties of this compound.[1][4][8] This may alter its ability to correctly bind to and modulate its target, the voltage-gated sodium channel.

  • Assay-Specific Interference: The acidity of TFA can denature pH-sensitive proteins or enzymes in your assay system.[1] It has also been reported to interfere with spectroscopic measurements and can mimic phosphate groups, potentially inhibiting kinases or other enzymes.[1]

Q3: When is it absolutely critical to remove TFA from my this compound peptide?

A3: TFA removal is strongly recommended, and often essential, for the following applications:

  • Cell-based assays: Due to its cytotoxic effects, TFA must be removed for any experiments involving live cells, including viability, proliferation, signaling, and electrophysiology assays.[1]

  • In vivo studies: For any studies in animal models, TFA must be exchanged for a more biocompatible counterion (like acetate or chloride) to avoid toxicity and potential immune responses.[1]

  • Structural biology studies: To ensure this compound adopts its native conformation for techniques like NMR or X-ray crystallography, removing the influential TFA counterion is crucial.[1]

Q4: What are the primary methods for removing or exchanging the TFA counterion?

A4: The most common methods involve replacing the TFA counterion with a more biologically inert one, such as chloride or acetate:

  • TFA/HCl Exchange via Lyophilization: This is a widely adopted technique where the peptide is dissolved in a dilute hydrochloric acid (HCl) solution (typically 2-10 mM) and then lyophilized. This process is repeated 2-3 times to ensure complete exchange.[1][4][9]

  • Ion-Exchange Chromatography: This method uses a strong anion-exchange resin to capture the peptide while the TFA is washed away and then elutes the peptide with a buffer containing the desired counterion, such as acetate.[1][10][11]

  • Re-purification by RP-HPLC: The peptide can be re-purified on an HPLC system using a mobile phase that contains a different, more biocompatible acid like acetic acid or formic acid instead of TFA.[1][3]

Q5: How can I verify that TFA has been successfully removed from my sample?

A5: Several analytical techniques can be used to quantify the amount of residual TFA in your peptide sample. These methods include Ion Chromatography (IC) [12][13], 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance)[1][9], Fourier-Transform Infrared Spectroscopy (FT-IR) [9][11], and HPLC with an Evaporative Light-Scattering Detector (ELSD) .[1][9] For most cell-based assays, a residual TFA level below 1% is recommended.[1]

Q6: What is the mechanism of action for this compound that I am trying to measure?

A6: this compound is a neurotoxic peptide that acts as a potent modulator of voltage-gated sodium channels (VGSCs).[14][15] It binds to the channels and prevents their inactivation, leading to a prolonged influx of sodium ions.[15][16] This disrupts normal synaptic transmission and causes prolonged action potentials, which manifests as intense pain and paralysis in organisms stung by the bullet ant.[14][15][17]

Visual Guides and Workflows

This compound Signaling Pathway

This compound Mechanism of Action cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Prolonged Na+ Influx VGSC->Na_Influx PoTx This compound (PoTx) PoTx->VGSC Binds & Prevents Inactivation Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization AP Action Potential Prolongation Depolarization->AP Result Synaptic Block / Repetitive Firing (Pain, Paralysis) AP->Result

Caption: this compound binds to and prevents the inactivation of voltage-gated sodium channels.

Decision-Making Workflow for TFA Removal

Decision Workflow for Handling TFA in Peptide Samples start Start: Synthetic this compound (TFA Salt) assay_type What is the assay type? start->assay_type is_sensitive Is the assay sensitive to pH or counterions? assay_type->is_sensitive Biochemical/ Enzymatic exchange Perform Counterion Exchange (e.g., HCl) assay_type->exchange Cell-Based or In Vivo is_sensitive->exchange Yes proceed Proceed with Biological Assay is_sensitive->proceed No validate Optional but Recommended: Quantify Residual TFA (<1%) exchange->validate validate->proceed

Caption: A logical guide to determine if TFA removal is necessary for your experiment.

Troubleshooting Guide

ProblemPossible CauseSolution
1. Unexpected cytotoxicity or low cell viability, even in this compound-treated wells. Residual TFA in your peptide sample is likely causing cell death, masking the true effect of the this compound.[1][6]Perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate. For most cell-based applications, a residual TFA level of less than 1% is recommended.[1] Run a TFA-only control to determine the toxicity threshold in your specific cell line.[6]
2. Inconsistent or unexpected biological activity of this compound. TFA counterions may be altering the peptide's secondary structure, solubility, or aggregation state, thus affecting its interaction with the sodium channel target.[1][4][8]Exchange the TFA counterion and re-test. Ensure the peptide is fully dissolved in a suitable buffer before adding it to the assay. Consider verifying the peptide's structural integrity post-exchange if possible.
3. This compound peptide has poor solubility in the aqueous assay buffer. While TFA salts often enhance solubility in aqueous solutions, the overall properties of the peptide-TFA complex can sometimes hinder dissolution in specific buffers.[1][14]1. Counterion Exchange: Exchanging TFA for chloride or acetate may improve solubility in your buffer.[1] 2. Test Different Buffers: Peptide solubility is highly dependent on pH. Experiment with buffers at different pH values. 3. Use a Co-solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO first, then add it slowly to your aqueous buffer while vortexing.[1]
4. I performed a TFA/HCl exchange, but my results are still inconsistent. The counterion exchange may have been incomplete. The efficiency depends on the number of lyophilization cycles and the HCl concentration used.[1][9]1. Increase Lyophilization Cycles: Repeating the dissolution in HCl and lyophilization process 2-3 times is often necessary for complete removal.[1][4] 2. Optimize HCl Concentration: Use a final HCl concentration between 2 mM and 10 mM. Studies show 10 mM is often optimal for efficient exchange without modifying the peptide.[1][9] 3. Analytical Quantification: To confirm complete removal, use an analytical method like Ion Chromatography or 19F-NMR to quantify the residual TFA.[1][9][12]

Quantitative Data Summary

Table 1: Reported Cytotoxic Concentrations of Residual TFA in Various Cell Lines Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA. Actual IC50 values should be determined experimentally for the specific cell line and conditions used.[6]

Cell LineObserved EffectEffective TFA ConcentrationReference
HUVECInhibition of proliferation~0.1 mM[6]
Fetal Rat OsteoblastsReduced cell numbersAs low as 10 nM[6]
PC-12Dose-dependent cell death1-5 mM[6]
JurkatSignificant toxicity~5 mM[6]
Multiple (e.g., HeLa, HEK293)General cytotoxic effects>100 µM[6]

Table 2: Comparison of Common TFA Removal Methods

MethodAdvantagesDisadvantages
TFA/HCl Exchange via Lyophilization Widely used, relatively simple, effective for complete removal.[4][9]Requires multiple cycles (time-consuming), access to a lyophilizer, potential for peptide loss with each step.
Ion-Exchange Chromatography Can be highly efficient, allows exchange to various counterions (e.g., acetate).[10][11]Requires chromatography equipment, potential for lower peptide recovery, more complex protocol.
RP-HPLC with Alternative Acid Combines re-purification with counterion exchange in one step.[3]Requires an HPLC system, potential for peak broadening with acids like formic or acetic acid compared to TFA.

Table 3: Recommended Peptide Purity Levels for this compound Applications [10]

Purity LevelRecommended Applications
>80% Non-quantitative screening, ligand for affinity purification.
>90% In vivo studies, quantitative bioassays, monoclonal antibody production.
>95% ELISA, RIA, enzyme substrate studies where precise concentration is key.
>98% NMR, X-ray crystallography, chromatography standards.

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This is the most common method for replacing TFA with chloride counterions.[1][4]

Materials:

  • This compound-TFA salt

  • High-purity water (Milli-Q or equivalent)

  • 100 mM HCl stock solution

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve the this compound-TFA salt in high-purity water to a concentration of approximately 1 mg/mL. A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[4]

  • Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration of 10 mM is often optimal.[4][9]

  • Allow the solution to stand at room temperature for at least one minute.[4]

  • Freeze the solution. For best results, flash-freeze in liquid nitrogen. Alternatively, use a -80°C or -20°C freezer.[4]

  • Lyophilize the frozen sample overnight until all liquid has been removed.

  • To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution.[4]

  • Repeat the freeze-drying process (Steps 4-5). This cycle should be repeated a total of 2 to 3 times.[1][4]

  • After the final lyophilization, the resulting this compound-HCl salt is ready to be dissolved in your desired assay buffer.

Experimental Workflow for TFA/HCl Exchange

Workflow for TFA/HCl Exchange via Lyophilization start Start: Peptide-TFA dissolve 1. Dissolve Peptide in Water (1 mg/mL) start->dissolve add_hcl 2. Add HCl to a final concentration of 10 mM dissolve->add_hcl stand 3. Let stand for 1 min at room temperature add_hcl->stand freeze 4. Freeze Sample (Liquid N2 or -80°C) stand->freeze lyo 5. Lyophilize Overnight freeze->lyo check Cycles < 3? lyo->check check->dissolve Yes, Repeat end Finish: Peptide-HCl check->end No

Caption: Step-by-step process for performing a TFA/HCl counterion exchange.

Protocol 2: Quantification of Residual TFA (General Principles)

Quantifying residual TFA is crucial for validating its removal. Ion Chromatography (IC) is a highly sensitive method for this purpose.[12][13]

Principle: Ion Chromatography separates ions based on their affinity to an ion-exchange resin. A sample of the peptide solution is injected onto a high-capacity anion-exchange column. A potassium hydroxide (KOH) eluent gradient is used to separate the trace trifluoroacetate from an excess of other anions like chloride or phosphate without extensive sample preparation.[12] The separated TFA is then detected by suppressed conductivity. The concentration is determined by comparing the peak area to a standard curve generated with known TFA concentrations.[13] Method detection limits for TFA using this technique can be less than 90 ng/mL.[12][13]

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Recombinant Poneratoxin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of chemically synthesized and recombinantly produced poneratoxin, a neurotoxic peptide from the venom of the bullet ant, Paraponera clavata. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific applications, from fundamental research to the development of novel insecticides.

Executive Summary

This compound is a potent neurotoxin that modulates the function of voltage-gated sodium channels, leading to paralysis in insects.[1] Both synthetic and recombinant forms of this peptide are available for research purposes. A key study directly comparing the two reveals that while both are biologically active, the recombinant form exhibits a faster paralytic action on insect larvae.[2] This difference is attributed to an N-terminal extension present in the recombinant protein, which may enhance its stability and interaction with cell membranes.[2]

Data Presentation: Synthetic vs. Recombinant this compound Bioactivity

The following table summarizes the key comparative data on the bioactivity of synthetic and recombinant this compound based on available experimental evidence.

ParameterSynthetic this compoundRecombinant this compoundReference
Production Method Chemical peptide synthesisExpressed in insect cells (e.g., Spodoptera frugiperda Sf21 cells) using a baculovirus vector[2]
Structure 25-residue peptide25-residue peptide with an N-terminal 21-residue extension[2]
Paralytic Activity in Spodoptera frugiperda Larvae Induces paralysisInduces paralysis at a faster rate than the synthetic form[2]
Effect on Survival Time of S. frugiperda Larvae Not reported to have a direct lethal effect in the comparative studyRecombinant toxin-producing baculovirus reduced the average survival time by 25 hours compared to unmodified virus[2]
Solubility Soluble below pH 4.5Soluble below pH 4.5[2]

Experimental Protocols

Recombinant this compound Expression and Purification

Objective: To produce recombinant this compound for bioactivity assays.

Methodology:

  • Vector Construction: The gene encoding this compound is cloned into a baculovirus transfer vector.[2]

  • Cell Culture and Transfection: Spodoptera frugiperda (Sf21) insect cells are cultured in an appropriate medium (e.g., TC 100 medium supplemented with 5% fetal bovine serum). The cells are then co-transfected with the baculovirus transfer vector containing the this compound gene and linearized baculovirus DNA to generate recombinant baculoviruses.[3]

  • Protein Expression: Sf21 cells are infected with the recombinant baculovirus at a specific multiplicity of infection (MOI). The cells are harvested at various time points post-infection to determine the optimal time for protein expression.[3]

  • Purification:

    • Infected cells are collected and lysed.[2]

    • The cell lysate is subjected to purification steps, which may include techniques like reverse-phase high-performance liquid chromatography (HPLC) to isolate the recombinant this compound.[2]

    • The purity and identity of the recombinant protein are confirmed by methods such as SDS-PAGE and mass spectrometry.[2]

Insect Paralysis Assay

Objective: To assess and compare the in vivo paralytic activity of synthetic and recombinant this compound.

Methodology:

  • Test Subjects: Fourth instar larvae of Spodoptera frugiperda are used for the assay.[4]

  • Toxin Preparation: Both synthetic and purified recombinant this compound are dissolved in an appropriate injection buffer.

  • Injection: A specific dose of each toxin is injected into the larvae. The exact dosage and injection volume need to be optimized for the specific insect species and larval stage.

  • Observation: The larvae are monitored for the onset and progression of paralysis. The time taken for complete paralysis to occur is recorded.[2]

  • Data Analysis: The time to paralysis for the synthetic and recombinant toxins are compared to determine their relative potency.

Signaling Pathway and Experimental Workflow

This compound's Mode of Action on Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) on neuronal membranes. The toxin binds to the channel and prevents its inactivation, leading to a persistent influx of sodium ions.[1] This sustained depolarization results in repetitive firing of action potentials, ultimately causing paralysis.[1]

Poneratoxin_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to and prevents inactivation Na_Influx Sustained Na+ Influx VGSC->Na_Influx Channel remains open Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Action_Potential Repetitive Action Potentials Depolarization->Action_Potential Paralysis Paralysis Action_Potential->Paralysis

Caption: this compound signaling pathway leading to paralysis.

Experimental Workflow for Comparing this compound Bioactivity

The following diagram illustrates the typical experimental workflow for comparing the bioactivity of synthetic and recombinant this compound.

Experimental_Workflow cluster_synthesis Synthetic this compound cluster_recombinant Recombinant this compound Synth_Peptide Chemical Synthesis Purify_Synth Purification (HPLC) Synth_Peptide->Purify_Synth Bioassay Comparative Bioactivity Assays (e.g., Insect Paralysis Assay) Purify_Synth->Bioassay Gene_Cloning Gene Cloning Expression Baculovirus Expression in Insect Cells Gene_Cloning->Expression Purify_Recomb Purification (HPLC) Expression->Purify_Recomb Purify_Recomb->Bioassay Data_Analysis Data Analysis and Comparison Bioassay->Data_Analysis

Caption: Workflow for comparing synthetic and recombinant this compound.

References

A Comparative Analysis of Poneratoxin and Tetrodotoxin on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two potent neurotoxins, poneratoxin (PoTX) and tetrodotoxin (TTX), on neuronal firing. By examining their distinct mechanisms of action on voltage-gated sodium channels (VGSCs), this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these toxins as tools for studying neuronal excitability and as potential leads for novel therapeutics.

At a Glance: this compound vs. Tetrodotoxin

FeatureThis compound (PoTX)Tetrodotoxin (TTX)
Primary Effect Causes neuronal hyperexcitability, leading to prolonged action potentials and repetitive firing.[1][2][3][4]Blocks neuronal firing, leading to the inhibition of action potential generation and propagation.[5]
Mechanism of Action Acts as a gating modifier; prevents the inactivation of voltage-gated sodium channels.[1][4]Acts as a pore blocker; physically occludes the voltage-gated sodium channel pore, preventing Na+ influx.
Binding Site on VGSC Believed to be receptor site 3, associated with the channel's inactivation gate.[4]Binds to neurotoxin receptor site 1 at the extracellular opening of the channel pore.
Chemical Nature Peptide neurotoxin.[4]Non-peptide, small organic molecule.
Resultant Physiological Effect Intense and prolonged pain, paralysis.[4]Numbness, paralysis, and respiratory failure at toxic doses.[5]

Quantitative Analysis of Toxin Effects

The following tables summarize quantitative data on the effects of this compound and tetrodotoxin on voltage-gated sodium channels and neuronal activity. It is important to note that these data are compiled from separate studies employing different experimental preparations and conditions.

Table 1: this compound Effects on Voltage-Gated Sodium Channels
ParameterValueCell Type/NaV IsoformReference
EC₅₀ (Agonistic Activity) 0.41 µMNaV1.2
1.04 µMNaV1.3
0.097 µMNaV1.6
2.3 µMNaV1.7
Effect on Na+ Current Induces a slow Na+ current that activates at ~ -85 mV.[1]Frog Skeletal Muscle[1]
Voltage dependence of slow Na+ conductance is shifted by -40 mV.[1]Frog Skeletal Muscle[1]
Decreases peak Na+ current.[1]Frog Skeletal Muscle[1]
Effect on Action Potential Prolongs action potential duration.[1][2][3]Cockroach axons, frog and rat skeletal muscle fibers.[2][3][1][2][3]
Induces slow, repetitive firing at negative potentials.[1][2][3]Frog Skeletal Muscle[1][2][3]
Table 2: Tetrodotoxin Effects on Voltage-Gated Sodium Channels and Neuronal Activity
ParameterValueCell Type/NaV IsoformReference
IC₅₀ (Inhibition of Neuronal Activity) 7 nMPrimary rat cortical cultures[6][7]
10 nMHuman iPSC-derived neurons[6][7]
IC₅₀ (NaV Channel Blockade) 18.6 nMHuman NaV1.7
22.3 nMHuman NaV1.7
17.1 nMRat NaV1.4
≥ 1 µMTTX-resistant isoforms (e.g., NaV1.5, NaV1.8, NaV1.9)
Effect on Action Potential Shortens action potential duration in Purkinje fibers.[8][9]Canine Purkinje fibers[8][9]
Reduces the amplitude of the action potential upstroke.[9]Canine Purkinje fibers[9]
Inhibits action potential firing.[5][10]Menthol-sensitive sensory neurons[10]

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and tetrodotoxin on neuronal firing stem from their different interactions with voltage-gated sodium channels, a key component in the generation of action potentials.

This compound: A Gating Modifier

This compound modifies the gating properties of VGSCs. By binding to a site thought to be associated with the inactivation gate (receptor site 3), it prevents the channel from inactivating in a timely manner.[4] This leads to a persistent influx of sodium ions, which prolongs the depolarization phase of the action potential and can cause the neuron to fire repetitively. This sustained activity is the basis for the intense pain associated with the sting of the bullet ant.

Poneratoxin_Mechanism PoTX This compound (PoTX) VGSC Voltage-Gated Sodium Channel (VGSC) PoTX->VGSC Binds to Receptor Site 3 InactivationGate Inactivation Gate PoTX->InactivationGate Prevents Closure Na_Influx Sustained Na+ Influx VGSC->Na_Influx Allows AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation Repetitive_Firing Repetitive Firing AP_Prolongation->Repetitive_Firing Hyperexcitability Neuronal Hyperexcitability Repetitive_Firing->Hyperexcitability

This compound's mechanism of action on VGSCs.
Tetrodotoxin: A Pore Blocker

In contrast, tetrodotoxin acts as a physical blocker of the VGSC pore. It binds with high affinity to a site at the extracellular opening of the channel (receptor site 1). This binding event physically obstructs the passage of sodium ions, effectively preventing the depolarization necessary for an action potential to be generated and propagated. This leads to a cessation of neuronal signaling, resulting in paralysis.

Tetrodotoxin_Mechanism TTX Tetrodotoxin (TTX) VGSC Voltage-Gated Sodium Channel (VGSC) TTX->VGSC Binds to Receptor Site 1 Pore Channel Pore TTX->Pore Physically Blocks Na_Influx Blocked Na+ Influx VGSC->Na_Influx Prevents AP_Inhibition Inhibition of Action Potential Na_Influx->AP_Inhibition Signal_Cessation Cessation of Neuronal Signaling AP_Inhibition->Signal_Cessation Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_protocols Experimental Protocols cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture Plating Plating on Coverslips Cell_Culture->Plating Patch_Clamp Whole-Cell Patch-Clamp Setup Plating->Patch_Clamp Voltage_Clamp Voltage-Clamp (Na+ Current Analysis) Patch_Clamp->Voltage_Clamp Current_Clamp Current-Clamp (Action Potential Analysis) Patch_Clamp->Current_Clamp Toxin_Prep Toxin Solution Preparation Toxin_Prep->Patch_Clamp Data_Acquisition Data Acquisition & Comparison (Control vs. Toxin) Voltage_Clamp->Data_Acquisition Current_Clamp->Data_Acquisition Analysis Quantitative Analysis (IC50/EC50, V1/2 shifts, AP parameters) Data_Acquisition->Analysis

References

A Comparative Analysis of Poneratoxin and Other Ant Venom Neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of poneratoxin, a potent neurotoxin from the bullet ant (Paraponera clavata), and other selected ant venom neurotoxins. The focus is on their mechanisms of action, particularly on voltage-gated sodium channels (Nav), and their insecticidal properties. This document summarizes quantitative data, details experimental protocols, and provides visualizations to aid in research and drug development endeavors.

Overview of this compound and Selected Ant Neurotoxins

Ant venoms are complex cocktails of bioactive molecules, with neurotoxic peptides being key components for predation and defense. This compound (PoTx) is one of the most well-characterized ant venom neurotoxins, known for inducing intense pain in vertebrates and paralysis in insects. Its primary mode of action is the modulation of voltage-gated sodium channels, preventing their inactivation and leading to prolonged action potentials.[1][2]

This guide compares this compound with other ant venom neurotoxins, including dinoponeratoxins from the giant ant Dinoponera quadriceps and insecticidal peptides from the red ant Manica rubida. While direct comparative studies under identical conditions are limited, this guide consolidates available data to provide a valuable resource for the scientific community.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and other ant venom neurotoxins. It is important to note that the data have been compiled from different studies, and experimental conditions may vary.

Table 1: Comparative Activity of this compound and its Analogs on Voltage-Gated Sodium Channel Nav1.7
ToxinSource OrganismTarget ChannelPotency/EffectReference
This compound (PoTx)Paraponera clavataHuman Nav1.7EC50 = 2.3 µM[3]
Glycyl-PoneratoxinParaponera clavataHuman Nav1.7Same potency and efficacy as PoTx[1]
This compound (A23E analog)Paraponera clavataHuman Nav1.78-fold reduction in potency compared to PoTx[1]
This compound (D22N; A23V analog)Paraponera clavataHuman Nav1.7~5-fold increase in potency compared to PoTx[1]
Table 2: Comparative Insecticidal Activity of Ant Venom Neurotoxins
ToxinSource OrganismTarget InsectActivity MetricValueReference
This compoundParaponera clavataSpodoptera frugiperda larvaeParalyzing Dose10 ng[2]
U10-MYRTX-Mri1a, -Mri1b, -Mri1cManica rubidaBlowflies (Lucilia caesar)Irreversible Paralysis Dose30–125 nmol/g[4]
U13-MYRTX-Mri1aManica rubidaBlowflies (Lucilia caesar)Reversible Paralysis Dose (at 24h)150 nmol/g[4]
U20-MYRTX-Mri1aManica rubidaBlowflies (Lucilia caesar)Irreversible Paralysis Dose30–125 nmol/g[4]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Voltage-Gated Sodium Channels

This compound targets voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells. By binding to the channel, this compound prevents its inactivation, leading to a persistent influx of sodium ions. This sustained depolarization results in prolonged action potentials and repetitive firing of neurons, causing the observed physiological effects of pain and paralysis.[1][2]

Poneratoxin_Mechanism cluster_membrane Cell Membrane Nav_Channel_Resting Nav Channel (Resting State) Nav_Channel_Open Nav Channel (Open State) Nav_Channel_Resting->Nav_Channel_Open Opens Nav_Channel_Inactive Nav Channel (Inactive State) Nav_Channel_Open->Nav_Channel_Inactive Inactivates (Normal) PoTx_Bound_Channel PoTx-Bound Nav Channel (Persistent Open State) Nav_Channel_Open->PoTx_Bound_Channel Forms Na_Influx Na+ Influx Nav_Channel_Open->Na_Influx Allows PoTx_Bound_Channel->Na_Influx Sustains Depolarization Depolarization Depolarization->Nav_Channel_Resting Activates This compound This compound This compound->Nav_Channel_Open Binds to Prolonged_AP Prolonged Action Potential & Repetitive Firing Na_Influx->Prolonged_AP Causes Venom_Analysis_Workflow cluster_assays Functional Characterization Venom_Collection Venom Collection (e.g., Gland Dissection) Crude_Venom_Prep Crude Venom Preparation (Lyophilization) Venom_Collection->Crude_Venom_Prep HPLC Reversed-Phase HPLC (Fractionation) Crude_Venom_Prep->HPLC Mass_Spec Mass Spectrometry (Mass Determination) HPLC->Mass_Spec Fractions Functional_Assay Functional Assays HPLC->Functional_Assay Fractions Sequencing Peptide Sequencing (Edman Degradation/MS-MS) Mass_Spec->Sequencing Synthesis Peptide Synthesis (Solid-Phase) Sequencing->Synthesis Synthesis->Functional_Assay Synthetic Toxin Electrophysiology Electrophysiology (e.g., Voltage Clamp on Nav Channels) Functional_Assay->Electrophysiology Insect_Toxicity Insect Toxicity Assay (e.g., Paralysis Assay) Functional_Assay->Insect_Toxicity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of antibodies raised against poneratoxin (PoTx), a neurotoxic peptide from the venom of the bullet ant, Paraponera clavata, with its known naturally occurring analogs. Due to a lack of publicly available quantitative cross-reactivity data, this guide presents a framework for such a comparison, including detailed experimental protocols and the structural relationships between the peptides.

Introduction to this compound and its Analogs

This compound is a 25-amino acid peptide that acts as a potent modulator of voltage-gated sodium channels (VGSCs), causing prolonged action potentials and intense pain.[1] Its primary sequence is FLPLLILGSLLMTPPVIQAIHDAQR-NH₂. Recent research has identified several natural analogs of PoTx, which differ by post-translational modifications or amino acid substitutions. These variations can influence the peptide's biological activity. The known analogs include:

  • Glycyl-Poneratoxin (glycyl-PoTx): A pro-peptide form of PoTx that lacks the C-terminal amidation and has an additional glycine residue.

  • A23E this compound: An analog with a substitution of Alanine at position 23 with Glutamic acid.

  • D22N; A23V this compound: An analog with two substitutions: Aspartic acid at position 22 with Asparagine, and Alanine at position 23 with Valine.

Understanding the cross-reactivity of anti-poneratoxin antibodies with these analogs is crucial for the development of specific diagnostic assays and potential therapeutic neutralizing agents.

Peptide Comparison

The following table summarizes the structural differences between this compound and its known analogs. While quantitative cross-reactivity data from immunoassays is not currently available in the literature, the "Relative Affinity" column is included to illustrate how such data would be presented.

Peptide NameSequenceModification from this compoundPredicted Impact on Cross-Reactivity
This compound (PoTx) FLPLLILGSLLMTPPVIQAIHDAQR-NH₂None (Reference)High
Glycyl-Poneratoxin FLPLLILGSLLMTPPVIQAIHDAQR-GlyC-terminal Glycine, no amidationPotentially reduced due to altered C-terminus
A23E this compound FLPLLILGSLLMTPPVIQAIHDAE R-NH₂A23E substitutionLikely reduced due to change in a key epitope region
D22N; A23V this compound FLPLLILGSLLMTPPVIQAIHNV R-NH₂D22N and A23V substitutionsSignificantly reduced due to multiple changes in the C-terminal region

This compound Signaling Pathway

This compound exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) on neuronal and muscle cell membranes. By binding to these channels, PoTx prevents their inactivation, leading to a persistent influx of sodium ions. This disrupts the normal repolarization of the cell membrane, causing prolonged action potentials and excessive nerve firing, which manifests as pain and paralysis.

Poneratoxin_Signaling_Pathway cluster_membrane Cell Membrane VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation PoTx_bound PoTx-VGSC Complex VGSC_open->PoTx_bound VGSC_inactivated->VGSC_closed Repolarization PoTx This compound PoTx->VGSC_open Binds to open channel Na_influx Sustained Na+ Influx PoTx_bound->Na_influx Prevents Inactivation Prolonged_AP Prolonged Action Potential Na_influx->Prolonged_AP Neurotoxicity Pain & Paralysis Prolonged_AP->Neurotoxicity

Caption: this compound's mechanism of action on voltage-gated sodium channels.

Experimental Protocols

The following are detailed protocols for standard immunoassays that can be used to determine the cross-reactivity of anti-poneratoxin antibodies with related peptides.

Generation of Polyclonal Anti-Poneratoxin Antibodies

This protocol is based on the methodology described by Szolajska et al. (2004).

Antigen Preparation:

  • Synthesize this compound with a C-terminal cysteine for conjugation.

  • Conjugate the synthesized this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a bifunctional crosslinker like maleimidocaproyl-N-hydroxysuccinimide (MCS).

  • Purify the conjugate by dialysis against phosphate-buffered saline (PBS).

Immunization Protocol:

  • Emulsify the PoTx-KLH conjugate with an equal volume of Freund's complete adjuvant for the initial injection. For subsequent boosts, use Freund's incomplete adjuvant.

  • Immunize rabbits with an initial subcutaneous injection of the emulsion containing 100-200 µg of the conjugate.

  • Administer booster injections every 3-4 weeks with 50-100 µg of the conjugate in Freund's incomplete adjuvant.

  • Collect blood samples 10-14 days after each booster injection to titer the antibody response using an indirect ELISA.

  • Once a high titer is achieved, collect a larger volume of blood and isolate the serum. The polyclonal antibodies can be further purified using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

Materials:

  • 96-well microtiter plates

  • This compound (for coating)

  • This compound analogs (competitors)

  • Polyclonal anti-poneratoxin serum

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Dilution buffer (e.g., 1% BSA in wash buffer)

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of 1-5 µg/mL this compound in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound analogs and the reference this compound in dilution buffer.

  • In a separate plate or tubes, pre-incubate the diluted anti-poneratoxin serum (at a concentration that gives ~80% of the maximum signal in a direct ELISA) with an equal volume of the serially diluted peptides for 1 hour at room temperature.

  • Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance against the log of the peptide concentration and determine the IC50 value (the concentration of peptide that causes 50% inhibition of antibody binding) for each peptide.

  • Calculate the percent cross-reactivity using the formula: (% Cross-reactivity = (IC50 of this compound / IC50 of Analog) x 100).

Competitive_ELISA_Workflow start Start coat Coat plate with This compound start->coat wash1 Wash coat->wash1 block Block with BSA or non-fat milk wash1->block wash2 Wash block->wash2 prepare_peptides Prepare serial dilutions of This compound and analogs wash2->prepare_peptides pre_incubate Pre-incubate diluted anti-PoTx serum with peptides prepare_peptides->pre_incubate add_mixture Add antibody-peptide mixture to plate pre_incubate->add_mixture wash3 Wash add_mixture->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Calculate IC50 and % Cross-reactivity read_plate->analyze end_process End analyze->end_process

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Western Blotting for Specificity Analysis

Procedure:

  • Separate this compound and its analogs (1-5 µg each) on a Tricine-SDS-PAGE gel.

  • Transfer the separated peptides to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-poneratoxin antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands can be quantified to provide a semi-quantitative measure of cross-reactivity.

Structural Relationship of this compound and its Analogs

The known analogs of this compound have modifications primarily at the C-terminus, a region that is likely to be a key component of the epitope recognized by polyclonal antibodies.

Poneratoxin_Analogs cluster_analogs This compound Analogs PoTx This compound (FL...AQR-NH2) Glycyl_PoTx Glycyl-PoTx (FL...AQR-Gly) PoTx->Glycyl_PoTx C-terminal modification A23E_PoTx A23E PoTx (FL...AER-NH2) PoTx->A23E_PoTx Single substitution (A23E) D22N_A23V_PoTx D22N; A23V PoTx (FL...NVR-NH2) PoTx->D22N_A23V_PoTx Double substitution (D22N, A23V)

Caption: Structural relationship of this compound and its known analogs.

Conclusion

While polyclonal antibodies have been successfully raised against this compound and have been shown to be effective in detecting the native peptide, a comprehensive, quantitative analysis of their cross-reactivity with known analogs is yet to be published. The experimental protocols provided in this guide offer a robust framework for researchers to perform such comparative studies. This information is essential for the validation of immunoassays and for the development of targeted therapeutics related to this compound and its variants. Researchers are encouraged to perform these validation experiments to ensure the specificity and reliability of their results.

References

Poneratoxin Derivatives: A New Frontier in Insecticidal Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the insecticidal efficacy of poneratoxin derivatives against leading alternatives.

This compound (PoTX), a potent neurotoxic peptide isolated from the venom of the bullet ant (Paraponera clavata), and its derivatives are emerging as promising candidates for novel bio-insecticides. Their unique mode of action, targeting the voltage-gated sodium channels of insects, offers a potential solution to the growing challenge of insecticide resistance. This guide provides a comprehensive comparison of the insecticidal efficacy of this compound derivatives with conventional insecticides, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Spodoptera frugiperda (Fall Armyworm)

The fall armyworm (Spodoptera frugiperda) is a major agricultural pest known for its rapid development of resistance to conventional insecticides. The following tables summarize the toxicity of this compound and a range of commercially available insecticides against this pest.

Table 1: Toxicity of this compound Against S. frugiperda Larvae

ToxinMethod of DeliveryMetricValueInsect StageReference
This compoundInjection (genetically engineered virus)LT₅₀131 hoursLarvae[1]
This compoundInjectionParalytic Dose10 ngLarvae[1]

Note: LT₅₀ (Lethal Time 50) is the time required to kill 50% of the test population.

Table 2: Comparative LC₅₀ Values of Conventional Insecticides Against S. frugiperda Larvae

Insecticide ClassActive IngredientLC₅₀ (µg/mL)Insect StageReference
OxadiazineIndoxacarb15.264th Instar[2]
DiamideChlorantraniliprole + Abamectin32.454th Instar[2]
CarbamateMethomyl287.344th Instar[2]
AvermectinEmamectin benzoate0.089 (ppm)2nd Instar[3]
AvermectinEmamectin benzoate0.464 (ppm)4th Instar[3]
OrganophosphateProfenofos231.54 (mg a.i./L)2nd Instar[4]
IGRLufenuron9.51 (mg a.i./L)2nd Instar[4]

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a substance required to kill 50% of the test population. Lower values indicate higher toxicity. Please note that the units (µg/mL, ppm, mg a.i./L) and experimental conditions may vary between studies, making direct comparisons complex.

Mechanism of Action: Disrupting the Insect Nervous System

This compound and its derivatives exert their insecticidal effect by targeting and modulating the function of voltage-gated sodium channels (VGSCs) in the insect's nervous system.[1][5][6] This leads to a cascade of events culminating in paralysis and death.

Poneratoxin_Signaling_Pathway cluster_neuron Insect Neuron PoTX This compound Derivative VGSC Voltage-Gated Sodium Channel (VGSC) PoTX->VGSC Binds to and prevents inactivation Depolarization Prolonged Depolarization VGSC->Depolarization Continuous Na+ influx Na_ion Na+ Ions Membrane Neuronal Membrane AP Repetitive Action Potentials Depolarization->AP Leads to Paralysis Paralysis & Death AP->Paralysis Results in

This compound's effect on insect neuron signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's insecticidal efficacy.

Insect Rearing (Spodoptera frugiperda)

A standardized rearing protocol is crucial for consistent and reproducible bioassay results.

Insect_Rearing_Workflow start Egg Masses incubation Incubate at 27±1°C, 60±5% RH, 12h photophase start->incubation hatching Neonate Larvae Hatch incubation->hatching feeding Feed on fresh maize or castor bean leaves hatching->feeding individual_rearing Rear individually to prevent cannibalism feeding->individual_rearing pupation Pupation individual_rearing->pupation emergence Adult Moth Emergence pupation->emergence mating Provide 10% honey solution and allow mating emergence->mating oviposition Collect egg masses for next generation mating->oviposition end Continuous Colony oviposition->end

Workflow for rearing Spodoptera frugiperda.
Insecticidal Bioassays

1. Leaf-Dip Bioassay (for LC₅₀ determination):

  • Preparation of Insecticide Solutions: A series of concentrations of the test insecticide are prepared in an appropriate solvent (e.g., water with a surfactant).

  • Leaf Treatment: Fresh, excised host plant leaves (e.g., maize) are dipped into each insecticide concentration for a set duration (e.g., 5-10 seconds). Control leaves are dipped in the solvent only.

  • Drying: The treated leaves are allowed to air-dry completely.

  • Insect Exposure: Third or fourth instar larvae of S. frugiperda are placed in a container (e.g., petri dish) with a treated leaf.

  • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC₅₀ values and their 95% confidence limits.[2]

2. Injection Bioassay (for LD₅₀ determination):

  • Toxin Preparation: The peptide toxin is dissolved in an appropriate insect saline solution.

  • Insect Immobilization: Insects (e.g., adult blowflies or lepidopteran larvae) are briefly anesthetized (e.g., with CO₂ or by cooling).

  • Injection: A precise volume of the toxin solution is injected into a specific location of the insect's body (e.g., the thorax) using a micro-syringe. Control insects are injected with the saline solution only.

  • Observation: The number of paralyzed and dead insects is recorded at regular intervals.

  • Data Analysis: The data is used to calculate the LD₅₀ (the dose that is lethal to 50% of the tested insects).

Electrophysiological Analysis: Whole-Cell Voltage Clamp

This technique is used to study the effect of this compound on the ion channels of isolated insect neurons.

  • Neuron Isolation: Neurons are enzymatically and mechanically isolated from the insect's central nervous system (e.g., dorsal unpaired median (DUM) neurons from cockroaches).

  • Patch-Clamp Setup: A glass micropipette with a very fine tip is used to form a high-resistance "giga-seal" with the membrane of a single neuron.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamping: The membrane potential of the neuron is held at a constant level by the patch-clamp amplifier.

  • Toxin Application: this compound is applied to the neuron via the bath solution.

  • Data Recording: The currents flowing across the neuronal membrane in response to voltage steps are recorded before and after the application of the toxin. This allows for the characterization of the toxin's effect on the kinetics and voltage-dependence of the sodium channels.[7][8]

The Future of this compound Derivatives in Pest Management

This compound and its synthetically modified derivatives represent a significant step forward in the development of bio-insecticides. Their high potency and specific mode of action make them valuable tools in integrated pest management (IPM) strategies, particularly for controlling insect populations that have developed resistance to conventional chemical insecticides. Further research into optimizing the stability and delivery methods of these peptides will be crucial for their successful commercialization and adoption in modern agriculture. The development of recombinant baculoviruses expressing this compound is a particularly promising avenue for targeted and environmentally sensitive pest control.[1][9]

References

A Comparative Analysis of Poneratoxin Analogs and Their Potency on the Nav1.7 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Poneratoxin (PoTx), a neurotoxic peptide from the venom of the bullet ant Paraponera clavata, has been identified as a potent modulator of Nav1.7. This guide provides a comparative analysis of naturally occurring this compound analogs, detailing their potency on the Nav1.7 channel, the experimental protocols used for their characterization, and the underlying signaling pathways.

Quantitative Comparison of this compound Analog Potency on Nav1.7

The potency of this compound and its analogs on the Nav1.7 channel has been primarily assessed using whole-cell voltage-clamp electrophysiology. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency. While the EC50 for the parent this compound has been experimentally determined, the potencies of its analogs are reported relative to PoTx. The following table summarizes the available quantitative data.

Toxin/AnalogAmino Acid SequenceModification from this compoundEC50 on Nav1.7 (µM)Potency Relative to this compoundReference
This compound (PoTx)FLPLLILGSLLMTPPLLQIVLNC NHR-2.3 ± 0.41x[1]
Glycyl-PoTxG-FLPLLILGSLLMTPPLLQIVLNC NHRN-terminal Glycine extension, lacks C-terminal amidation~2.3 (estimated)Same as PoTx[2]
A23E PoTxFLPLLILGSLLMTPPLLQIVLNE NHRAlanine at position 23 substituted with Glutamic Acid~18.4 (estimated)8-fold reduction[2]
D22N; A23V PoTxFLPLLILGSLLMTPPLLQIVLNV NHRAspartic acid at 22 to Asparagine & Alanine at 23 to Valine~0.46 (estimated)~5-fold increase[2]

Note: The EC50 values for the this compound analogs are estimated based on their reported potency relative to this compound.

Experimental Protocols

The characterization of this compound and its analogs' effects on Nav1.7 is predominantly carried out using the whole-cell patch-clamp technique on cells heterologously expressing the human Nav1.7 channel.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a specific compound.

1. Cell Culture and Transfection:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[3] ND7/23 cells, a neuroblastoma-DRG neuron hybrid, are also utilized as they provide a neuronal background.

  • Transfection: Cells are transiently or stably transfected with a plasmid containing the cDNA for the human Nav1.7 α-subunit (SCN9A). Co-transfection with β-subunits (e.g., β1 and β2) can be performed to better mimic the native channel complex.

2. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp rig equipped with an amplifier, a micromanipulator, and a data acquisition system is used.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Procedure:

    • A glass micropipette filled with the intracellular solution is brought into contact with a cell expressing Nav1.7.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

    • The cell is held at a holding potential of -120 mV.

    • Depolarizing voltage steps are applied to elicit Nav1.7 currents. A typical protocol involves a step to 0 mV for 20 ms.

    • This compound or its analogs are perfused into the bath solution at varying concentrations.

    • The effect of the toxin on the Nav1.7 current (e.g., inhibition of inactivation, shift in voltage-dependence) is recorded and analyzed to determine the EC50 value. This compound and its analogs typically induce a slowly activating and sustained current by blocking the inactivation of the Nav1.7 channel.[2]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_cell_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293/CHO Cell Culture transfection Transfection with hNav1.7 cDNA cell_culture->transfection patching Whole-Cell Patching transfection->patching recording Baseline Nav1.7 Current Recording patching->recording toxin_app Application of this compound Analog recording->toxin_app effect_rec Recording of Modified Current toxin_app->effect_rec dose_response Dose-Response Curve Generation effect_rec->dose_response ec50 EC50 Calculation dose_response->ec50

Experimental workflow for assessing Nav1.7 potency.

nav1_7_signaling_pathway cluster_membrane Nociceptive Neuron Membrane cluster_cellular_response Cellular Response cluster_toxin_effect This compound Effect stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization nav1_7 Nav1.7 Channel depolarization->nav1_7 Activation na_influx Na+ Influx nav1_7->na_influx inactivation_block Block of Inactivation nav1_7->inactivation_block action_potential Action Potential Generation na_influx->action_potential penk_mrna Upregulation of Penk mRNA na_influx->penk_mrna Downstream Effect signal_propagation Signal Propagation to CNS action_potential->signal_propagation potx This compound/Analog potx->nav1_7 Binds to sustained_current Sustained Na+ Current inactivation_block->sustained_current

Simplified Nav1.7 signaling pathway in nociception.

Conclusion

The study of this compound and its analogs provides valuable insights into the structure-activity relationship of Nav1.7 modulators. The D22N; A23V analog, with its significantly increased potency, represents a promising lead for the development of novel pain therapeutics. Conversely, the reduced potency of the A23E analog highlights the critical role of specific amino acid residues in the toxin's interaction with the channel. The detailed experimental protocols and understanding of the Nav1.7 signaling pathway outlined in this guide serve as a foundational resource for researchers in the field of pain drug discovery. Further investigation into the precise binding sites of these analogs and their in vivo efficacy will be crucial for translating these findings into clinical applications.

References

Mass Spectrometry vs. Edman Degradation for Poneratoxin Peptide Sequence Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a peptide's amino acid sequence is paramount for ensuring its identity, purity, and function. This is particularly critical for bioactive peptides like poneratoxin, a neurotoxic peptide from the venom of the bullet ant, Paraponera clavata. This guide provides an objective comparison of mass spectrometry and the classical Edman degradation method for the confirmation of the this compound peptide sequence, supported by experimental principles and data.

Initially, the sequence of this compound was determined using Edman degradation. However, a later reexamination of this compound from the venom of the bullet ant using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-TMS) revealed discrepancies in the original findings. This reinvestigation not only corrected the primary sequence but also identified previously unknown analogs of the toxin, highlighting the superior capabilities of mass spectrometry in peptide analysis.[1]

At a Glance: Comparing Sequencing Methodologies

FeatureMass Spectrometry (de novo sequencing)Edman Degradation
Principle Fragmentation of ionized peptides and deduction of sequence from fragment ion masses.Sequential chemical cleavage and identification of N-terminal amino acids.[2][3][4]
Throughput High-throughput, capable of analyzing complex mixtures.[5]Low-throughput, one sample at a time.
Sample Requirement Low (picomole to femtomole range).Relatively higher (10-100 picomoles).[2]
Sequence Length Effective for both short and long peptides, and can sequence entire proteins ("top-down").[6]Limited to ~30-60 residues due to incomplete reactions.[2]
N-terminal Modification Can sequence peptides with modified N-termini.Blocked by N-terminal modifications.[2]
Post-Translational Modifications (PTMs) Can identify and locate various PTMs.Generally not suitable for PTM analysis.
Mixture Analysis Can analyze complex peptide mixtures.[5]Requires a pure peptide sample.
Confirmation of this compound Sequence Corrected the original sequence and identified new analogs, including a glycyl pro-peptide and other substitutions.[1]Provided the initial, but incomplete and partially incorrect, sequence.[1]

Delving Deeper: Experimental Methodologies

Mass Spectrometry-Based de novo Sequencing of this compound

De novo peptide sequencing using tandem mass spectrometry (MS/MS) is a powerful method that does not require a reference sequence database.[7][8] This was the approach that enabled the precise characterization of this compound and its analogs.[1]

Experimental Protocol:

  • Sample Preparation: this compound is extracted from the venom of Paraponera clavata. The crude venom is then subjected to separation techniques like ultra-performance liquid chromatography (UPLC) to isolate the peptide of interest.[1]

  • Ionization: The purified peptide is ionized, typically using electrospray ionization (ESI), which generates charged peptide molecules in the gas phase.

  • MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide ions is measured in the first stage of the mass spectrometer (MS1), providing an accurate molecular weight.

  • Isolation and Fragmentation: A specific peptide ion (precursor ion) is selected and isolated. This ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. This process breaks the peptide bonds at predictable locations.[9]

  • MS2 Analysis: The m/z of the resulting fragment ions (product ions) is measured in the second stage of the mass spectrometer (MS2).

  • Sequence Deduction: The amino acid sequence is determined by analyzing the mass differences between the peaks in the MS2 spectrum. The mass differences correspond to the masses of individual amino acid residues. This allows for the reconstruction of the peptide sequence from scratch.[7][8]

.

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis venom P. clavata Venom uplc UPLC Separation venom->uplc peptide Isolated this compound uplc->peptide esi Electrospray Ionization (ESI) peptide->esi ms1 MS1: Intact Mass Measurement esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Measurement cid->ms2 sequencing De Novo Sequencing ms2->sequencing sequence Confirmed Peptide Sequence sequencing->sequence

Caption: Workflow for this compound Sequencing via Mass Spectrometry.

Edman Degradation Sequencing

Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[2][3]

Experimental Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC attaches to the N-terminal amino acid.[4]

  • Cleavage: The N-terminal amino acid derivative is selectively cleaved from the rest of the peptide using a strong acid, typically trifluoroacetic acid (TFA).[4]

  • Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified using chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.

  • Repetition: The cycle of coupling, cleavage, and identification is repeated for the next amino acid in the shortened peptide chain.[4]

.

experimental_workflow_edman cluster_cycle Edman Degradation Cycle peptide_input Purified this compound Peptide coupling 1. Coupling with PITC peptide_input->coupling cleavage 2. Cleavage with TFA coupling->cleavage conversion 3. Conversion to PTH-amino acid cleavage->conversion identification 4. HPLC Identification conversion->identification identification->coupling Repeat for next residue final_sequence Deduced Peptide Sequence identification->final_sequence

Caption: Workflow for Peptide Sequencing via Edman Degradation.

Conclusion: The Superiority of Mass Spectrometry for this compound Analysis

The reinvestigation of this compound clearly demonstrates the advantages of mass spectrometry over Edman degradation for peptide sequence confirmation.[1] Mass spectrometry offers higher accuracy, the ability to identify post-translational modifications and peptide analogs, and is suitable for analyzing complex mixtures with high sensitivity. While Edman degradation was a foundational technique in protein chemistry, its limitations in terms of sequence length, sample requirements, and inability to handle modified N-termini make it less suitable for the comprehensive analysis of complex venom peptides like this compound. For modern drug development and proteomic research, mass spectrometry stands as the definitive method for peptide sequence confirmation.

References

A Comparative Guide to the Mode of Action of Poneratoxin and α-Scorpion Toxins on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of poneratoxin, a potent neurotoxin from the bullet ant (Paraponera clavata), and alpha-scorpion toxins, a well-characterized family of toxins from scorpion venom. Both classes of toxins target voltage-gated sodium channels (VGSCs), crucial players in the generation and propagation of action potentials in excitable cells. Understanding their distinct and overlapping modes of action is critical for neuroscience research and the development of novel therapeutics targeting ion channels.

Overview of Toxin Activity

This compound and α-scorpion toxins are both potent modulators of VGSC function, primarily targeting the inactivation process. This inhibition of inactivation leads to a prolonged influx of sodium ions during an action potential, resulting in membrane depolarization, hyperexcitability, and, ultimately, paralysis and pain.[1][2] While their primary target is the same, the specifics of their interaction with the channel, their subtype selectivity, and the resulting electrophysiological signatures exhibit notable differences.

Comparative Analysis of Mode of Action

Both this compound and α-scorpion toxins exert their effects by physically interacting with the VGSC protein. Their primary mechanism involves the inhibition of fast inactivation, a critical process for the proper repolarization of the neuronal membrane.

This compound: This 25-amino acid peptide toxin induces a concentration-dependent prolongation of action potentials.[3] Electrophysiological studies have revealed that this compound decreases the peak sodium current while simultaneously inducing a slow, persistent sodium current that activates at very negative membrane potentials and inactivates extremely slowly.[4] This suggests that this compound binding modifies the gating kinetics of the channel, forcing it into a state of prolonged opening. While the exact binding site is not fully elucidated, it is hypothesized to be at or near neurotoxin receptor site 3, similar to α-scorpion toxins.[1]

α-Scorpion Toxins: This family of toxins, typically 60-70 amino acids in length, are well-established ligands of neurotoxin receptor site 3 on VGSCs.[2] This binding site is located on the extracellular loops of the channel, specifically involving the S3-S4 loop in domain IV and the S5-S6 linker in domain I. By binding to this site, α-scorpion toxins are thought to physically impede the conformational change of the domain IV voltage sensor (S4 segment) that is required for fast inactivation.[5] This "voltage-sensor trapping" model explains the characteristic slowing of inactivation and the prolongation of the sodium current observed in the presence of these toxins.[5] The binding of many α-scorpion toxins is also voltage-dependent, with depolarization favoring toxin dissociation.

dot

start Start cell_prep Cell Preparation (Culture & Transfection) start->cell_prep patch Whole-Cell Patch Clamp cell_prep->patch seal Giga-seal Formation patch->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline toxin_app Apply Toxin baseline->toxin_app record_effect Record Toxin Effect on Sodium Currents toxin_app->record_effect analysis Data Analysis (I-V, G-V, Dose-Response) record_effect->analysis end End analysis->end cluster_ToxinAction Toxin Action on VGSC cluster_CellularResponse Cellular Response Toxin This compound or α-Scorpion Toxin VGSC Voltage-Gated Sodium Channel (VGSC) Toxin->VGSC Binds to Channel Inactivation_Inhibition Inhibition of Fast Inactivation VGSC->Inactivation_Inhibition Na_Influx Prolonged Na+ Influx Inactivation_Inhibition->Na_Influx Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Action Potentials Depolarization->Repetitive_Firing Excitotoxicity Excitotoxicity & Paralysis Repetitive_Firing->Excitotoxicity

References

Poneratoxin: A Comparative Analysis of its Specificity for Insect versus Mammalian Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poneratoxin (PoTX), a potent neurotoxic peptide isolated from the venom of the bullet ant (Paraponera clavata), has garnered significant interest for its distinct effects on voltage-gated sodium channels (Nav). This guide provides a comparative assessment of the specificity of PoTX for insect versus mammalian sodium channels, supported by available experimental data and detailed methodologies. This information is critical for researchers exploring its potential as a bio-insecticide or as a pharmacological tool to probe the structure and function of sodium channels.

Quantitative Comparison of this compound Activity

This compound disrupts the normal function of voltage-gated sodium channels in both vertebrates and invertebrates by preventing their inactivation.[1] This leads to a prolongation of action potentials, causing paralysis in insects and intense pain in mammals.[1] While PoTX affects both insect and mammalian channels, the available quantitative data from electrophysiological studies reveals a differential potency, suggesting a degree of specificity.

The following table summarizes the effective concentrations and half-maximal effective concentrations (EC50) of this compound on various insect and mammalian sodium channel subtypes. It is important to note that the data for insect channels is presented as an effective concentration range due to the lack of specific EC50 values in the reviewed literature.

Target SystemSpecific Channel(s)EffectQuantitative DataReference
Insect Sodium channels in the central nervous system (e.g., cockroach giant axons)Blocks synaptic transmission, affects electrical activityActive at 10⁻⁸ M - 10⁻⁶ M[2]
Mammalian Human Nav1.2Agonist; slows inactivationEC50: 0.41 ± 0.033 µM[3]
Human Nav1.3Agonist; slows inactivationEC50: 1.04 ± 0.015 µM[3]
Human Nav1.6Agonist; reduces voltage threshold for activation and inhibits inactivationEC50: 0.097 ± 0.010 µM[3]
Human Nav1.7Agonist; reduces voltage threshold for activation and inhibits inactivationEC50: 2.3 ± 0.4 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's effects on sodium channels.

Electrophysiological Analysis of this compound on Mammalian Sodium Channels

This protocol is based on whole-cell voltage-clamp recordings from mammalian cells heterologously expressing specific sodium channel subtypes.

Objective: To determine the effect of this compound on the electrophysiological properties of specific mammalian voltage-gated sodium channel subtypes (e.g., Nav1.2, Nav1.3, Nav1.6, Nav1.7).

Materials:

  • Mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Nav channel subtype of interest.

  • Cell culture reagents.

  • This compound stock solution.

  • Patch-clamp rig including an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

  • Cell Preparation: Culture the mammalian cells expressing the target Nav channel to an appropriate confluency. On the day of recording, dissociate the cells and plate them onto glass coverslips.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Hold the cell membrane at a holding potential of -100 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 50 ms).

  • Data Acquisition: Record the resulting sodium currents using the data acquisition software.

  • This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak inward current and the sustained current to assess the effect of this compound on channel activation and inactivation. To determine the EC50, apply a range of this compound concentrations and fit the concentration-response data to a Hill equation.

Electrophysiological Analysis of this compound on Insect Axons

This protocol is a representative method for studying the effects of this compound on the electrical activity of insect neurons, specifically using the giant axon of the cockroach (Periplaneta americana).

Objective: To characterize the effects of this compound on action potentials and sodium currents in an insect central nervous system preparation.

Materials:

  • Adult cockroaches (Periplaneta americana).

  • Dissection tools.

  • Recording chamber.

  • Stimulating and recording electrodes.

  • Amplifier and data acquisition system.

  • Insect saline solution (in mM): 200 NaCl, 3.1 KCl, 5.0 CaCl₂, 4.0 MgCl₂, 10 HEPES (pH adjusted to 7.2).

  • This compound stock solution.

Procedure:

  • Preparation of Cockroach Giant Axon: Anesthetize a cockroach and dissect the abdominal nerve cord containing the giant axons. Isolate a single giant axon and place it in the recording chamber filled with insect saline.

  • Electrode Placement: Place stimulating electrodes at one end of the axon and recording electrodes at a distance along the axon.

  • Action Potential Recording: Stimulate the axon with brief electrical pulses to elicit action potentials. Record the action potentials using the recording electrodes.

  • This compound Application: After establishing a stable baseline of evoked action potentials, perfuse the recording chamber with insect saline containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M).

  • Data Acquisition and Analysis: Record the changes in the shape and duration of the action potentials in the presence of the toxin. Observe for any induction of repetitive firing.

  • (Optional) Voltage-Clamp Studies: For more detailed analysis of sodium currents, a two-electrode voltage clamp or a patch clamp of isolated neuronal somata can be employed, following similar principles as the mammalian cell protocol but using appropriate insect saline solutions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its electrophysiological characterization.

Poneratoxin_Mechanism cluster_channel Voltage-Gated Sodium Channel cluster_potx This compound Action Nav Resting State Na+ ions outside Nav_open Open State Na+ influx Nav->Nav_open Depolarization Nav_inactivated Inactivated State Channel blocked Nav_open->Nav_inactivated Inactivation Nav_inactivated->Nav Repolarization PoTX This compound PoTX->Nav_open Binds to open channel Prevents inactivation Electrophysiology_Workflow prep Cell/Tissue Preparation (e.g., HEK293 cells or Cockroach Axon) setup Electrophysiology Rig Setup (Patch-clamp or Two-electrode voltage-clamp) prep->setup recording Establish Baseline Recording (Action Potentials or Sodium Currents) setup->recording application Apply this compound (Concentration-response) recording->application data_acq Data Acquisition application->data_acq analysis Data Analysis (e.g., EC50 determination) data_acq->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Poneratoxin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling poneratoxin, a neurotoxic peptide from the bullet ant Paraponera clavata, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1] Although some safety data sheets (SDS) may classify this compound as a non-hazardous substance, the principle of precaution dictates that novel peptides with potent biological activity should be managed as potentially hazardous materials. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, aligning with best practices for handling peptide toxins.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation. In case of exposure, follow standard first aid measures: for eye contact, flush with copious amounts of water; for skin contact, rinse thoroughly with water; for inhalation, move to fresh air.[2]

Core Principles of this compound Waste Management

Given the lack of specific inactivation data for this compound, all materials contaminated with this peptide, including solid waste, liquid waste, and consumables, should be segregated and treated as hazardous waste.

Risk Assessment: Before working with this compound, a thorough risk assessment should be conducted to identify potential hazards and determine the necessary safety precautions and disposal routes. This assessment should consider the quantities of toxin being used and the nature of the experimental procedures.[3]

Waste Segregation: Proper segregation of waste at the point of generation is crucial. Establish distinct, clearly labeled, and leak-proof waste streams for this compound-contaminated materials:

  • Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper. These should be collected in a dedicated, labeled, leak-proof container, such as a high-density polyethylene (HDPE) bin.[4]

  • Liquid Waste: Encompasses unused or expired this compound solutions and contaminated buffers. Collect this waste in a labeled, leak-proof, and chemically resistant container.

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin must be disposed of immediately in a designated, puncture-resistant, and leak-proof sharps container.

Experimental Protocols: Disposal Procedures

The following protocols outline the recommended steps for the safe disposal of waste contaminated with this compound.

Step 1: Decontamination and Inactivation

Chemical Inactivation (General Guidance): Some peptide toxins can be inactivated by treatment with strong oxidizing agents or solutions that cause denaturation. For instance, solutions of sodium hypochlorite (bleach) are often effective.[3] A study on α-conotoxins showed that 6% sodium hypochlorite resulted in complete peptide digestion.[5] However, the efficacy of these methods for this compound is unknown. If chemical inactivation is attempted, it should be done in a fume hood with appropriate PPE.

Physical Inactivation: For many low molecular weight toxins, incineration at high temperatures (in excess of 815°C or 1,500°F) is the recommended disposal method.[3] Autoclaving may not be effective for all low molecular weight toxins and should not be relied upon as the sole method of inactivation unless validated for the specific peptide.[3][6]

Step 2: Waste Collection and Storage

Collect all segregated this compound waste in their respective labeled containers. Store these containers in a secure, designated area away from general laboratory traffic until they are collected for final disposal.

Step 3: Final Disposal

Arrange for the disposal of this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service.[7] Do not dispose of this compound waste down the drain or in the regular trash unless it has been verifiably inactivated and is permitted by institutional and local regulations.[8]

Quantitative Data on General Peptide Toxin Inactivation

The following table summarizes general inactivation methods that have been found to be effective for other peptide toxins. It is crucial to note that these methods have not been specifically validated for this compound.

Inactivation MethodReagent/ConditionContact TimeEfficacy for Other PeptidesReference
Chemical 10N NaOHNot SpecifiedInactivates alpha conotoxins[3]
2.5% NaOCl + 0.25N NaOH4 hoursInactivates T-2 mycotoxin and brevetoxin[3]
1.0% NaOCl30 minutesEffective for saxitoxin and tetrodotoxin[3]
6% Sodium HypochloriteNot SpecifiedComplete digestion of α-CTx MII[5]
1% (m/v) Contrex™ EZNot Specified76.8% decrease in α-helical content and partial digestion of α-CTx MII[5]
Physical Autoclaving1 hour at 121°C, 18 psiEffective for some dry waste (e.g., gloves) but may not inactivate all low molecular weight toxins[3]
Incineration> 815°C (1,500°F)Recommended for low molecular weight toxin waste[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-contaminated waste.

Poneratoxin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal Waste This compound-Contaminated Waste Generated Solid Solid Waste (Gloves, Tips, etc.) Waste->Solid Liquid Liquid Waste (Solutions, Buffers) Waste->Liquid Sharps Sharps Waste (Needles, Syringes) Waste->Sharps SolidContainer Labeled, Leak-Proof Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Leak-Proof Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer EHS Contact Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Disposal Professional Hazardous Waste Disposal EHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with handling this compound and ensure the safety of laboratory personnel and the environment. Always consult your institution's specific guidelines and EHS office for clarification on hazardous waste disposal policies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Poneratoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for all personnel handling poneratoxin. Adherence to these protocols is mandatory to ensure a safe laboratory environment.

This compound, a potent neurotoxin derived from the venom of the bullet ant (Paraponera clavata), is a valuable tool in neuroscience research due to its action on voltage-gated sodium channels.[1][2] However, its potent biological activity necessitates stringent safety protocols to prevent accidental exposure and ensure the well-being of laboratory personnel. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound.

Quantitative Toxicity Data

MetricValueSpecies/Cell LineNotes
Paralyzing Dose 10 ngS. frugiperda larvaeDemonstrates potent paralytic effects in insects.[1]
Median Lethal Time (LT50) 131 hoursS. frugiperda larvaeFollowing injection of a genetically engineered virus expressing this compound.[1]
Excitatory Toxicity (IC50) 0.042 µMSH-SY5Y cellsIndicates high potency in a human neuroblastoma cell line.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step procedures must be followed.

Receiving and Storage
  • Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the package is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Secure Storage: this compound should be stored in a locked, dedicated freezer or refrigerator, clearly labeled with a biohazard symbol and "this compound - Potent Neurotoxin". Access to this storage unit should be restricted to authorized personnel only.

  • Inventory Management: Maintain a detailed inventory log for all this compound stocks, including the date of receipt, quantity, and dates and amounts used.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (lyophilized powder or solution).

  • Body Protection: A dedicated, buttoned-up laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling stock solutions or performing procedures with a high risk of splashing.[4]

  • Hand Protection: Double gloving with nitrile gloves is required.[5] Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] When handling the lyophilized powder or when there is a risk of splashing, a full-face shield must be worn in addition to safety glasses.[5]

  • Respiratory Protection: When handling lyophilized this compound powder or if there is a potential for aerosol generation, a fit-tested N95 respirator or higher is mandatory.[5] All work with powdered toxin should be performed within a certified chemical fume hood or biological safety cabinet.[6]

  • Foot Protection: Closed-toe shoes are required in the laboratory at all times.

Handling Procedures
  • Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood or Class II biological safety cabinet to prevent the spread of contamination.[6]

  • Handling Lyophilized Powder:

    • Before opening, allow the vial to equilibrate to room temperature to prevent the dispersion of the powder.

    • Open the vial slowly and carefully within the fume hood or biological safety cabinet.

    • Use appropriate tools to handle the powder, minimizing the creation of dust.

  • Solution Preparation and Use:

    • Reconstitute the lyophilized powder by slowly adding the solvent to the vial.

    • Use locking syringes or positive displacement pipettes for all transfers of this compound solutions.

    • Clearly label all solutions with the toxin name, concentration, date, and a hazard warning.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Skin Exposure
  • Immediately remove any contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

  • Seek immediate medical attention. Inform medical personnel that you have been exposed to this compound, a potent neurotoxin. Provide them with a copy of the Safety Data Sheet (SDS) if available.

Eye Exposure
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]

  • Seek immediate medical attention.

Inhalation
  • Move the affected individual to fresh air immediately.

  • If breathing is difficult or has stopped, administer artificial respiration, avoiding mouth-to-mouth resuscitation.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Spill Response
  • Small Spills (inside a fume hood/BSC):

    • Decontaminate the spill area with a freshly prepared 10% bleach solution or an appropriate enzymatic detergent, allowing for a contact time of at least 30 minutes.[8]

    • Absorb the decontaminated spill with absorbent pads.

    • Wipe the area clean with fresh decontaminant, followed by 70% ethanol.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills (or any spill outside of a containment device):

    • Evacuate the immediate area.

    • Alert others in the vicinity and restrict access to the area.

    • Contact your institution's EHS office immediately. Do not attempt to clean up the spill yourself.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Decontaminate all liquid waste containing this compound by adding a 10% bleach solution to a final concentration of at least 1% sodium hypochlorite and allowing it to sit for a minimum of 30 minutes.[8]

    • Collect the decontaminated liquid waste in a clearly labeled, leak-proof hazardous waste container.

  • Solid Waste:

    • All contaminated solid waste (e.g., pipette tips, gloves, vials, absorbent pads) must be collected in a designated, labeled biohazard waste container.[5]

    • This waste should be chemically inactivated where possible or directly disposed of through the institutional hazardous waste program, which typically involves incineration.[8]

Experimental Workflow and Safety Logic

To ensure a clear understanding of the procedural flow and the integration of safety measures, the following diagrams illustrate the key workflows.

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Toxin Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare & Decontaminate Workspace (Fume Hood / BSC) prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_reconstitute Reconstitute Lyophilized Toxin prep_materials->handle_reconstitute handle_aliquot Aliquot for Working Solutions handle_reconstitute->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Workspace & Equipment handle_experiment->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe ppe_selection_logic PPE Selection Logic start Handling this compound? ppe_basic Lab Coat Double Nitrile Gloves Safety Glasses start->ppe_basic is_powder Lyophilized Powder? is_splash_risk Risk of Splash? is_powder->is_splash_risk No ppe_respirator Add N95 Respirator is_powder->ppe_respirator Yes ppe_face_shield Add Face Shield is_splash_risk->ppe_face_shield Yes end Proceed with Caution is_splash_risk->end No ppe_basic->is_powder ppe_respirator->is_splash_risk ppe_face_shield->end

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。